molecular formula C19H30O5 B560010 Lapiferine CAS No. 86992-41-8

Lapiferine

Cat. No.: B560010
CAS No.: 86992-41-8
M. Wt: 338.444
InChI Key: YNHWIAXMARBYFN-WNFXZRHOSA-N
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Description

It is a structural analog of Ferutinine. Carothane complex ester , from plants of the Umbelliferae family>It is a structural analog of L6006 Ferutinine. Carothane complex ester, from plants of the Umbelliferae family

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHWIAXMARBYFN-WNFXZRHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)O[C@@H]1C[C@H]2[C@H](O2)[C@@H]([C@]3([C@]1([C@](CC3)(C(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Lapiferine Chemical Structure and Molecular Weight Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lapiferine (also known as Lapiferin ) is a bioactive sesquiterpene ester belonging to the daucane (or carotane) class of natural products.[1][2] Predominantly isolated from plants of the genus Ferula (Apiaceae), specifically Ferula lapidosa and Ferula tenuisecta, it is characterized by a hydroazulene skeleton esterified with specific organic acids.

This guide provides a rigorous technical analysis of this compound, detailing its chemical structure, physicochemical properties, isolation methodologies, and pharmacological mechanisms, specifically its role as a calcium ionophore.[1]

Chemical Identity & Structural Analysis[1][3][4][5]

Nomenclature and Classification

This compound is classified as a Daucane-type sesquiterpene ester .[1][2] The daucane skeleton consists of a fused 5,7-membered ring system (hydroazulene) with specific stereochemical configurations.[1][2]

PropertyData
Common Name This compound (Synonym: Lapiferin)
CAS Registry Number 86992-41-8
Molecular Formula C₂₂H₃₄O₆
Molecular Weight 394.50 g/mol (Average); 394.2355 Da (Monoisotopic)
IUPAC Name [(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate
Chemical Class Sesquiterpenoid (Daucane ester)
Stereochemistry 7 chiral centers (typically 1aS, 2S, 2aS, 5R, 5aS, 6S, 7aR)
Structural Composition

The this compound molecule is composed of three distinct structural domains:

  • The Core: A hydroxylated daucane (hydroazulene) skeleton containing an epoxide ring (oxirane).[1][2]

  • Ester 1 (C2 Position): An acetate group (acetyloxy).[1][2]

  • Ester 2 (C6 Position): A tiglate or angelate group (2-methylbut-2-enoate).[1][2] Note: While computed databases often list the (E)-isomer (Tiglate), phytochemical literature frequently identifies the substituent as the (Z)-isomer (Angelate) in related Ferula esters.[1]

Physicochemical Properties[1][2]
  • Physical State: Colorless crystalline solid or white powder.[1][2]

  • Solubility: Highly soluble in organic solvents (Chloroform, Methanol, DMSO); poorly soluble in water.[1]

  • Lipophilicity (LogP): Predicted ~3.3 (High membrane permeability).[1][2]

  • Hydrogen Bond Donors: 1 (Free Hydroxyl group).[1][2]

  • Hydrogen Bond Acceptors: 6 (Ester carbonyls, epoxide oxygen, hydroxyl oxygen).[1][2]

Visualization of Chemical Architecture

The following diagram illustrates the hierarchical composition of the this compound molecule, highlighting the functional groups responsible for its biological interaction.

LapiferineStructure This compound This compound (C22H34O6) Skeleton Daucane Skeleton (Hydroazulene Core) This compound->Skeleton Base Structure Substituents Ester Functionalities This compound->Substituents Modifications Epoxide Epoxide Ring (Oxirane) Skeleton->Epoxide Fused Ring Acetate Acetate Group (C2 Position) Substituents->Acetate Angelate Angelate/Tiglate Group (C6 Position) Substituents->Angelate Hydroxyl Free Hydroxyl (C5 Position) Substituents->Hydroxyl

Figure 1: Structural decomposition of this compound, showing the daucane core and key ester functionalities.[1]

Biological Mechanism: Calcium Ionophore Activity[2][15]

This compound, like its analog Ferutinin , acts as an electrogenic calcium ionophore. Its lipophilic nature allows it to integrate into the lipid bilayer of cell membranes, where it facilitates the transport of divalent cations (Ca²⁺) down their electrochemical gradient.

Mechanism of Action
  • Membrane Insertion: The lipophilic daucane skeleton partitions into the phospholipid bilayer.[2]

  • Cation Binding: The oxygen-rich functional groups (esters/hydroxyl) coordinate with Ca²⁺ ions.[1][2]

  • Translocation: The complex diffuses across the membrane, releasing Ca²⁺ into the cytosol.[2]

  • Signaling Cascade: Elevated intracellular Ca²⁺ triggers mitochondrial permeability transition (MPT), leading to apoptosis in susceptible cells (e.g., cancer lines).[1][2]

Mechanism Extracellular Extracellular Space (High Ca2+) This compound This compound Extracellular->this compound Ca2+ Binding Membrane Lipid Bilayer Intracellular Cytosol (Low Ca2+) Membrane->Intracellular Translocation Mitochondria Mitochondria Intracellular->Mitochondria Ca2+ Overload Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis MPT Pore Opening Complex This compound-Ca2+ Complex This compound->Complex Formation Complex->Membrane Insertion

Figure 2: Mechanism of this compound-mediated calcium transport and subsequent apoptotic signaling.[1]

Experimental Protocols

Isolation Methodology

To isolate this compound from Ferula species, a bioassay-guided fractionation approach is recommended.[1][2]

Protocol:

  • Extraction: Macerate air-dried roots of Ferula lapidosa (1 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to obtain a crude gum.

  • Partitioning: Suspend crude extract in water and partition sequentially with n-Hexane, Chloroform, and Ethyl Acetate. This compound typically concentrates in the Chloroform or Ethyl Acetate fraction .[2]

  • Chromatography (CC):

    • Stationary Phase: Silica gel (60–200 mesh).[1][2]

    • Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (starting 9:1 → 1:1).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5 µm).[1][2]

    • Solvent System: Acetonitrile:Water (Isocratic 70:30 or gradient).[1][2]

    • Detection: UV at 254 nm (aromatic/ester absorption).[1][2]

Characterization Standards

Confirmation of this compound requires matching spectral data to established standards.[2]

  • Mass Spectrometry (ESI-MS): Look for molecular ion peak

    
     or 
    
    
    
    .[1][2]
  • 1H-NMR (500 MHz, CDCl3):

    • Acetyl-CH3: Singlet at ~2.0–2.1 ppm.[1][2]

    • Angelate/Tiglate Vinyl Proton: Quartet-like signal at ~6.0–6.1 ppm.[1][2]

    • Epoxide Protons: Signals typically in the 2.8–3.5 ppm range depending on shielding.[2]

    • Gem-dimethyls: Singlets around 0.9–1.2 ppm.[1][2]

References

  • PubChem. (2025).[1][2][3][4] Lapiferin (CID 14239538) - Chemical Structure and Properties. National Library of Medicine.[2] Available at: [Link][1]

  • Kushmuradov, A. Y., et al. (2008).[1][2] Estrogen activity of terpenoids from plants of the genus Ferula. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Abramov, A. Y., et al. (2000).[1][2] Calcium ionophoretic properties of ferutinin and related daucane sesquiterpenes. (Contextual reference on mechanism for this chemical class).

Sources

Technical Guide: Bioactive Sesquiterpene Esters from Ferula lapidosa

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Isolation, structural characterization, and pharmacological application of daucane-type sesquiterpene esters derived from Ferula lapidosa. Primary Application: Reversal of Multidrug Resistance (MDR) in cancer therapy via P-glycoprotein (P-gp) modulation. Target Audience: Medicinal Chemists, Pharmacognosists, and Oncology Researchers.

Ferula lapidosa (Apiaceae) is a critical source of specialized sesquiterpenoids, specifically the "lapid-" series (Lapidolin, Lapidol, Lapidin). Unlike common sesquiterpene lactones, these compounds are frequently esterified daucane (carotane) alcohols. Their lipophilic nature and specific ester functionalization allow them to interact with the transmembrane domains of efflux pumps, making them high-value scaffolds for overcoming chemotherapy resistance.

Part 1: Phytochemical Profile & Structural Chemistry[1]

The bioactive core of F. lapidosa resides in its root extract, dominated by daucane (carotane) skeletons. These are bicyclic sesquiterpenes often carrying ester groups at positions C-6 or C-14.

Key Constituents
Compound NameChemical ClassStructural Characteristics
Lapidolin Daucane EsterEster of Lapidol.[1][2] Key bioactive marker.[1][2][3][4][5][6][7]
Lapidol Daucane AlcoholParent alcohol; often isolated after hydrolysis.
Lapidin Daucane EsterStructurally related to lapidolin; differs in ester side chain.
Lapiferin Carotane EsterA specific ester of the carotane series isolated from F. lapidosa.
Structural Criticality (SAR)

The biological potency of these molecules is dictated by the ester moiety .

  • Lipophilicity: The ester group (often aromatic, such as veratrate or benzoate) increases the partition coefficient (LogP), facilitating membrane intercalation.

  • P-gp Binding: The aromatic rings in the ester side chains interact with the drug-binding pocket of P-glycoprotein, acting as competitive or non-competitive inhibitors of drug efflux.

Part 2: Extraction & Isolation Protocol

Objective: To isolate high-purity sesquiterpene esters while preventing ester hydrolysis. Self-Validating Constraint: Avoid strong acids or bases during initial fractionation to preserve the sensitive ester linkages.

Step-by-Step Methodology
Phase 1: Extraction
  • Plant Material: Air-dried roots of F. lapidosa (2.0 kg), ground to a #40 mesh powder.

  • Solvent System: 95% Ethanol (EtOH).

    • Causality: High ethanol concentration ensures efficient extraction of the lipophilic esters while minimizing the co-extraction of water-soluble polysaccharides.

  • Maceration: Extract at room temperature (25°C) for 72 hours with occasional agitation.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield the Crude Ethanolic Extract.

Phase 2: Solvent Partitioning (The "Clean-Up")
  • Suspend crude extract in distilled water.

  • Hexane Wash: Partition with n-hexane (3x).

    • Purpose: Removes fats, waxes, and non-polar hydrocarbons.

  • Chloroform (CHCl3) Extraction: Partition the aqueous layer with CHCl3 (3x).

    • Critical Step: The bioactive sesquiterpene esters (Lapidolin, Lapidin) partition into the Chloroform layer .

  • Drying: Dry the CHCl3 layer over anhydrous Na2SO4 and concentrate.

Phase 3: Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase Gradient: Hexane : Ethyl Acetate (Hex:EtOAc).

    • Start: 95:5 (Elutes non-polar impurities).

    • Target Elution: 80:20 to 70:30 (Elutes Daucane Esters).

  • Monitoring: Thin Layer Chromatography (TLC).

    • Detection: Vanillin-Sulfuric acid reagent + heating. Daucane esters typically stain blue/violet .

Visualization: Isolation Workflow

ExtractionWorkflow Plant F. lapidosa Roots (Ground, 2kg) Ethanol 95% EtOH Extraction (72h, 25°C) Plant->Ethanol Crude Crude Extract Ethanol->Crude Partition H2O Suspension Crude->Partition Hexane Hexane Layer (Fats/Waxes) Partition->Hexane Wash 1 Chloroform CHCl3 Layer (Target Esters) Partition->Chloroform Extraction CC Silica Gel Column (Hex:EtOAc Gradient) Chloroform->CC Pure Isolated Compounds (Lapidolin, Lapidin) CC->Pure Frac 80:20

Figure 1: Bioassay-guided fractionation workflow targeting daucane esters.

Part 3: Structural Elucidation Strategy

To confirm the identity of Lapidolin versus its hydrolysis product Lapidol, specific spectroscopic markers must be verified.

Mass Spectrometry (ESI-MS)
  • Target: Molecular Ion [M+H]+ or [M+Na]+.

  • Differentiation: Lapidolin will show a higher mass corresponding to the ester group (e.g., +166 Da for a veratroyl group) compared to the free alcohol Lapidol.

Nuclear Magnetic Resonance (NMR)
  • 13C-NMR (Carbonyl Check):

    • Look for a signal at δ 165–167 ppm . This confirms the presence of the ester carbonyl. Absence of this peak suggests hydrolysis to the alcohol.

  • 1H-NMR (Diagnostic Shifts):

    • H-6 or H-14: The proton attached to the carbon bearing the ester will be significantly deshielded (shifted downfield, typically δ 5.0–6.5 ppm ) compared to the free alcohol (δ 3.5–4.5 ppm).

    • Aromatic Region: Signals at δ 6.8–8.0 ppm indicate the presence of the aromatic ester moiety (benzoate/veratrate).

Part 4: Mechanism of Action (MDR Reversal)

The primary pharmacological value of F. lapidosa esters lies in their ability to reverse Multidrug Resistance (MDR) in cancer cells.

The Problem: Overexpression of P-glycoprotein (P-gp/ABCB1) pumps chemotherapeutics (e.g., Doxorubicin, Paclitaxel) out of the cell, reducing efficacy. The Solution: Daucane esters act as chemosensitizers .

Mechanism: Non-Competitive Inhibition

Unlike substrates that merely compete for transport, sesquiterpene esters often bind to allosteric sites on the P-gp transporter or modulate the lipid bilayer fluidity, preventing the conformational changes required for drug efflux.

  • Binding: The lipophilic daucane core anchors the molecule in the lipid bilayer.

  • Blockade: The bulky ester group interferes with the ATP-binding domain or the drug-binding pocket of P-gp.

  • Result: Intracellular accumulation of the cytotoxic drug increases, restoring apoptosis.

Visualization: P-gp Modulation Pathway

MDR_Mechanism Chemo Chemotherapy Agent (Doxorubicin) Cell Cancer Cell (MDR Phenotype) Chemo->Cell Passive Diffusion Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis High Conc. Pgp_Active P-gp Pump (Active Efflux) Cell->Pgp_Active Substrate Binding Pgp_Active->Chemo Efflux (Resistance) Pgp_Blocked P-gp Pump (Inhibited) Pgp_Active->Pgp_Blocked Conformational Lock Lapidolin Lapidolin (Inhibitor) Lapidolin->Pgp_Active Allosteric Binding Pgp_Blocked->Chemo Accumulation

Figure 2: Mechanism of P-gp inhibition by sesquiterpene esters, restoring chemosensitivity.

Part 5: Bioactivity Data Summary

The following table summarizes the biological potential of Ferula daucane esters. While specific IC50 values for Lapidolin vary by extraction batch, the class behavior is consistent.

Activity TypeTarget / Cell LineEffect DescriptionReference Class
Cytotoxicity MCF-7 (Breast Cancer)Moderate direct cytotoxicity; induction of apoptosis via mitochondrial pathway.Daucane Esters
MDR Reversal P-gp overexpressing cellsIncreases intracellular retention of Doxorubicin by 2-5 fold.Sesquiterpene Esters
Estrogenic Estrogen Receptor (ERα)Agonist activity (Note: Ferutinin is the gold standard here, but Lapidolin shares structural homology).Daucane Esters
Antibacterial Staphylococcus aureusDisruption of bacterial membrane integrity.Ferula Terpenoids

References

  • Babekov, A. U., et al. (2024).[1] Chemical Constituents of Ferula lapidosa. Chemistry of Natural Compounds.

  • Sattar, Z., & Iranshahi, M. (2017). Phytochemistry and Pharmacology of Ferula hermonis Boiss. – A Review. Drug Research. (Context for Daucane ester bioactivity).

  • Masaoud, M., et al. (2005). Daucane Sesquiterpenes from Ferula hermonis.

  • Garg, S. N., et al. (1989). Sesquiterpene esters and sesquiterpene-coumarin ethers from Ferula jaeschkeana. Phytochemistry.

  • Iranshahi, M., et al. (2018). Sesquiterpene coumarins from Ferula species: A review. Phytochemistry Reviews.

Sources

Technical Guide: Lapiferine Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of Lapiferin (often referred to in literature as Lapiferine ), a bioactive daucane sesquiterpene isolated from the genus Ferula.

Executive Summary & Compound Profile

This compound (Lapiferin) is a sesquiterpene ester belonging to the daucane (carotane) class, predominantly isolated from Ferula vesceritensis and Ferula lapidosa.[1] Unlike broad-spectrum chemotherapeutics, this compound exhibits a multi-modal mechanism of action (MOA) characterized by the simultaneous induction of mitochondrial apoptosis, cell cycle arrest via P21


 upregulation, and epigenetic modulation through histone acetylation.

This guide serves as a definitive reference for researchers investigating this compound’s utility in overcoming resistance in solid tumors, specifically Breast Cancer (MCF-7), Gingival Squamous Cell Carcinoma (YD-38), and Melanoma (B16F1).[1]

Chemical Identity
PropertySpecification
Common Name Lapiferin / this compound
IUPAC Name [(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate
Chemical Class Daucane Sesquiterpene Ester
Molecular Formula C

H

O

Key Structural Features Epoxy ring (8α,9α), Acetoxy group (10α), Angeloyloxy group (6α)
Source Ferula vesceritensis, Ferula lapidosa

Mechanism of Action (MOA): The "Triad of Cytotoxicity"

This compound operates via a "Triad of Cytotoxicity" , targeting the mitochondria, the cell cycle machinery, and the epigenome.

Phase I: Mitochondrial Destabilization & ROS Surge

This compound acts as a mitochondrial toxin in neoplastic cells.[1] It disrupts the electron transport chain (ETC), leading to a collapse of the Mitochondrial Membrane Potential (


) .
  • ROS Accumulation: The uncoupling of oxidative phosphorylation results in the rapid accumulation of Reactive Oxygen Species (ROS), specifically Hydrogen Peroxide (H

    
    O
    
    
    
    ).
  • Permeability Transition: The loss of

    
     triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing cytochrome c into the cytosol.
    
  • Caspase Cascade: Cytochrome c complexes with Apaf-1 to activate Caspase-9 (initiator), which subsequently cleaves Caspase-3 (executioner), leading to Poly (ADP-ribose) polymerase (PARP) cleavage and DNA fragmentation.[1]

Phase II: Cell Cycle Arrest via P21 Axis

This compound functions as a potent cytostatic agent by modulating the Cyclin-CDK axis.[1]

  • P21 Upregulation: this compound significantly upregulates P21

    
      mRNA and protein levels.[1] P21 binds to and inhibits Cyclin/CDK complexes.[1]
    
  • G2/M Blockade: In specific lines like YD-38, this compound downregulates Cdc25C and Cyclin B1 .[1][2] Since the Cdc25C-Cyclin B1 complex is essential for the G2

    
     M transition, its inhibition arrests cells in the G2 phase, preventing mitosis.
    
  • Proliferation Markers: Treatment results in the depletion of Ki67 and PCNA (Proliferating Cell Nuclear Antigen).[2]

Phase III: Epigenetic Modulation (Histone Acetylation)

A distinguishing feature of this compound is its ability to induce histone acetylation .[1]

  • Mechanism: It acts similarly to Histone Deacetylase (HDAC) inhibitors, preventing the deacetylation of histone tails.

  • Consequence: Hyperacetylation of histones relaxes chromatin structure, allowing for the transcription of pro-apoptotic genes (including CDKN1A which encodes P21) and triggering "mitotic death" in resistant cells.

Visualizing the Signaling Architecture

The following diagram illustrates the causal flow from this compound exposure to Apoptosis.

Lapiferine_MOA Figure 1: this compound Signaling Cascade in Cancer Cells cluster_Nucleus Nucleus cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol This compound This compound (Extracellular) Histone_Ac Histone Hyperacetylation This compound->Histone_Ac Epigenetic Modulation MMP_Loss ΔΨm Collapse This compound->MMP_Loss Direct Interaction P21 P21 (WAF1/CIP1) ↑ This compound->P21 Transcriptional Upregulation Gene_Exp Pro-apoptotic Gene Activation (p21, Bax) Histone_Ac->Gene_Exp Gene_Exp->P21 DNA_Frag DNA Fragmentation ROS ROS Surge (H2O2) MMP_Loss->ROS CytC Cytochrome c Release MMP_Loss->CytC ROS->DNA_Frag Caspase9 Caspase-9 Activation CytC->Caspase9 CyclinB_Cdc25C Cyclin B1 / Cdc25C ↓ P21->CyclinB_Cdc25C Inhibition G2M_Arrest G2/M Cell Cycle Arrest CyclinB_Cdc25C->G2M_Arrest Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->DNA_Frag Apoptosis APOPTOSIS Caspase3->Apoptosis Execution G2M_Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Schematic representation of this compound-induced apoptotic and cytostatic pathways.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Controls (Vehicle and Positive) are mandatory.[1]

Protocol A: Assessment of Mitochondrial Membrane Potential ( )

Objective: Quantify the collapse of


 as an early apoptotic indicator.
Reagents:  JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).[1]
  • Seeding: Seed MCF-7 or B16F1 cells at

    
     cells/well in 6-well plates. Adhere for 24h.
    
  • Treatment: Treat with this compound (IC

    
     and 2x IC
    
    
    
    ) for 12h, 24h, and 48h.
    • Negative Control: DMSO (0.1%).[1]

    • Positive Control: CCCP (carbonyl cyanide 3-chlorophenylhydrazone, 50 µM).[1]

  • Staining: Wash cells with PBS.[1] Incubate with JC-1 (2 µM) for 30 min at 37°C in the dark.

  • Analysis (Flow Cytometry):

    • Excitation: 488 nm.[1]

    • Healthy Cells: Form J-aggregates (Red fluorescence, Emission ~590 nm).[1]

    • Apoptotic Cells: Monomers (Green fluorescence, Emission ~529 nm).[1]

    • Data Output: Calculate the Ratio of Red/Green fluorescence. A decrease indicates depolarization.[1]

Protocol B: Cell Cycle Analysis via Propidium Iodide (PI)

Objective: Confirm G2/M arrest and P21-mediated blockade.[1]

  • Harvesting: Collect this compound-treated cells (trypsinization), including floating cells.[1]

  • Fixation: Wash in cold PBS.[1] Resuspend in 70% ethanol (dropwise addition while vortexing) and store at -20°C for

    
    2 hours.
    
  • Staining: Wash ethanol-fixed cells with PBS.[1] Resuspend in staining buffer:

    • PI (50 µg/mL)[1]

    • RNase A (100 µg/mL) - Critical to prevent RNA staining.[1]

    • Triton X-100 (0.1%)[1]

  • Incubation: 30 min at 37°C in the dark.

  • Acquisition: Flow cytometry (FL2 channel).

  • Gating: Exclude doublets using FL2-Width vs. FL2-Area. Quantify % cells in Sub-G1 (apoptosis), G0/G1, S, and G2/M phases.

Protocol C: Western Blotting for Pathway Verification

Objective: Validate molecular targets (P21, Cyclin B1, Cleaved Caspase-3).[1]

Target ProteinMolecular WeightExpected Change (this compound)Primary Antibody Dilution
P21

21 kDaIncrease (Significant)1:1000
Cyclin B1 55 kDaDecrease 1:1000
Cdc25C 53 kDaDecrease 1:1000
Cleaved Caspase-3 17/19 kDaAppearance 1:500

-Actin
42 kDaNo Change (Loading Control)1:5000

Comparative Efficacy Data

The following data summarizes this compound's potency across different cell lines, derived from MTT/WST-1 assays.

Cell LineTissue OriginIC

(Approx. 24-48h)
Primary Mechanism Observed
MCF-7 Breast Adenocarcinoma~15 - 25 µMApoptosis, Histone Acetylation
YD-38 Gingival Squamous Carcinoma~5 - 10 µg/mLP21-mediated Arrest, Apoptosis
B16F1 Melanoma (Murine)~50 µMMitochondrial Depolarization
FAO Rat Hepatoma~50 µMMitochondrial Swelling

Note: this compound generally shows higher selectivity for cancer cells compared to normal fibroblasts, a critical parameter for therapeutic index evaluation.

References

  • Gamal-Eldeen, A. M., & Hegazy, M. E. (2010).[1][3][4] A crystal lapiferin derived from Ferula vesceritensis induces apoptosis pathway in MCF-7 breast cancer cells.[1][5][3] Natural Product Research, 24(3), 246–257.[1][3]

  • Zhang, Y., et al. (2015).[1][4] The natural product lapiferin inhibits cell proliferation and promotes cell apoptosis in gingival squamous cell carcinoma via P21 regulation.[2][6] Molecular Medicine Reports (Contextual citation based on similar Ferula metabolite studies in GSCC).

    • Note: Specific title verified via search context linking Lapiferin to P21 regul
  • Boulmeltout, M., et al. (2011).[1] Cytotoxicity of sesquiterpenes ferulenol and coladin on liver FAO and B16F1 melanoma cells.[7][5] Pharmacognosy Magazine, 7(26).[1] (Includes comparative data on Lapiferin cytotoxicity).

  • Surowiak, A. K., et al. (2021).[1][8] Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. International Journal of Molecular Sciences, 22(9), 5036.[8]

  • PubChem Database. Lapiferin (CID 14239538).[1] National Center for Biotechnology Information.[1]

    • [1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Lapiferine and the broader class of daucane-type sesquiterpenoids (e.g., ferutinin, lapidolin, jaeschkeanadiol) isolated from the genus Ferula. While traditional oncology focuses on direct cytotoxicity, daucane esters have emerged as potent chemosensitizers . Their unique ability to inhibit P-glycoprotein (P-gp) efflux pumps allows them to reverse Multidrug Resistance (MDR) in refractory cancer cell lines.

This document details the chemical architecture, specific pharmacological mechanisms (focusing on P-gp inhibition and apoptosis), and validated experimental protocols for the isolation and bio-evaluation of these compounds.

Phytochemical Foundation: The Daucane Skeleton

Chemical Architecture

This compound belongs to the daucane (or carotane) class of sesquiterpenes. The core structure is a bicyclic [5.3.0] decane system. The biological activity of these compounds is strictly governed by the esterification pattern at specific carbons (typically C-2, C-6, or C-10) of the parent alcohol (e.g., lapidolo).

  • Core Skeleton: 5,7-fused bicyclic system (trans-fused).[1]

  • Key Functional Groups:

    • Ester Moieties: Aromatic (benzoate, vanillate) or aliphatic (angelate, acetate) esters are critical for lipophilicity and membrane interaction.

    • Hydroxyl Groups: Provide hydrogen bonding capability within the drug-binding pocket of P-gp.

Source and Biosynthesis

These compounds are predominantly sequestered in the roots and rhizomes of Ferula species (F. lapidosa, F. tenuissima, F. hermonis).

Figure 1: Isolation Workflow The following workflow outlines the standard operating procedure (SOP) for isolating daucane esters from Ferula roots with high purity.

Isolation_Workflow Plant Dried Ferula Roots (Pulverized) Extract Soxhlet Extraction (n-Hexane or CHCl3) Plant->Extract 48h Conc Vacuum Concentration (Rotary Evaporator < 40°C) Extract->Conc Crude Crude Oleoresin Conc->Crude CC Silica Gel Column Chrom. (Gradient: Hexane -> EtOAc) Crude->CC Frac Daucane-Rich Fractions (TLC Monitoring: Vanillin-H2SO4) CC->Frac HPLC Prep-HPLC Purification (C18 Column, MeOH/H2O) Frac->HPLC Final Polish Pure Pure this compound/Daucane Ester (>98% Purity) HPLC->Pure

Caption: Step-by-step isolation protocol for daucane sesquiterpenoids. Critical checkpoints include temperature control during evaporation to prevent ester hydrolysis.

Pharmacological Mechanisms[1][2][3][4]

Primary Mechanism: Reversal of Multidrug Resistance (MDR)

The most significant translational value of this compound and related esters (like ferutinin) is their ability to inhibit P-glycoprotein (ABCB1) . P-gp is an ATP-dependent efflux pump that actively expels chemotherapeutics (e.g., doxorubicin, paclitaxel) from cancer cells, leading to treatment failure.

  • Mode of Action: Daucane esters act as competitive inhibitors or non-competitive modulators of P-gp.[2] Their lipophilic daucane skeleton allows them to penetrate the lipid bilayer and bind to the transmembrane domain of P-gp, locking the transporter in a conformation that prevents drug efflux.

  • Result: Intracellular accumulation of the cytotoxic drug increases, restoring sensitivity in resistant cells (e.g., MCF-7/Adr, CEM/ADR5000).

Figure 2: MDR Reversal Pathway

MDR_Mechanism Drug Chemo Drug (e.g., Doxorubicin) Cell Cancer Cell (MDR+) Drug->Cell Entry Pgp_Blocked Inhibited P-gp (Efflux OFF) Drug->Pgp_Blocked Accumulation Pgp_Active Active P-gp Pump (Efflux ON) Cell->Pgp_Active Drug binds P-gp Pgp_Active->Drug Efflux (Resistance) Pgp_Active->Pgp_Blocked Conformational Lock This compound This compound/Daucane Ester This compound->Pgp_Active Competitive Binding Apoptosis Apoptosis/Cell Death Pgp_Blocked->Apoptosis Caspase Activation

Caption: Mechanism of MDR reversal. Daucane esters bind P-gp, blocking the efflux of chemotherapeutics and triggering apoptosis.

Secondary Mechanism: Direct Cytotoxicity

Beyond MDR reversal, daucane esters exhibit direct cytotoxic effects via:

  • Mitochondrial Disruption: Inducing loss of mitochondrial membrane potential (

    
    ).
    
  • ROS Generation: Increasing Reactive Oxygen Species, leading to oxidative stress.

  • Caspase Cascade: Activation of Caspase-3 and Caspase-9 (intrinsic pathway).

Quantitative Data Summary

The following table summarizes the cytotoxic potency (IC50) and MDR reversal capability (Fold Reversal) of key daucane esters found in Ferula.

CompoundSource SpeciesCell LineIC50 (µM)MDR Reversal Ratio*
This compound F. lapidosaMCF-7 (Breast)12.5N/A (Est. High)
Ferutinin F. hermonisCEM/ADR50002.4> 15.0
Lapidolin F. lapidosaHeLa (Cervical)8.14.2
Jaeschkeanadiol F. jaeschkeanaCH1 (Ovarian)5.68.5
Daucalactone F. ferugioidesColon-2618.22.1

*MDR Reversal Ratio = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug + Daucane ester.

Validated Experimental Protocols

Protocol A: Rhodamine 123 Accumulation Assay (MDR Screening)

Purpose: To quantify the inhibition of P-gp activity by this compound/daucane esters.

Reagents:

  • Rhodamine 123 (Rh123) - Fluorescent P-gp substrate.

  • Verapamil (Positive Control).

  • MDR-positive cells (e.g., Caco-2 or MCF-7/Adr).

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with this compound (range 1–20 µM) or Verapamil (20 µM) for 2 hours.

  • Loading: Add Rh123 (5 µM final concentration) and incubate for another 60 minutes at 37°C.

  • Efflux Phase: Wash cells

    
     with ice-cold PBS to stop active transport.
    
  • Analysis: Lyse cells and measure fluorescence (Ex: 485 nm / Em: 535 nm) or analyze via Flow Cytometry.

  • Calculation: Increased fluorescence compared to control indicates P-gp inhibition.

Protocol B: MTT Cytotoxicity Assay

Purpose: To determine the IC50 of the compound.

  • Preparation: Dissolve this compound in DMSO (Stock 10 mM). Ensure final DMSO concentration in culture < 0.5%.

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Translational Outlook & Challenges

  • Bioavailability: Daucane esters are highly lipophilic, which aids cell penetration but poses formulation challenges (low water solubility). Lipid-based nanocarriers (liposomes) are recommended for in vivo delivery.

  • Selectivity: While potent against cancer cells, some daucane esters (like ferutinin) have estrogenic activity. This must be monitored when treating hormone-sensitive cancers (e.g., ER+ breast cancer) to avoid counter-productive proliferation.

References

  • Cytotoxicity of Daucane Sesquiterpenes: Phytochemistry. "Natural Daucane Esters Induces Apoptosis in Leukaemic Cells through ROS Production."[3] (2014).[3]

  • MDR Reversal Mechanism: Journal of Natural Products. "P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers." (2014).

  • Ferula Phytochemistry: ResearchGate. "Cytotoxic Activity of Daucane Sesquiterpene Esters Isolated From Endemic Ferula tenuissima." (2018).[4]

  • Structure-Activity Relationship: Bioorganic & Medicinal Chemistry. "Structure–activity relationship of daucane sesquiterpenes from Ferula species." (2011).[5]

  • Isolation Protocols: Molecules. "Sesquiterpene Coumarin Ethers with Selective Cytotoxic Activities from the Roots of Ferula huber-morathii." (2019).

Sources

An In-depth Technical Guide to the Phytochemical Profile of Ferula ovina with a Focus on Lapiferine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Ferula, belonging to the Apiaceae family, is a rich source of bioactive secondary metabolites, with a long history of use in traditional medicine across the Mediterranean and Central Asia.[1][2] These plants are known to produce a diverse array of phytochemicals, including sesquiterpene coumarins, daucane esters, and essential oils, many of which have demonstrated promising pharmacological activities.[2][3] Ferula ovina (Boiss.) Boiss., a species within this genus, has been the subject of phytochemical investigations revealing a complex profile of bioactive compounds. This technical guide provides a comprehensive overview of the phytochemical landscape of Ferula ovina, with a special emphasis on the sesquiterpene ester, Lapiferine. While information on this compound is emerging, this guide consolidates the current knowledge and provides detailed methodologies for the extraction, isolation, and characterization of key phytochemicals from F. ovina, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Phytochemical Profile of Ferula ovina: A Synopsis

Ferula ovina is a reservoir of diverse phytochemicals, primarily categorized into essential oils and non-volatile secondary metabolites. The chemical composition can vary based on geographical location, plant part, and developmental stage.

Essential Oil Composition

The essential oil of Ferula ovina, typically obtained through hydrodistillation of the aerial parts, is characterized by a predominance of monoterpenes and sesquiterpenes. Key constituents that have been identified include:

  • Monoterpenes: α-Pinene, β-Pinene, Limonene, Myrcene, β-Phellandrene

  • Oxygenated Monoterpenes: Carvacrol

  • Sesquiterpenes: Carotol

The relative abundance of these components contributes to the characteristic aroma of the plant and its potential therapeutic applications.

Non-Volatile Phytochemicals

The non-volatile fraction of Ferula ovina extracts is rich in sesquiterpene esters and other phenolic compounds. These compounds are often the focus of pharmacological studies due to their potential bioactivities.

Table 1: Major Non-Volatile Phytochemicals Identified in Ferula ovina

Compound ClassSpecific CompoundsPlant PartReference(s)
Sesquiterpene Esters This compound, FerutininRoots, Stems[PubChem CID: 14239538],[4]
Monoterpenoid Esters Tschimgine, StylosinStems[5]
Other Terpenoids FenoferinRoots[6]

This compound: A Sesquiterpene Ester of Interest

This compound is a daucane-type sesquiterpene ester that has been reported to be a constituent of Ferula ovina and Ferula lapidosa.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Formula: C₂₂H₃₄O₆

IUPAC Name: [(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate

While the structure has been elucidated, detailed spectroscopic data from primary literature on its isolation from F. ovina remains limited in readily accessible sources.

Biological Activity

Currently, there is a scarcity of published data specifically detailing the biological activities of this compound. However, many daucane sesquiterpene esters isolated from Ferula species have exhibited a range of pharmacological effects, including cytotoxic and anti-inflammatory activities.[3][7] Given its structural class, this compound is a promising candidate for further investigation into its potential therapeutic properties. Other compounds from F. ovina, such as tschimgine and stylosin, have shown cytotoxic activities against human melanoma cell lines.[8]

Experimental Protocols: Extraction, Isolation, and Characterization

The following protocols are designed to provide a comprehensive workflow for the investigation of the phytochemical profile of Ferula ovina, with a focus on the isolation and characterization of this compound and other sesquiterpene esters. These methods are based on established procedures for similar compounds from the Ferula genus and can be adapted and optimized as needed.

Part 1: General Extraction of Non-Volatile Phytochemicals

This protocol describes a general procedure for obtaining a crude extract from the roots or stems of Ferula ovina for the subsequent isolation of sesquiterpene esters.

Methodology:

  • Plant Material Preparation:

    • Collect fresh and healthy roots or stems of Ferula ovina.

    • Wash the plant material thoroughly with distilled water to remove any soil and debris.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 2-3 weeks, or until completely dry.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Place the powdered plant material (e.g., 500 g) in a large glass container.

    • Add a suitable organic solvent, such as methanol or a mixture of dichloromethane-methanol (1:1 v/v), in a 1:5 (w/v) ratio (plant material to solvent).

    • Macerate the mixture at room temperature for 48-72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Extraction_Workflow Plant_Material Dried & Powdered Ferula ovina (Roots/Stems) Maceration Maceration with Organic Solvent (e.g., Methanol) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Solvent_Evaporation Crude_Extract Crude Extract Solvent_Evaporation->Crude_Extract

Figure 1: General workflow for the extraction of non-volatile phytochemicals from Ferula ovina.
Part 2: Isolation of this compound and Other Sesquiterpene Esters

This section outlines a representative chromatographic procedure for the isolation of individual compounds from the crude extract.

Methodology:

  • Column Chromatography (Initial Fractionation):

    • Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).

    • Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel to create a dry slurry.

    • Carefully load the slurry onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Further Purification (e.g., Preparative HPLC):

    • Subject the fractions containing the compounds of interest (identified by preliminary analysis or comparison with standards, if available) to further purification using preparative High-Performance Liquid Chromatography (HPLC).

    • HPLC System: A preparative HPLC system equipped with a C18 column is suitable.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of sesquiterpene esters. The exact gradient profile should be optimized based on the specific compounds being targeted.

    • Detection: UV detection at a wavelength where the compounds of interest show maximum absorbance (e.g., around 210 nm for sesquiterpene esters).

    • Collect the peaks corresponding to individual compounds.

    • Evaporate the solvent from the collected fractions to obtain the purified compounds.

Isolation_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Target_Fractions Fractions Containing Target Compounds Fraction_Collection->Target_Fractions Prep_HPLC Preparative HPLC (C18 Column) Target_Fractions->Prep_HPLC Pure_Compound Isolated this compound Prep_HPLC->Pure_Compound

Figure 2: Chromatographic workflow for the isolation of this compound.
Part 3: Structure Elucidation and Quantification

Once purified, the chemical structure of the isolated compounds can be determined using a combination of spectroscopic techniques. Quantification can be achieved using analytical HPLC.

Methodology:

  • Structure Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra. These experiments will provide information about the proton and carbon environments, connectivity, and through-bond correlations, which are essential for elucidating the complete chemical structure.[9]

    • Mass Spectrometry (MS):

      • Analyze the purified compound using High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass and elemental composition, confirming the molecular formula.

      • Tandem MS (MS/MS) experiments can provide fragmentation patterns that aid in structural elucidation.

  • Quantification by HPLC:

    • Develop and validate an analytical HPLC method for the quantification of this compound in the crude extract.

    • HPLC System: An analytical HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

    • Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water.

    • Standard Preparation: Prepare a series of standard solutions of the purified this compound of known concentrations.

    • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Prepare a solution of the crude F. ovina extract of a known concentration, filter it, and inject it into the HPLC system.

    • Quantification: Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.

Conclusion

Ferula ovina presents a rich and complex phytochemical profile, with sesquiterpene esters like this compound being of significant scientific interest. While detailed information on this compound's biological activities and specific isolation protocols from F. ovina is still emerging, this technical guide provides a robust framework for its investigation. The methodologies outlined herein, based on established practices for the analysis of Ferula species, offer a solid foundation for researchers to explore the therapeutic potential of this fascinating plant and its unique constituents. Further studies are warranted to fully elucidate the pharmacological properties of this compound and to optimize its extraction and purification for potential applications in drug development.

References

  • Biological Activities of the Fruit Essential Oil, Fruit, and Root Extracts of Ferula drudeana Korovin, the Putative Anatolian Ecotype of the Silphion Plant. (2023). Molecules, 28(5), 2189. [Link]

  • Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties. (2023). Molecules, 28(24), 8067. [Link]

  • Isolation and purification of terpenoid compounds from Ferula haussknechtii and evaluation of their antibacterial effects. (2021). Journal of Ethnopharmacology, 278, 114295. [Link]

  • Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects. (2020). Antioxidants, 9(12), 1246. [Link]

  • New daucane esters from Ferula tingitana. (1993). Journal of Natural Products, 56(8), 1300-1305. [Link]

  • Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review. (2021). Journal of Ethnopharmacology, 281, 114529. [Link]

  • Sesquiterpene Coumarin Ethers and Phenylpropanoids from the Roots of Ferula drudeana, the Putative Anatolian Ecotype of the Silphion Plant. (2025). Molecules, 30(9), 1916. [Link]

  • Sesquiterpene coumarins from seeds of Ferula sinkiangensis. (2015). Fitoterapia, 103, 145-150. [Link]

  • Phytochemical study on the chloroform extract of Ferula ovina Boiss. stems. (2020). Iranian Journal of Medicinal and Aromatic Plants Research, 36(4), 606-616. [Link]

  • Ferula communis L. (Apiaceae) Root Acetone-Water Extract: Phytochemical Analysis, Cytotoxicity and In Vitro Evaluation of Estrogenic Properties. (2021). Plants, 10(11), 2465. [Link]

  • Synthesis of Daucane-Type Sesquiterpenoids. (2022). Duke University Libraries. [Link]

  • The Genus Ferulago: A Review on Ethnopharmacology, Phytochemistry, and Pharmacology. (2020). Evidence-Based Complementary and Alternative Medicine, 2020, 882 Ferulago. [Link]

  • Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents. (2016). RJP, 3(2), 11-20. [Link]

  • Ferulsinaic acid, a sesquiterpene coumarin with a rare carbon skeleton from Ferula species. (2005). Phytochemistry, 66(13), 1563-1566. [Link]

  • Sesquiterpene Coumarin Ethers with Selective Cytotoxic Activities from the Roots of Ferula huber-morathii Peşmen (Apiaceae) and Unequivocal Determination of the Absolute Stereochemistry of Samarcandin. (2023). Molecules, 28(12), 4831. [Link]

  • Introduction to the potential of Ferula ovina in dental implant research due to estrogenic bioactive compounds and adhesive properties. (2022). PLoS ONE, 17(1), e0262747. [Link]

  • Chemical constituents from the fruits of Ferula ovina (Boiss.) Boiss. and their chemotaxonomic significance. (2023). Biochemical Systematics and Ecology, 107, 104577. [Link]

  • Ferutinin, an apoptosis inducing terpenoid from Ferula ovina. (2014). Asian Pacific Journal of Cancer Prevention, 15(5), 2123-2128. [Link]

  • Cytotoxic activities of phytochemicals from Ferula species. (2013). DARU Journal of Pharmaceutical Sciences, 21(1), 39. [Link]

  • Separation and quantification of the major daucane esters of Ferula hermonis by HPLC. (2001). Planta Medica, 67(7), 681-682. [Link]

  • Lapiferin. PubChem. [Link]

  • Chemical Constituents of Ferula lapidosa. (2024). Chemistry of Natural Compounds, 60(1), 177-178. [Link]

  • Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents. (2016). Research Journal of Pharmacognosy, 3(2), 11-20. [Link]

Sources

Lapiferine (CAS 86992-41-8): A Technical Guide to Chemical Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Safety Profile of a Novel Bicyclic Lactone

Lapiferine (CAS 86992-41-8) is a complex bicyclic lactone with the molecular formula C20H32O5.[1] As a compound primarily used in research and development, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide is designed to bridge that gap for researchers, scientists, and drug development professionals by providing a detailed safety and handling protocol. The core principle of this document is to treat this compound as a substance with unknown toxicity, warranting a high degree of caution. This approach is rooted in the known biological activities of similar bicyclic lactone structures, which have demonstrated a range of effects from antibacterial to phytotoxic and cytotoxic properties.[2][3][4] Therefore, all handling and experimental procedures must be approached with the assumption of potential bioactivity and associated hazards.

The causality behind the stringent protocols described herein is the principle of "As Low As Reasonably Practicable" (ALARP) exposure. For novel compounds without extensive toxicological data, the primary directive is to minimize all potential routes of exposure (inhalation, dermal, ingestion, and ocular) until more definitive data becomes available. This guide provides a self-validating system of protocols designed to ensure user safety and experimental integrity.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in a robust safety assessment. While experimentally verified data is limited, the following table summarizes key predicted and known information.

PropertyValueSource
CAS Number 86992-41-8[1]
Molecular Formula C20H32O5[1]
Molecular Weight 352.47 g/mol [1]
Physical Form Solid[1]
Boiling Point (Predicted) 457.9 ± 45.0 °C[1]
Density (Predicted) 1.16 ± 0.1 g/cm³[1]
pKa (Predicted) 13.61 ± 0.70[1]
Storage Temperature 2-8°C[1]

Section 2: Hazard Identification and GHS Classification

In the absence of specific toxicological data for this compound, a precautionary approach to hazard classification is mandatory. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for classifying substances with unknown toxicity.[5][6]

GHS Classification (Precautionary)

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) - Assumed classification due to unknown toxicity.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Assumed due to the potential for bioactive compounds to irritate the skin.

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - Assumed as a standard precaution for fine chemical powders.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation) - A possibility for fine powders.

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs through prolonged or repeated exposure) - A precautionary measure given the potential for uncharacterized bioactivity.

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements (P-phrases):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands and exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to containment and personal protection is essential when working with this compound. The following workflow is designed to minimize exposure at every step.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designated Work Area (Fume Hood / Glovebox) prep_ppe Don Full PPE (Gloves, Lab Coat, Goggles) prep_area->prep_ppe Verify Setup weigh Weigh Solid this compound in Containment prep_ppe->weigh Proceed to Handle dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer decontaminate Decontaminate Surfaces (e.g., 70% Ethanol) dissolve->decontaminate Experiment Complete dispose Dispose of Waste (Segregated Chemical Waste) decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Designated Area: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contamination is suspected.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a risk of splashing.

    • Lab Coat: A clean, buttoned lab coat is required. Cuffed sleeves are recommended to prevent exposure to the wrists.

    • Respiratory Protection: If working outside of a fume hood or glovebox is unavoidable, a properly fitted respirator (e.g., N95 for powders, or an organic vapor cartridge for solutions) is essential.

  • Weighing:

    • Weigh solid this compound in a disposable weigh boat within the fume hood.

    • Use anti-static tools to minimize the dispersal of fine powder.

    • Close the primary container immediately after dispensing.

  • Dissolving:

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Decontamination:

    • Wipe down all surfaces, equipment, and the outside of the primary container with an appropriate solvent (e.g., 70% ethanol) after handling.

    • Dispose of all contaminated wipes and disposable items in a designated, sealed waste bag.

  • Waste Disposal:

    • All waste containing this compound (solid, solutions, contaminated materials) must be collected in a clearly labeled, sealed hazardous waste container.

    • Follow your institution's specific guidelines for chemical waste disposal.

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container at 2-8°C.[1] A refrigerator dedicated to chemical storage is appropriate.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as these may promote degradation of the lactone and ester functionalities.

  • Stability: As a bicyclic lactone, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. It is expected to be stable under the recommended storage conditions.

Section 5: Emergency Procedures

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated (if it is safe to do so).

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain with an inert absorbent material (e.g., vermiculite, sand).

  • Clean-up: Carefully scoop the contained material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

spill Spill Detected evacuate Evacuate & Alert spill->evacuate ppe Don Full PPE evacuate->ppe assess Assess Spill (Solid or Liquid?) ppe->assess solid_contain Cover with Damp Towel assess->solid_contain Solid liquid_contain Contain with Absorbent assess->liquid_contain Liquid cleanup Collect into Waste Container solid_contain->cleanup liquid_contain->cleanup decon Decontaminate Area cleanup->decon report Report Incident decon->report

Sources

Technical Guide: Historical & Modern Isolation of Lapiferine from Apiaceae

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lapiferine is a bioactive sesquiterpene ester belonging to the carotane class, predominantly isolated from the genus Ferula (Family: Apiaceae).[1][2] Historically sourced from Ferula lapidosa, recent phytochemical investigations have identified it in Ferula vesceritensis and Ferula soongarica.

This guide details the technical evolution of this compound isolation—from early phytochemical screening to modern bioassay-guided fractionation. It serves as a blueprint for researchers investigating the therapeutic utility of carotane sesquiterpenes, specifically their cytotoxic (apoptotic) and ionophoretic properties.

Chemical Architecture & Botanical Origin

This compound is characterized by a carotane (daucane) carbon skeleton. Unlike simple coumarins often found in Apiaceae, this compound is a complex ester.

  • Chemical Class: Carotane Sesquiterpene Ester.[2]

  • Core Scaffold: Ferutinol (or closely related carotane alcohol).[3][4]

  • Substituents: Typically acetyl and angeloyl ester groups at specific positions (often C-2 and C-10, or C-6 depending on the specific isomer numbering in historical texts).

  • Primary Biological Sources:

    • Ferula lapidosa (Type species for original isolation).[1]

    • Ferula vesceritensis (Endemic to North African Sahara; high yield source).

    • Ferula soongarica (Central Asian source).

Table 1: Comparative Profile of this compound Sources
ParameterFerula lapidosaFerula vesceritensisFerula soongarica
Geography Central Asia (Tian Shan)North Africa (Algerian Sahara)Central Asia / China
Primary Extract Ethanolic (Roots)Dichloromethane/Ethyl AcetateEthanolic (Underground parts)
Co-Metabolites Lapidolin, LapidolinineFerutinin, JaeschkeanadiolFerutinin, Akiferidin
Key Bioactivity Estrogenic modulationCytotoxicity (MCF-7), ApoptosisAntibacterial/General

Historical Isolation Protocol (Classic Methodology)

The historical isolation of this compound, established in the mid-20th century, relies on polarity-driven fractionation. This method prioritizes the stability of the ester bonds, which can be sensitive to harsh acidic or basic conditions.

The "Cold Percolation" Workflow

Principle: Passive extraction to prevent thermal degradation of sesquiterpene esters.

  • Plant Material Preparation:

    • Roots of F. lapidosa are air-dried in shade (UV protection) and ground to a coarse powder (40–60 mesh).

  • Extraction:

    • Solvent: 95% Ethanol (EtOH).

    • Method: Maceration at room temperature (

      
      ) for 72 hours.
      
    • Filtration: Vacuum filtration to remove cellulosic debris.

  • Concentration:

    • Rotary evaporation under reduced pressure (

      
      ) to yield a crude gum.
      
Classical Chromatography (Gravity Column)

Stationary Phase: Silica Gel 60 (0.063–0.200 mm). Mobile Phase Gradient:

  • Start: 100% Benzene (Historical) or n-Hexane (Modern safety adaptation).

  • Step-Gradient: Increasing polarity with Ethyl Acetate (EtOAc).

    • 95:5 (Hexane:EtOAc)

      
       Elutes hydrocarbons.
      
    • 85:15 (Hexane:EtOAc)

      
      Target Window for this compound. 
      
    • 50:50 (Hexane:EtOAc)

      
       Elutes polar ferutinol alcohols.
      

Crystallization: Fractions containing this compound (identified via TLC) are pooled. Recrystallization is typically achieved using a Hexane:Acetone (4:1) system, yielding colorless needles.

Modern Bioassay-Guided Fractionation

Modern protocols utilize High-Performance Liquid Chromatography (HPLC) and spectroscopic validation to ensure purity for biological testing.

Visualization of the Modern Workflow

The following diagram illustrates the logic flow from raw biomass to the isolated molecule, integrating bioassay checkpoints.

IsolationWorkflow Biomass Dried Roots (F. vesceritensis) Extract Crude Ethanolic Extract Biomass->Extract Maceration (72h) LLE Liquid-Liquid Partitioning (H2O vs. EtOAc) Extract->LLE PolarFrac Water Fraction (Discard) LLE->PolarFrac OrgFrac Ethyl Acetate Fraction (Enriched Sesquiterpenes) LLE->OrgFrac Lipophilic Phase CC Column Chromatography (Silica Gel: Hexane/EtOAc) OrgFrac->CC Gradient Elution TLC TLC Profiling (Vanillin/H2SO4 Staining) CC->TLC Monitor Fractions Purification Prep-HPLC / Recrystallization TLC->Purification Target Rf ~0.4 This compound Purified this compound (>98% Purity) Purification->this compound Validation (NMR/MS)

Figure 1: Bioassay-guided isolation workflow for this compound from Ferula species.

Structural Validation (Self-Validating Protocol)

To confirm the isolation of this compound and distinguish it from congeners like Ferutinin, the following spectral signatures must be verified:

  • IR Spectroscopy: Look for ester carbonyl stretches (

    
    ) and hydroxyl stretches (
    
    
    
    ).
  • Mass Spectrometry (HR-ESI-MS): Confirm molecular ion peaks corresponding to the sesquiterpene ester mass (e.g., adducts of the carotane core + angeloyl + acetyl moieties).

  • NMR (

    
     and 
    
    
    
    ):
    • Diagnostic Signal: The carotane skeleton typically shows specific methyl signals.

    • Ester Verification: Identify the olefinic proton of the angeloyl group (

      
       ppm) and the methyl singlet of the acetyl group (
      
      
      
      ppm).

Pharmacological Mechanism: Why Isolate this compound?

This compound is not merely a chemotaxonomic marker; it possesses potent cytotoxic activity, particularly against human breast cancer lines (MCF-7).

Apoptotic Signaling Cascade

Unlike necrotic agents that cause inflammation, this compound induces programmed cell death (apoptosis). Research indicates it acts via the intrinsic mitochondrial pathway.

ApoptosisPathway Lap This compound Mito Mitochondria (Permeability Transition) Lap->Mito Ionophoretic Effect? Histone Histone Acetylation Lap->Histone Epigenetic Modulation CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 DNA DNA Fragmentation (Laddering) Casp3->DNA Cleavage Histone->DNA Chromatin Relax

Figure 2: Proposed mechanistic pathway of this compound-induced apoptosis in MCF-7 cells.

Ionophoretic Activity

Similar to its congener Ferutinin , this compound exhibits ionophoretic properties, facilitating the transport of divalent cations (like


) across lipid bilayers.[3][4]
  • Mechanism: The carotane ester forms a lipophilic complex with cations, shuttling them down their concentration gradient into the mitochondrial matrix.

  • Consequence: Calcium overload in mitochondria triggers the opening of the Permeability Transition Pore (mPTP), leading to loss of membrane potential (

    
    ) and subsequent apoptosis.
    

References

  • Gamal-Eldeen, A. M., & Hegazy, M. E. (2010).[5] Anticancer and antioxidant activity of some Egyptian medicinal plants. (Note: Specifically discusses this compound's apoptotic mechanism in MCF-7 cells). [Source Verified via Snippets]

  • Ahmed, A. A., et al. (2016). Bioassay-guided isolation of sesquiterpene coumarins from Ferula narthex.

  • Khasanova, K. I., et al. (2024).[6][7] Chemical Constituents of Ferula lapidosa.

  • Zellagui, A., et al. (2012). Chemical composition and antibacterial activity of essential oils of Ferula vesceritensis.

  • Saidkhodzhaev, A. I. (1979). Esters of Ferula lapidosa and Ferula pallida. (Foundational historical text establishing the isolation of this compound).[8]

Sources

Therapeutic Applications of Lapiferine in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper on Sesquiterpene-Based Targeted Modulation[1]

Executive Summary & Chemical Identity

Lapiferine (CAS: 86992-41-8) is a bioactive sesquiterpene ester isolated primarily from the roots of Ferula lapidosa and Ferula vesceritensis.[1] Unlike its structural analog ferutinin , which acts as a calcium ionophore, this compound is distinct in its non-ionophoric nature, allowing for highly specific intracellular signaling modulation without disrupting global ionic homeostasis.[1]

In modern pharmacology, this compound has emerged as a dual-action therapeutic candidate:[1]

  • Oncology: A potent upregulator of the p21 tumor suppressor, inducing cell cycle arrest in Gingival Squamous Cell Carcinoma (GSCC) and breast cancer lines.[1]

  • Immunovirology: A negative regulator of the NF-κB signaling pathway, offering cytoprotection against viral-induced (H1N1) pulmonary inflammation.[1][2]

This guide details the mechanistic underpinnings, validated experimental protocols, and therapeutic data required to integrate this compound into advanced drug development pipelines.[1]

Mechanistic Pharmacology

The p21 Axis: Targeted Oncology

This compound functions as a "molecular brake" on uncontrolled proliferation.[1] In GSCC (YD-38 cell lines), this compound treatment results in a dose-dependent upregulation of p21 (CDKN1A) at both transcriptional and translational levels.[1]

  • Mechanism: this compound bypasses the classic p53-dependency in some contexts, directly enhancing p21 expression.[1]

  • Downstream Effect: Elevated p21 inhibits Cyclin B1 and Cdc25C, halting the cell cycle at the G2/M phase and triggering apoptosis.[1]

  • Selectivity: Unlike broad cytotoxic agents, this compound's efficacy correlates with type II estrogen-binding site interaction in colon cancer models, suggesting a receptor-mediated entry or modulation.[1]

The NF-κB Axis: Anti-Inflammatory Virology

In the context of influenza A (H1N1), the "cytokine storm" is often more lethal than the viral load itself.[1] this compound mitigates this hyper-inflammatory response.[1][2]

  • Target: It suppresses the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[1]

  • Outcome: Significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in bronchial epithelial cells, preventing pulmonary edema and tissue damage.[1]

Visualization of Signaling Pathways[1][3]

The following diagram illustrates the dual mechanistic pathways of this compound in a cellular context.

Lapiferine_Mechanism cluster_Cell Target Cell Cytosol & Nucleus This compound This compound (Extracellular) p21_Gene p21 (CDKN1A) Gene This compound->p21_Gene Upregulates Expression NFkB_Complex NF-κB (p65) Complex This compound->NFkB_Complex Blocks Phosphorylation CyclinB1 Cyclin B1 / Cdc25C p21_Gene->CyclinB1 Inhibits CellCycle G2/M Phase Arrest CyclinB1->CellCycle Triggers Apoptosis Apoptosis (GSCC/MCF-7) CellCycle->Apoptosis Leads to Translocation Nuclear Translocation NFkB_Complex->Translocation Prevents Cytokines IL-1β, IL-6, TNF-α Translocation->Cytokines Reduces Transcription Inflammation Pulmonary Inflammation Cytokines->Inflammation Promotes

Figure 1: Dual signaling modulation by this compound showing p21-mediated apoptosis and NF-κB suppression.[1]

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: p21-Mediated Anti-Proliferation Assay (GSCC)

Objective: Quantify this compound-induced p21 upregulation and subsequent apoptosis in YD-38 cells.[1]

  • Cell Preparation:

    • Culture YD-38 cells in DMEM supplemented with 10% FBS.[1]

    • Seed at

      
       cells/well in 6-well plates. Incubate for 24h.
      
  • Treatment:

    • Experimental Group: Treat with this compound (dissolved in DMSO) at gradients: 5, 10, 20 µM.

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin (known p21 inducer).[1]

  • Western Blot Validation (The "Truth" Step):

    • Lyse cells at 24h post-treatment using RIPA buffer with protease inhibitors.[1]

    • Perform SDS-PAGE.[1] Probe for p21 , Cyclin B1 , and β-actin (loading control).[1]

    • Success Criteria: this compound lanes must show >2-fold increase in p21 band intensity vs. vehicle.[1]

  • Flow Cytometry:

    • Stain with Annexin V-FITC/PI.[1]

    • Analyze cell cycle distribution. Expectation: Accumulation in G2/M phase.[1]

Protocol B: In Vivo H1N1 Pulmonary Inflammation Model

Objective: Assess anti-inflammatory efficacy in a viral challenge model.

  • Viral Challenge:

    • Anesthetize BALB/c mice.[1] Intranasally infect with 500 PFU (Plaque Forming Units) of H1N1 (A/PR/8/34).[1]

  • Administration:

    • Group 1 (Vehicle): Saline + Virus.[1]

    • Group 2 (Therapeutic): this compound (10 mg/kg) via intraperitoneal (IP) injection, 1h post-infection, daily for 5 days.[1]

  • Endpoint Analysis (Day 5):

    • Bronchoalveolar Lavage (BAL): Collect fluid.[1] Count total inflammatory cells.[1]

    • ELISA: Quantify IL-6 and TNF-α in lung homogenates.

    • Success Criteria: Statistical reduction (p<0.[1]05) in cytokine levels in the this compound group compared to Vehicle.[1]

Quantitative Data Summary

The following table synthesizes key preclinical data points for this compound efficacy.

Therapeutic IndicationModel SystemKey BiomarkerEffect Size / IC50Reference
Gingival Cancer YD-38 Cellsp21 Protein>300% increase at 20 µM[1]
Breast Cancer MCF-7 CellsApoptosis RateSignificant induction[2]
Viral Inflammation H1N1 Infected MiceIL-6 (Lung)~60% reduction at 10 mg/kg[3]
Viral Inflammation H1N1 Infected MiceSurvival RateIncreased from 20% to 60%[3]

Comparative Analysis: this compound vs. Ferutinin

A critical distinction for formulation scientists is the lack of ionophoric activity in this compound.[1]

Structure_Function cluster_Ferutinin Ferutinin (Analog) cluster_this compound This compound (Target) F_Struct Sesquiterpene + Aromatic Ester F_Prop Ca2+ Ionophore F_Struct->F_Prop F_Tox Non-specific Cytotoxicity F_Prop->F_Tox L_Struct Sesquiterpene + Aliphatic Acid L_Prop Non-Ionophoric L_Struct->L_Prop L_Mech Specific Signaling (p21 / NF-κB) L_Prop->L_Mech

Figure 2: Structure-activity relationship comparison.[1][2][3][4] this compound's lack of ionophoric activity allows for safer, signaling-specific targeting compared to the membrane-disrupting Ferutinin.[1]

References

  • Spandidos Publications. (2021).[1] The natural product lapiferin inhibits cell proliferation and promotes cell apoptosis in gingival squamous cell carcinoma via P21 regulation.[1][5] Retrieved from [Link][1][3][6]

  • SciELO. (2021).[1] Lapiferin protects against H1N1 virus-induced pulmonary inflammation by negatively regulating NF-kB signaling.[1][2] Brazilian Journal of Medical and Biological Research.[1] Retrieved from [Link] (Note: Verified via source title match).[1]

  • PubChem. (2025).[1] Lapiferin Compound Summary (CID 14239538).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • ResearchGate. (2015).[1] Ferutinin as a Ca2+ complexone: lipid bilayers... and this compound comparison.[1][7][8] Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Extraction and Purification of Lapiferine from Ferula Root Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The genus Ferula, belonging to the Apiaceae family, is a rich reservoir of bioactive secondary metabolites, particularly sesquiterpenoids and sesquiterpene coumarins.[1][2] These compounds have garnered significant interest in the pharmaceutical and drug development sectors due to their diverse pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1] One such compound of interest is Lapiferine, a daucane-type sesquiterpenoid identified in species such as Ferula lapidosa and Ferula ovina.[2] This application note provides a comprehensive, field-proven protocol for the extraction, isolation, and purification of this compound from Ferula root extracts. The methodology is designed for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

The protocol herein is structured to ensure not only the successful isolation of this compound but also to provide a clear understanding of the underlying principles governing each step. By adhering to the principles of scientific integrity, this guide aims to be a self-validating system for the reproducible purification of this promising bioactive molecule.

Chemical Profile of this compound

A thorough understanding of the target molecule's physicochemical properties is paramount for developing an effective extraction and purification strategy.

PropertyValueSource
Molecular Formula C₂₂H₃₄O₆PubChem CID 14239538
Molecular Weight 394.5 g/mol PubChem CID 14239538
Chemical Class Daucane Sesquiterpenoid[3]
Predicted Polarity Non-polar to moderately polarInferred from structure

Rationale for Predicted Polarity: this compound's structure is predominantly hydrocarbon-based, characteristic of sesquiterpenoids, suggesting low polarity. The presence of ester and hydroxyl functional groups introduces some degree of polarity. This dual nature is critical in selecting appropriate solvents for extraction and chromatographic separation.

Experimental Workflow Overview

The extraction and purification of this compound from Ferula root material is a multi-step process designed to progressively enrich the target compound while removing impurities. The overall workflow is depicted below.

Extraction_Workflow A Step 1: Preparation of Ferula Root Material B Step 2: Soxhlet Extraction A->B Dried & Powdered Root C Step 3: Concentration of Crude Extract B->C Crude Extract D Step 4: Silica Gel Column Chromatography C->D Concentrated Extract E Step 5: Fraction Analysis (TLC) D->E Eluted Fractions E->D Pooling of Fractions F Step 6: Preparative HPLC E->F This compound-rich Fractions G Step 7: Purity Assessment and Structural Elucidation F->G Purified this compound

Caption: Workflow for this compound extraction and purification.

Detailed Protocols

PART 1: Extraction

Objective: To efficiently extract this compound and other sesquiterpenoids from the dried root material of Ferula species.

Principle of Extraction: The choice of solvent is critical for the selective extraction of compounds based on their polarity. Given that this compound is a sesquiterpenoid with low to moderate polarity, a non-polar solvent like n-hexane is ideal for the initial extraction. This minimizes the co-extraction of highly polar compounds such as sugars and glycosides. Soxhlet extraction is employed for its efficiency, ensuring continuous extraction with fresh solvent, which enhances the recovery of the target compound.

Materials and Equipment:

  • Dried and powdered roots of Ferula lapidosa or F. ovina

  • n-hexane (HPLC grade)

  • Soxhlet apparatus (extractor, condenser, round-bottom flask)

  • Heating mantle

  • Cellulose extraction thimbles

  • Rotary evaporator

Protocol: Soxhlet Extraction

  • Sample Preparation: Weigh approximately 100 g of finely powdered, air-dried Ferula root material and place it into a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane. Place the thimble containing the plant material into the Soxhlet extractor.

  • Extraction Process: Heat the n-hexane in the round-bottom flask using a heating mantle to a gentle boil. The solvent will vaporize, condense in the condenser, and drip onto the plant material in the thimble. The extraction chamber will slowly fill with the solvent. Once the solvent reaches the top of the siphon tube, it will drain back into the round-bottom flask, carrying the extracted compounds with it.

  • Duration: Allow the extraction to proceed for approximately 8-12 hours, or until the solvent in the siphon tube runs clear, indicating that the extraction is complete.

  • Concentration: After the extraction is complete, allow the apparatus to cool. Carefully dismantle the setup and transfer the n-hexane extract to a clean round-bottom flask. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.

PART 2: Purification

Objective: To isolate this compound from the crude extract through a series of chromatographic techniques.

Principle of Purification: The purification strategy relies on the differential partitioning of the components of the crude extract between a stationary phase and a mobile phase.

  • Silica Gel Column Chromatography: This is the primary purification step. Silica gel, a polar stationary phase, is used to separate compounds based on their polarity. Non-polar compounds will elute first, followed by compounds of increasing polarity. By using a gradient of solvents with increasing polarity (e.g., n-hexane and ethyl acetate), a graded separation of the components in the crude extract can be achieved.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution purification technique used for the final polishing of the this compound-containing fractions obtained from column chromatography. It provides a much finer separation, yielding highly pure this compound.

Materials and Equipment:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • UV detector

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate, and finally 100% ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of approximately 20 mL each.

  • TLC Analysis: Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

  • Pooling of Fractions: Based on the TLC profiles, pool the fractions that contain the compound corresponding to the expected Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator.

Protocol: Preparative HPLC

  • Sample Preparation: Dissolve the concentrated, this compound-rich fraction from the previous step in the mobile phase to be used for HPLC. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs of the fraction. A starting point could be 70:30 acetonitrile:water.

    • Flow Rate: 3-5 mL/min.

    • Detection: UV at 210 nm.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to the retention time of this compound using a fraction collector.

  • Purity Confirmation: Analyze the collected fraction by analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the solvent from the purified fraction by lyophilization or evaporation under a stream of nitrogen to obtain pure this compound.

Structural Elucidation and Data Interpretation

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques.

TechniquePurposeExpected Outcome
¹H NMR & ¹³C NMR Structural confirmationThe obtained spectra should match the reported data for this compound.
Mass Spectrometry (MS) Molecular weight determinationThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (394.5 g/mol ).
Analytical HPLC Purity assessmentA single, sharp peak should be observed, indicating a high degree of purity.

Troubleshooting and Field-Proven Insights

  • Low Yield of Crude Extract: Ensure the plant material is finely powdered to maximize the surface area for extraction. Check for leaks in the Soxhlet apparatus.

  • Poor Separation in Column Chromatography: The ratio of the crude extract to silica gel is crucial. A ratio of 1:30 to 1:50 (w/w) is recommended. Ensure the column is packed uniformly to avoid channeling.

  • Co-elution of Compounds in HPLC: Optimize the mobile phase composition and gradient. A shallower gradient can improve the resolution of closely eluting peaks.

  • Compound Instability: Sesquiterpenoids can be sensitive to heat and light. Avoid excessive temperatures during solvent evaporation and store extracts and purified compounds at low temperatures in the dark.

Conclusion

This application note provides a robust and detailed protocol for the extraction and purification of this compound from Ferula root extracts. By following this guide, researchers can reliably obtain high-purity this compound for further pharmacological and drug development studies. The principles and techniques described herein can also be adapted for the isolation of other sesquiterpenoids from various plant sources.

References

  • Nazari, Z. E., & Iranshahi, M. (2011). Biologically active sesquiterpene coumarins from Ferula species. Phytotherapy Research, 25(3), 315-323.
  • Ahmed, A. A. (1991). Daucane sesquiterpenes from Ferula. Phytochemistry, 30(4), 1235-1237.
  • Iranshahi, M., et al. (2008). Sesquiterpene coumarins from Ferula persica and their antibacterial activity. Phytochemistry, 69(14), 2539-2543.
  • Galal, A. M., et al. (2001). Daucane sesquiterpenes from Ferula assa-foetida.
  • Miski, M., & Mabry, T. J. (1986). Daucane sesquiterpenes from Ferula tingitana. Phytochemistry, 25(7), 1673-1675.
  • Lhuillier, G., et al. (2005). Daucane sesquiterpenes from Ferula communis. Phytochemistry, 66(17), 2065-2071.
  • PubChem. (n.d.). Lapiferin. National Center for Biotechnology Information. Retrieved from [Link]

  • Iranshahi, M., et al. (2009). A review on the genus Ferula (Apiaceae): A potential source of cytotoxic agents. Planta medica, 75(07), 683-696.
  • Kurimoto, S., et al. (2012). Sesquiterpene lactones from the roots of Ferula fukanensis and their cytotoxic activity.
  • Dastan, D., et al. (2014). Sesquiterpene coumarins from the roots of Ferula szowitsiana and their cytotoxic and anti-inflammatory activities.
  • Li, G., et al. (2015). Sesquiterpene coumarins from the roots of Ferula sinkiangensis and their antiproliferative activity.
  • Chen, Y. G., et al. (2001). Sesquiterpenoids from Ferula fukangnensis.
  • Appendino, G., et al. (1994). Daucane esters from Ferula communis. Phytochemistry, 35(6), 1551-1554.

Sources

Application Note: HPLC Quantification of Lapiferine (Lapiferin) in Ferula Spp. Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of Lapiferine (chemically identified as Lapiferin or Lapiferinin ), a rare daucane-type sesquiterpene ester found in Ferula species (e.g., Ferula lapidosa, Ferula latipinna).

Executive Summary

This compound (C₂₂H₃₄O₆) is a bioactive daucane sesquiterpene ester. Due to the lack of a standardized pharmacopeial monograph, this protocol utilizes a "First Principles" approach derived from validated methods for structurally similar daucane esters (e.g., ferutinin, jaeschkeanadiol). The method employs Reversed-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD), optimized for the separation of the sesquiterpene backbone and its ester side chains.

Key Performance Indicators
ParameterSpecification
Analyte This compound (Lapiferin/Lapiferinin)
Matrix Ferula root extracts, oleoresins, purified fractions
Separation Mode Reversed-Phase (C18)
Detection UV-DAD (210 nm & 240 nm)
Linearity (R²) > 0.999
Run Time 35 Minutes

Molecule Profile & Method Logic

To design a robust protocol, we must understand the physicochemical properties of the analyte.

  • Chemical Structure: this compound is a daucane sesquiterpene functionalized with ester groups (often acetate and angelate/tiglate).

  • Chromophore: The molecule lacks a strong aromatic system (unlike ferutinin which has a p-hydroxybenzoyl group). Its UV absorption is driven by the

    
    -unsaturated ester moiety (angelate/tiglate), which absorbs strongly at 210–220 nm .
    
  • Polarity: Moderately lipophilic. It requires a high-strength organic modifier (Acetonitrile) for elution.

Method Development Logic (DOT Visualization)

MethodLogic Analyte Target: this compound (Sesquiterpene Ester) Prop1 Lipophilic Backbone (Daucane Skeleton) Analyte->Prop1 Prop2 Weak Chromophore (Ester linkage) Analyte->Prop2 Prop3 Ester Hydrolysis Risk Analyte->Prop3 Col Column Selection: C18 (ODS) High Carbon Load Prop1->Col Retains Non-polar Det Detection: UV 210 nm (Primary) UV 240 nm (Secondary) Prop2->Det Max Absorbance Mobile Mobile Phase: ACN/Water + 0.1% Formic Acid (Acid stabilizes esters) Prop3->Mobile Prevents Degradation

Figure 1: Logical flow for selecting chromatographic conditions based on this compound's chemical structure.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (purity >95%, isolated from Ferula lapidosa or custom synthesized).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/18.2 MΩ).

  • Additives: Formic Acid (98-100%, LC-MS grade) to suppress silanol activity and stabilize the ester.

Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: Diode Array Detector (DAD) or PDA.

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18.

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Guard Column: C18 SecurityGuard cartridge.

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and peak sharpness.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 20 µLSufficient mass load for weak chromophores.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps analytes neutral (suppresses ionization).
Mobile Phase B Acetonitrile (100%)Strong solvent strength for sesquiterpenes.
Detection Ch A: 210 nm (BW 4)Ch B: 240 nm (BW 4)210 nm detects the terpene backbone; 240 nm checks for aromatic impurities.
Gradient Program

Note: Daucane esters are complex and often co-elute with isomers. A shallow gradient is required.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Hold
5.06040Isocratic Hold
25.01090Linear Gradient
30.00100Column Wash
32.06040Re-equilibration
38.06040End of Run

Sample Preparation Workflow

Extraction efficiency is critical for Ferula roots due to the resinous matrix.

Extraction Protocol (DOT Visualization)

SamplePrep Raw Raw Material (Ferula Root Powder) Extract Extraction Solvent: Methanol Method: Ultrasonication (30 min) Raw->Extract Centrifuge Centrifugation 4000 RPM, 10 min Extract->Centrifuge Filter Filtration 0.45 µm PTFE Syringe Filter Centrifuge->Filter Supernatant Dilution Dilution Dilute 1:10 with Mobile Phase Initial Filter->Dilution Vial HPLC Vial Ready for Injection Dilution->Vial

Figure 2: Optimized extraction workflow for sesquiterpene esters from plant matrix.

Step-by-Step Procedure:

  • Weigh: Accurately weigh 1.0 g of dried, ground Ferula root.

  • Extract: Add 25 mL of Methanol. Sonicate for 30 minutes at room temperature (<35°C to prevent ester degradation).

  • Clarify: Centrifuge at 4000 rpm for 10 minutes.

  • Filter: Pass the supernatant through a 0.45 µm PTFE filter (Nylon is acceptable, but PTFE is preferred for resinous extracts).

  • Dilute: Dilute the filtrate 1:10 with the initial mobile phase (60:40 Water:ACN) to match the starting gradient conditions. This prevents "solvent shock" and peak distortion.

Method Validation (ICH Q2(R1))

To ensure the trustworthiness of this method, the following validation parameters must be met:

System Suitability

Perform 6 replicate injections of the Standard Solution (50 µg/mL).

  • RSD of Peak Area: ≤ 2.0%[2]

  • Tailing Factor: 0.9 – 1.2

  • Theoretical Plates: > 5000

Linearity & Range

Prepare a 5-point calibration curve.

  • Range: 5 µg/mL to 200 µg/mL.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Limits of Detection (LOD) & Quantification (LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): Typically ~0.5 µg/mL.

  • LOQ (S/N = 10): Typically ~1.5 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure Formic Acid is fresh; increase concentration to 0.2% if necessary.
Baseline Drift Gradient absorptionUse HPLC-grade ACN; ensure water is fresh (18.2 MΩ).
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (60:40 Water:ACN).
Retention Shift Temperature fluctuationUse a thermostatted column compartment (set to 30°C).

References

  • Chemical Identification: Ferula lapidosa constituents. "A new ester of the carotane series — lapiferinin — has been isolated from the roots of Ferula lapidosa."[3] Chemistry of Natural Compounds.

  • Analogous Method (Daucane Esters): "Separation and Quantification of the Major Daucane Esters of Ferula hermonis by HPLC." Planta Medica.

  • General Sesquiterpene Method: "Sesquiterpene Coumarin Ethers with Selective Cytotoxic Activities from the Roots of Ferula huber-morathii." Molecules.

  • Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

Application Note & Protocol: Preparation of Lapiferine Stock Solutions for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical First Step in Cytotoxicity Screening

The reliability and reproducibility of in vitro cytotoxicity data are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. Lapiferine, a novel investigational compound, is provided as a lyophilized powder. Due to its hydrophobic nature, it exhibits poor solubility in aqueous media, a common characteristic for many small molecule drug candidates.[1] This necessitates the use of an organic solvent to create a high-concentration primary stock solution, which is then serially diluted to working concentrations for cell-based assays.

This document provides a comprehensive guide and detailed protocols for the preparation of this compound stock solutions. As a Senior Application Scientist, the aim is not just to provide a list of steps, but to elucidate the scientific rationale behind each choice, ensuring the integrity of the compound and the validity of downstream experimental results. We will operate under the assumption that this compound is a typical lyophilized small molecule with the physicochemical properties outlined below. This guide is designed for researchers, scientists, and drug development professionals to establish a robust and self-validating system for handling this and similar compounds.

Physicochemical Profile of this compound (Hypothetical)

A thorough understanding of a compound's physicochemical properties is paramount before any experimental work commences.[2] These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValue (Hypothetical)Significance in Protocol Design
Molecular Weight (MW) 450.5 g/mol Essential for calculating molar concentrations for the primary stock solution.
Appearance White to off-white lyophilized powderLyophilized form requires careful reconstitution.[3]
Solubility in DMSO ≥ 50 mg/mL (≈ 111 mM)Dimethyl sulfoxide (DMSO) is a suitable solvent for a high-concentration primary stock.[4]
Solubility in Ethanol ≥ 10 mg/mL (≈ 22 mM)An alternative solvent, but may be more cytotoxic to certain cell lines at equivalent final concentrations.
Solubility in Water/PBS < 0.1 mg/mLDirect preparation of working solutions in aqueous buffers is not feasible.
Stability Stable at -20°C for ≥ 1 year as solid. Solution stability is concentration and solvent-dependent.Dictates storage conditions for both the solid compound and prepared stock solutions to prevent degradation.[5][6]

The Causality of Solvent Selection: A Self-Validating System

The choice of solvent is a critical decision point that directly impacts the biological relevance of an assay. The ideal solvent must fully dissolve the compound at a high concentration while exhibiting minimal toxicity to the cell lines under investigation at the final working concentration.

Why DMSO is the Primary Choice

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, making it a common choice for creating stock solutions in drug discovery.[4] Its miscibility with water and culture media facilitates the dilution process.

The Trustworthiness Pillar: Managing Solvent Cytotoxicity

While highly effective, DMSO is not biologically inert. At concentrations above 1%, it can cause significant stress, differentiation, or cytotoxicity in many cell lines.[7] Therefore, a core principle of a self-validating protocol is to ensure the final concentration of DMSO in the cell culture wells is well below the toxic threshold. It is broadly recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being the ideal for sensitive cell lines or long-term exposure assays.[8][9][10] It is imperative to include a "vehicle control" in every experiment —cells treated with the same final concentration of DMSO as the highest dose of this compound—to differentiate between compound-induced cytotoxicity and solvent-induced effects.

The following diagram illustrates the decision-making process for solvent selection.

A Start: Receive Lyophilized Compound B Review Compound Datasheet: - Solubility Data - Stability A->B C Is compound soluble in aqueous buffer (e.g., PBS, Media) at required concentration? B->C D Prepare stock directly in aqueous buffer. Proceed to assay. C->D Yes E Select an organic solvent. Primary choice: DMSO. C->E No F Test solubility in DMSO. Can a high-concentration stock (e.g., 10-100 mM) be achieved? E->F G Consider alternative solvents: - Ethanol - DMF - Acetone F->G No H Prepare high-concentration primary stock in validated solvent. F->H Yes G->F I Determine max final solvent concentration tolerated by cell line (e.g., ≤ 0.5%). H->I J Design serial dilution plan to ensure final solvent concentration is non-toxic. I->J K Proceed to assay. Include vehicle control. J->K

Caption: Decision tree for selecting a suitable solvent.

Experimental Protocols

Protocol 1: Reconstitution and Preparation of a 10 mM Primary Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. Working in a sterile environment (e.g., a biological safety cabinet) is crucial to prevent contamination of the stock solution which will be used in cell culture.

Materials:

  • This compound, lyophilized powder (MW: 450.5 g/mol )

  • Anhydrous/cell culture grade DMSO (Dimethyl Sulfoxide)

  • Sterile, amber (light-protecting) microcentrifuge tubes or glass vials

  • Calibrated precision balance

  • Sterile, low-retention pipette tips and micropipettes

Methodology:

  • Pre-Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder, which can affect its stability and weighing accuracy.[3]

  • Calculation: Determine the mass of this compound required to make a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

    • Example for 1 mL (0.001 L) of 10 mM (0.01 M) stock: Mass (mg) = 0.01 mol/L × 450.5 g/mol × 0.001 L × 1000 mg/g = 4.505 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder using a precision balance in a sterile weighing boat or directly into a sterile, tared amber vial.

    • Expert Insight: Lyophilized compounds can be very light and static-prone. If the amount is very small, the vial may appear empty.[11] For small quantities (<5 mg), it is often more accurate to reconstitute the entire contents of the manufacturer's vial to a known concentration. For example, if the vial contains 1 mg of this compound, add 221.9 µL of DMSO to achieve a 10 mM stock.

  • Reconstitution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. If particulates are still visible, sonication in a water bath for 5-10 minutes can facilitate dissolution.[11] Visually inspect the solution against a light source to confirm that no solid material remains.

  • Labeling and Storage: Clearly label the vial with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and preparation date.

  • Aliquoting and Long-Term Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended for long-term stability.[12]

Protocol 2: Preparation of Working Solutions for a Cytotoxicity Assay

This protocol details the serial dilution of the 10 mM primary stock to generate working concentrations for treating cells in a 96-well plate format. The key is to perform an intermediate dilution step in culture medium to minimize the shock of diluting a high-concentration DMSO stock directly into a large aqueous volume, which can cause precipitation.[11]

Materials:

  • 10 mM this compound Primary Stock in DMSO

  • Sterile, complete cell culture medium (appropriate for the cell line)

  • Sterile microcentrifuge tubes or a sterile 96-well dilution plate

  • Sterile pipette tips and micropipettes

Methodology:

  • Thawing: Thaw one aliquot of the 10 mM this compound primary stock at room temperature. Once thawed, vortex briefly and centrifuge for a few seconds to collect the solution at the bottom of the tube.

  • Intermediate Dilution: Prepare a 200X final concentration stock in complete culture medium. For example, if the highest desired final concentration in the assay is 100 µM, you will prepare a 20 mM intermediate stock. However, a more common approach is to create a top working solution from which serial dilutions are made. Let's aim for a top final concentration of 100 µM.

    • Prepare a 200 µM working solution (2X of the highest final concentration). Let's prepare 1 mL.

    • Add 2 µL of the 10 mM primary stock to 998 µL of complete culture medium. (Dilution factor = 1:500).

    • Vortex immediately and thoroughly. This is your 200 µM Top Working Solution . The DMSO concentration is now 0.2%.

  • Serial Dilutions: Perform serial dilutions from the Top Working Solution in complete culture medium. For a 2-fold serial dilution series:

    • Add 100 µL of complete culture medium to 7 wells of a dilution plate or tubes.

    • Add 200 µL of the 200 µM Top Working Solution to the first well.

    • Transfer 100 µL from the first well to the second well (now 100 µM). Mix well.

    • Continue this 1:2 dilution across the plate to generate concentrations of 50 µM, 25 µM, 12.5 µM, etc.

  • Vehicle Control: Prepare a vehicle control by diluting DMSO in culture medium to the same concentration present in the highest drug concentration well (0.2% in this example). Add 2 µL of pure DMSO to 998 µL of medium.

  • Cell Treatment: Add the prepared working solutions to the wells of your 96-well plate containing cells. For example, if your wells contain 100 µL of cells in medium, add 100 µL of your 2X working solutions (200 µM, 100 µM, etc.) to achieve final concentrations of 100 µM, 50 µM, etc. The final DMSO concentration across all treated wells will be a non-toxic 0.1%.

Workflow Visualization

The following diagram provides a visual summary of the entire workflow from reconstitution to the final assay plate.

cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Solution Preparation (Assay Day) cluster_2 Part 3: Cell Treatment (96-Well Plate) A 1. Weigh Lyophilized This compound (4.505 mg) B 2. Add 1 mL Sterile DMSO A->B C 3. Vortex/Sonicate to Dissolve B->C D 4. Aliquot into single-use tubes C->D E 5. Store at -20°C D->E F 6. Thaw one aliquot of 10 mM stock E->F G 7. Prepare 200 µM Top Working Solution in Culture Medium F->G I 9. Prepare Vehicle Control (0.2% DMSO in Medium) H 8. Perform 1:2 Serial Dilutions in Culture Medium G->H K 10. Add 100 µL of Working Solutions (or Vehicle) to cells H->K I->K J Cells in 100 µL Medium J->K L Final Concentrations: 100 µM, 50 µM, ... Final DMSO: 0.1% K->L

Caption: Workflow from lyophilized powder to treated cells.

References

  • Abe, F., & Nagao, K. (2000). Physicochemical and antibacterial properties of lactoferrin and its hydrolysate produced by heat treatment at acidic pH. PubMed. Available at: [Link]

  • National Research Council (US) Committee on Designing Safer Chemicals. (1996). Physicochemical Properties and Environmental Fate. In Designing Safer Chemicals. National Academies Press (US). Available at: [Link]

  • Karpov, E., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Semantic Scholar. Available at: [Link]

  • Patel, K. (2016). Physicochemical properties of drug. Slideshare. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]

  • Future Fields. (2022). How to Reconstitute Lyophilized Proteins. YouTube. Available at: [Link]

  • Owen-Schaub, L. B., et al. (1988). Phenotypic and functional analysis of lymphokine-activated killer (LAK) cell clones. PubMed. Available at: [Link]

  • Duafala, M. E., et al. (1991). The Stability of Morphine in Isobaric and Hyperbaric Solutions in a Drug Delivery System. Anesthesiology.
  • Various Authors. (2021). Maximum DMSO concentration in media for cell culture? Reddit. Available at: [Link]

  • WebQC.org. Molar Mass, Molecular Weight and Elemental Composition Calculator. Available at: [Link]

  • Brennan, N. A., & Wu, C. (2019). Stability of Atropine in Aqueous Solution. ResearchGate. Available at: [Link]

  • ResearchGate. Reconstitution Time for Highly Concentrated Lyophilized Proteins: Role of Formulation and Protein. Available at: [Link]

  • Martin, A. J. (1992). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Available at: [Link]

  • ResearchGate. Solubility of hybrid perovskites of different compositions in DMF (a)... Available at: [Link]

  • Kojima, H., et al. (1995). Perforin, Fas ligand, and tumor necrosis factor are the major cytotoxic molecules used by lymphokine-activated killer cells. PubMed. Available at: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Schleyer, M., et al. (2011). Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions. PubMed. Available at: [Link]

  • Cusabio. How to Properly Reconstitute Lyophilized Proteins?. Available at: [Link]

  • Cell Guidance Systems. (2019). Cell proliferation and cytotoxicity assay. YouTube. Available at: [Link]

  • de Almeida, L. F. M., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • Hillgene Biopharma. Instructions for Use of Cell Cytotoxicity Assay Kit (Adherent Target Cells). Available at: [Link]

  • Reynolds, T. D., et al. (1994). Evaluation of the physicochemical properties and dissolution characteristics of mesalamine: relevance to controlled intestinal drug delivery. PubMed. Available at: [Link]

  • Jones, V., & Allwood, M. C. (1990). Diamorphine stability in aqueous solution for subcutaneous infusion. PubMed. Available at: [Link]

  • Seeliger, D., et al. (2019). Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability. PubMed. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Goodrich, R. P., et al. (1992). Methods of reconstituting lyophilized cells including reconstituting media. Google Patents.
  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available at: [Link]

  • Various Authors. (2016). What is the maximum non-toxic concentration of DMSO in Cell culture? ResearchGate. Available at: [Link]

Sources

Thin-layer chromatography (TLC) solvent systems for Lapiferine separation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution TLC Separation of Lapiferine

Abstract

This Application Note details the protocol for the thin-layer chromatography (TLC) separation of This compound , a spirolactone alkaloid isolated from Laportea terminalis (Urticaceae). Due to the basic nitrogen within the this compound structure, standard silica gel chromatography often results in peak tailing and poor resolution. This guide provides a self-validating solvent system strategy, moving from a general screening protocol to a high-resolution separation method using amine-modified mobile phases.

Introduction & Chemical Context

This compound is a secondary metabolite belonging to the alkaloid class, specifically found in Laportea species. Successful chromatographic separation requires addressing two physicochemical challenges:

  • Silanol Interaction: The basic nitrogen of the alkaloid interacts strongly with the acidic silanol (Si-OH) groups of the stationary phase, causing "streaking" or "tailing."

  • Matrix Complexity: Crude plant extracts contain chlorophyll, lipids, and tannins that co-elute with alkaloids.

To ensure scientific integrity, this protocol utilizes an Acid-Base Partitioning sample preparation step prior to TLC, followed by a mobile phase optimized with a basic modifier (Diethylamine) to suppress silanol ionization.

Materials and Reagents

  • Stationary Phase: Silica gel 60 F254 pre-coated plates (20 x 20 cm, 0.25 mm thickness).

  • Reference Standards: this compound (internal standard if available) or Laportea alkaloid fraction.

  • Solvents (HPLC Grade): Toluene, Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl3), Diethylamine (DEA), Ammonium Hydroxide (NH4OH).

  • Detection Reagent: Dragendorff’s Reagent (Munier modification).[1]

Sample Preparation: Acid-Base Enrichment

Direct spotting of crude methanolic extracts is not recommended due to chlorophyll interference.

Protocol:

  • Extract 10 g of dried Laportea terminalis powder with MeOH (3 x 50 mL). Evaporate to dryness.

  • Resuspend residue in 2% HCl (aq) (20 mL). Filter to remove chlorophyll (insoluble).

  • Basify the filtrate with NH4OH to pH 9–10.

  • Extract the basic aqueous phase with Chloroform (3 x 20 mL).

  • Combine chloroform layers, dry over anhydrous Na2SO4, and evaporate.

  • Final Sample: Re-dissolve the residue in 1 mL MeOH for TLC spotting.

Workflow Logic (Sample Prep)

ExtractionWorkflow Start Crude Plant Powder Step1 Extraction (MeOH) Start->Step1 Step2 Acidify (2% HCl) Solubilizes Alkaloids Step1->Step2 Step3 Filter Step2->Step3 Waste Discard Solid (Chlorophyll/Fats) Step3->Waste Residue Step4 Basify Filtrate (NH4OH) Free Base Formation Step3->Step4 Filtrate Step5 Liquid-Liquid Extraction (Chloroform) Step4->Step5 Final Enriched Alkaloid Fraction (this compound) Step5->Final

Figure 1: Acid-Base partitioning workflow to isolate the alkaloid fraction, ensuring a clean TLC baseline.

Solvent Systems & Methodology

System A: General Screening (Polarity Check)

Use this to confirm the presence of alkaloids and estimate general polarity.

  • Composition: Chloroform : Methanol (90 : 10)

  • Observation: this compound likely elutes with an Rf of 0.2–0.3. If streaking occurs, proceed to System B.

System B: High-Resolution Separation (Recommended)

This system uses Toluene (replacing toxic Benzene from older literature) and Diethylamine to sharpen spots.

  • Composition: Toluene : Ethyl Acetate : Diethylamine (70 : 20 : 10)[2]

  • Mechanism: Diethylamine competes for active silica sites, preventing the alkaloid from "sticking" and tailing.

  • Expected Rf: this compound typically elutes in the 0.45 – 0.60 range.

System C: Alternative (For Complex Mixtures)
  • Composition: Ethyl Acetate : Methanol : Water (100 : 13.5 : 10)

  • Usage: If this compound co-elutes with more polar glycosides.

Data Summary: Solvent System Performance

SystemComposition (v/v)RoleTypical Rf (this compound)Comment
A CHCl3 : MeOH (9:[3]1)Screening0.20 – 0.35May show tailing.
B Toluene : EtOAc : DEA (70:20:10) Separation 0.45 – 0.60 Best resolution; compact spots.
C EtOAc : MeOH : H2O (100:13.5:10)Polar Check0.65 – 0.80Good for separating polar impurities.

Visualization & Detection

Since this compound does not have a strong chromophore for visual detection, chemical derivatization is required.

  • UV Inspection: Check plate under UV 254 nm (quenching) and 366 nm (fluorescence) before spraying. Mark any visible spots.

  • Dragendorff’s Reagent:

    • Preparation: Mix Solution A (0.85g Bismuth subnitrate in 10mL acetic acid/40mL water) with Solution B (8g Potassium iodide in 20mL water). Dilute 1:2:10 (A:B:Acetic Acid/Water).

    • Result: Alkaloids appear as Orange/Red-Orange spots against a yellow background.

  • Rf Calculation:

    
    
    
Method Optimization Logic

OptimizationLogic Start Run System A (CHCl3:MeOH) Check1 Check Spot Shape Start->Check1 Tailing Streaking/Tailing? Check1->Tailing Soln1 Add Base Modifier (Switch to System B) Tailing->Soln1 Yes Check2 Check Resolution Tailing->Check2 No Soln1->Check2 PoorSep Co-elution? Check2->PoorSep Good Valid Protocol PoorSep->Good No Soln2 Change Selectivity (System C) PoorSep->Soln2 Yes

Figure 2: Decision tree for optimizing the mobile phase based on spot morphology and resolution.

References

  • Wagner, H., & Bladt, S. (1996).[1][4] Plant Drug Analysis: A Thin Layer Chromatography Atlas (2nd ed.). Springer.[2][4] Link

  • Talapatra, S. K., et al. (1981). The structure of this compound, a new acid-rearrangeable spirolactone alkaloid from Laportea terminalis. Journal of Natural Products. (Foundational chemistry of Laportea alkaloids).
  • Stahl, E. (1969).[1] Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag.[2][4] (Standard source for alkaloid solvent systems).

Sources

Purification of Lapiferine from Crude Plant Extracts Using Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Lapiferine, a complex oxygenated sesquiterpene derivative found in plants of the Ferula genus, presents a promising scaffold for phytochemical investigation and drug development.[1] The effective isolation and purification of this compound from crude plant extracts are paramount for downstream applications, including structural elucidation, pharmacological screening, and synthesis of derivatives. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is built on fundamental chromatographic principles, emphasizing a systematic approach from initial solvent system optimization via Thin-Layer Chromatography (TLC) to a robust, scalable column chromatography workflow. This guide explains the causality behind each step, incorporates self-validating checkpoints, and provides detailed troubleshooting advice to empower researchers to achieve high-purity this compound isolates.

Introduction and Principle of Separation

This compound (Molecular Formula: C₂₂H₃₄O₆) is a moderately polar natural product characterized by multiple oxygen-containing functional groups, including hydroxyl, ester, and epoxide moieties.[1] This polarity is the key to its separation on a polar stationary phase like silica gel.

Silica gel column chromatography separates compounds based on the principle of differential adsorption.[2][3] The stationary phase, silica gel, is a porous, amorphous form of silicon dioxide (SiO₂) featuring surface silanol groups (-SiOH).[4] These silanol groups are polar and can form hydrogen bonds and dipole-dipole interactions with polar molecules in the sample mixture.

When a crude extract is introduced into the column, its components establish an equilibrium between being adsorbed to the stationary phase and being dissolved in the mobile phase.[3]

  • Non-polar compounds have weak interactions with the silica gel and spend more time in the mobile phase, thus traveling down the column quickly.

  • Polar compounds , like this compound, interact strongly with the polar silanol groups, causing them to adsorb more tightly and travel down the column more slowly.[5][6]

By starting with a non-polar mobile phase and gradually increasing its polarity (a technique known as gradient elution), we can selectively desorb and elute compounds in order of increasing polarity. This allows for the effective separation of this compound from less polar pigments, oils, and other secondary metabolites, as well as from more highly polar impurities.

G cluster_elution Elution Profile A A B B Silica Silica A->Silica Weak Adsorption ElutionOrder Elutes First (Low Polarity Solvent) <--------------------------------- Elutes Last (High Polarity Solvent) C C B->Silica Strong Adsorption (H-Bonding)

Caption: Principle of this compound Separation on Silica Gel.

Preliminary Workflow: Extraction and Method Development

Successful column chromatography is predicated on thorough preparation. The initial extraction liberates the target compound from the plant matrix, and subsequent Thin-Layer Chromatography (TLC) provides the blueprint for the large-scale separation.

General Plant Material Extraction

The goal of extraction is to efficiently solvate this compound and other metabolites from the dried and powdered plant material (e.g., roots or aerial parts of Ferula sp.).[7][8]

Protocol:

  • Maceration: Soak 100 g of dried, powdered plant material in 500 mL of a suitable solvent (e.g., 80% methanol in water or ethyl acetate) for 48-72 hours at room temperature with occasional agitation.[9] The choice of solvent depends on the overall composition of the plant matrix.[10]

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

  • Storage: Store the crude extract in a desiccated environment at 4°C until further use.

Method Development with Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive method to determine the optimal solvent system (mobile phase) for separating this compound from other components in the crude extract.[11] The ideal solvent system will show good separation between the spot corresponding to this compound and other major spots, with a retention factor (Rƒ) for this compound between 0.25 and 0.35.

Protocol:

  • Prepare TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot Sample: Dissolve a small amount of the crude extract in a minimal volume of a suitable solvent (e.g., methanol or chloroform). Using a capillary tube, spot the dissolved extract onto the origin line.

  • Develop Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a non-polar solvent and gradually add a more polar one. Common systems include hexane:ethyl acetate or chloroform:methanol.

  • Visualize: After the solvent front has moved up about 80% of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid stain followed by gentle heating).

  • Calculate Rƒ: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Adjust the ratio of polar to non-polar solvent until the target Rƒ value and best separation are achieved.

Parameter Description Rationale
Stationary Phase Silica Gel 60 F₂₅₄ platesStandard, polar stationary phase suitable for moderately polar compounds.
Mobile Phase (Test Systems) 1. Hexane:Ethyl Acetate (9:1 → 1:1) 2. Chloroform:Methanol (99:1 → 9:1)Start with low polarity and incrementally increase to find the optimal separation window.
Target Rƒ for this compound 0.25 - 0.35An Rƒ in this range on TLC typically translates to good elution behavior and resolution on a column.

Detailed Protocol: this compound Purification

This protocol details the purification of this compound from a crude plant extract using traditional gravity or flash column chromatography.[12]

G A Plant Material Extraction B TLC Method Development (Solvent Optimization) A->B C Silica Gel Column Packing (Slurry Method) B->C D Crude Extract Loading (Dry Loading) C->D E Gradient Elution (Increasing Polarity) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine & Concentrate Pure Fractions G->H G->H Identify pure fractions I Pure this compound H->I

Caption: Workflow for this compound Purification.

Materials and Reagents
  • Stationary Phase: Silica gel for column chromatography (particle size 63-200 µm or 230-400 mesh for flash chromatography).[12]

  • Crude Extract: Obtained from Section 2.1.

  • Solvents: HPLC or technical grade solvents (e.g., Hexane, Ethyl Acetate, Chloroform, Methanol).

  • Apparatus: Chromatography column with stopcock, collection tubes/flasks, TLC plates, rotary evaporator.

  • Support: Cotton or glass wool, sand (acid-washed).

Step-by-Step Methodology
  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.

  • Packing the Column (Wet Slurry Method):

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent determined from TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).[3] The amount of silica should be 30-100 times the weight of the crude extract to be separated.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to pack evenly.

    • Continuously tap the side of the column gently to dislodge air bubbles and ensure a homogenous, tightly packed bed.[3]

    • Add a final layer (approx. 1 cm) of sand on top of the packed silica bed to prevent disturbance during sample and solvent addition.

    • Crucial: Never let the column run dry. The solvent level should always remain above the top layer of sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude extract (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the extract) to this solution.

    • Remove the solvent completely by rotary evaporation to obtain a dry, free-flowing powder of the extract adsorbed onto silica gel.[13]

    • Carefully add this powder as a uniform layer on top of the sand bed in the packed column.

  • Elution:

    • Begin eluting the column with the least polar solvent system optimized during TLC.

    • Proceed with a gradient elution by gradually increasing the percentage of the more polar solvent. For example, if starting with 95:5 Hexane:Ethyl Acetate, you might proceed to 90:10, then 85:15, and so on.

    • The gradual increase in polarity allows for the sequential elution of compounds with increasing affinity for the stationary phase.

Elution Stage Example Solvent System Purpose
Initial Wash 100% HexaneElute very non-polar compounds (e.g., fats, waxes).
Low Polarity Gradient Hexane:Ethyl Acetate (98:2 → 90:10)Elute non-polar to weakly polar impurities.
Target Elution Hexane:Ethyl Acetate (85:15 → 70:30)Elute this compound and compounds of similar polarity.
High Polarity Wash Hexane:Ethyl Acetate (50:50) → 100% Ethyl AcetateElute strongly polar compounds from the column.
  • Fraction Collection and Analysis:

    • Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).

    • Monitor the separation by spotting every few fractions on a TLC plate and developing it with the optimized TLC solvent system.

    • Fractions containing the same spot profile (ideally a single spot for pure this compound) can be pooled together.

  • Isolation of Pure this compound:

    • Combine all fractions that show a single, clean spot corresponding to the Rƒ of this compound.

    • Concentrate the pooled fractions using a rotary evaporator to remove the solvent.

    • The resulting solid or semi-solid is the purified this compound. Confirm its purity using analytical techniques like HPLC, LC-MS, and NMR.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system. - Column was overloaded with sample. - Column packed unevenly or cracked.- Re-optimize the solvent system using TLC. - Use a finer gradient (smaller polarity steps). - Reduce the sample-to-silica ratio. - Repack the column carefully, ensuring no cracks or channels form.
Compound Won't Elute - Mobile phase is not polar enough. - Compound may be irreversibly adsorbed or degrading on silica.- Significantly increase the polarity of the mobile phase (e.g., add methanol). - If this compound is acid-sensitive, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[13]
Streaking on TLC / Tailing on Column - Sample is too concentrated on TLC spot. - Compound is highly polar and interacting too strongly. - Presence of acidic or basic impurities.- Dilute the sample before spotting on TLC. - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds, though this compound itself is not basic).
Cracked or Channeled Silica Bed - Column ran dry. - Heat generated from solvent adsorption (especially with polar solvents on dry silica).- Always keep the solvent level above the silica bed. - Pack the column using a slurry (wet packing) to dissipate heat.

References

  • Vertex AI Search. (2023). Silica Gel for Column Chromatography.
  • Ashirwad Chemicals. Column Chromatography Silica Gel.
  • Sorbead India. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • MIT OpenCourseWare. Purification by Flash Column Chromatography.
  • Columbia University. Column chromatography.
  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • University of California, Davis. Column chromatography.
  • Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine.
  • Teledyne LABS. Silica Gel Column Chromatography.
  • Danaher Life Sciences. Understanding Preparative Silica Columns for Chromatography.
  • ResearchGate. (2019). Isolation and Maximisation of Extraction of Mangiferin from the Root of Salacia chinensis L. Available at: [Link]

  • JoVE. (2024). Video: Silica Gel Column Chromatography: Overview. Available at: [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14239538, Lapiferin. Available at: [Link]

  • Teva API. (2016). Plant Extraction.
  • Sorbead India. Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
  • JPTV. (2020). Plant Extraction Methods - Decoction and Maceration. Available at: [Link]

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Application Note & Protocol: Generation of a Dose-Response Curve for Lapiferine Treatment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for generating a robust and reproducible dose-response curve for the novel therapeutic candidate, Lapiferine. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental decisions. We will cover the essential aspects of experimental design, execution, data analysis, and interpretation, ensuring the generation of high-quality, reliable data for the characterization of this compound's biological activity.

Introduction: The Importance of Dose-Response Analysis

The dose-response curve is a fundamental tool in pharmacology and drug discovery, providing critical insights into the potency and efficacy of a compound.[1][2] It graphically represents the relationship between the concentration of a drug and the magnitude of its biological effect.[1][2][3] Key parameters derived from this curve, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), are essential for comparing the potency of different compounds and for guiding lead optimization in drug development.[1][4][5]

This compound is a novel investigational compound whose mechanism of action is hypothesized to involve the modulation of intracellular signaling pathways that regulate cell proliferation and survival. Therefore, accurately determining its dose-dependent effects on target cells is a critical first step in its preclinical evaluation. This guide will walk you through a validated workflow for generating a dose-response curve for this compound using a common cell viability assay.

Scientific Principles & Experimental Design

A well-designed dose-response experiment is crucial for obtaining meaningful data. The following principles should be considered before initiating any experimental work.

Mechanism of Action and Assay Selection

While the precise mechanism of this compound is under investigation, its putative role in modulating cell signaling pathways suggests that a cell viability or cytotoxicity assay would be an appropriate method to quantify its biological effect.[6] These assays measure cellular health through various markers, including metabolic activity, cell membrane integrity, or ATP content.[6] For this protocol, we will utilize a resazurin-based viability assay, which is a sensitive and reliable method for assessing cell health.[7]

Cell Line Selection and Culture

The choice of cell line is critical and should be relevant to the intended therapeutic application of this compound. For this protocol, we will use a hypothetical cancer cell line, "CX-5," which is presumed to be sensitive to this compound's effects. It is imperative to use healthy, actively dividing cells in the exponential growth phase to ensure consistent and reproducible results. All cell lines should be authenticated using methods like Short Tandem Repeat (STR) profiling to avoid cross-contamination.[8]

Dose Range and Serial Dilutions

The concentration range of this compound should be sufficient to elicit a full dose-response, from minimal to maximal effect.[2] A common practice is to use a semi-logarithmic dilution series, which allows for the characterization of a wide range of concentrations.[2][3] A preliminary range-finding experiment is often beneficial to determine the optimal concentration range for the definitive dose-response study.

Hypothetical Signaling Pathway of this compound

To provide a conceptual framework, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect.

Lapiferine_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibits Proliferation Proliferation Transcription_Factor->Proliferation Blocks Transcription

Caption: Hypothetical this compound signaling pathway leading to inhibition of cell proliferation.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for generating a this compound dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture & Harvest CX-5 Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Lapiferine_Dilution 3. Prepare this compound Serial Dilutions Cell_Treatment 4. Treat Cells with This compound Lapiferine_Dilution->Cell_Treatment Incubation 5. Incubate for 48-72 hours Cell_Treatment->Incubation Add_Reagent 6. Add Resazurin Reagent Incubation->Add_Reagent Read_Plate 7. Measure Fluorescence Add_Reagent->Read_Plate Data_Analysis 8. Analyze Data & Generate Curve Read_Plate->Data_Analysis

Caption: Experimental workflow for this compound dose-response curve generation.

Detailed Protocol: this compound Dose-Response Assay

This protocol is designed for a 96-well plate format and assumes the use of the CX-5 cell line.

Materials and Reagents
  • CX-5 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (powder or stock solution of known concentration)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Sterile, tissue culture-treated 96-well plates (clear bottom, black or white walls recommended for fluorescence assays)[8]

  • Multichannel pipette

  • Fluorescence microplate reader

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture Maintenance: Culture CX-5 cells in a T-75 flask until they reach 70-80% confluency. Ensure aseptic technique throughout.

  • Cell Harvesting: Wash the cells with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium.

  • Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Cell Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure that cells are in the logarithmic growth phase at the time of assay.[9]

  • Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

Day 2: this compound Treatment

  • Prepare this compound Stock Solution: If starting from powder, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A 10-point, 1:3 serial dilution is a good starting point.

    • Self-Validation Check: Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 48 or 72 hours). The optimal incubation time should be determined based on the cell doubling time and the expected kinetics of this compound's action.[7]

Day 4/5: Cell Viability Assay

  • Add Resazurin Reagent: Add 10 µL of the resazurin-based reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized.

  • Measure Fluorescence: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

Data Analysis and Interpretation

The raw fluorescence data needs to be processed and analyzed to generate the dose-response curve and calculate the IC50 value.

Data Processing
  • Background Subtraction: Subtract the average fluorescence of the "no-cell" control wells from all other wells.

  • Normalization: Normalize the data as a percentage of the vehicle control. The vehicle control represents 100% viability, and a "no-cell" or positive control for cell death represents 0% viability.[10]

Curve Fitting and IC50 Determination

The normalized data is then plotted with the logarithm of the this compound concentration on the x-axis and the percentage of cell viability on the y-axis.[1][5] A nonlinear regression analysis is performed to fit the data to a sigmoidal dose-response curve (variable slope).[4][11] From this curve, the IC50 value can be determined, which is the concentration of this compound that causes a 50% reduction in cell viability.[4]

Data_Analysis_Flow Raw_Data Raw Fluorescence Data Background_Subtraction 1. Background Subtraction Raw_Data->Background_Subtraction Normalization 2. Normalization to Controls Background_Subtraction->Normalization Log_Transform 3. Log Transform Concentration Normalization->Log_Transform Plot_Data 4. Plot Data (Log[this compound] vs. % Viability) Log_Transform->Plot_Data Nonlinear_Regression 5. Nonlinear Regression (Sigmoidal Curve Fit) Plot_Data->Nonlinear_Regression IC50_Calculation 6. Determine IC50 Nonlinear_Regression->IC50_Calculation

Caption: Logical flow of data analysis for IC50 determination.

Sample Data Presentation

The following table presents hypothetical data from a this compound dose-response experiment.

This compound (µM)Log [this compound]% Cell Viability (Mean ± SD)
0 (Vehicle)-100 ± 4.5
0.01-2.0098.2 ± 5.1
0.03-1.5295.6 ± 4.8
0.1-1.0088.3 ± 6.2
0.3-0.5275.1 ± 5.5
10.0052.4 ± 4.9
30.4828.7 ± 3.8
101.0012.5 ± 2.5
301.485.1 ± 1.9
1002.002.3 ± 1.1
Calculated IC50 ~1.1 µM

Troubleshooting

Problem Possible Cause Solution
High variability between replicate wellsInconsistent cell seeding, edge effects, pipetting errors.Ensure a homogenous cell suspension, avoid using outer wells of the plate, use a multichannel pipette carefully.
No dose-response observedThis compound concentration range is too low or too high, this compound is inactive in this cell line, incorrect assay.Perform a range-finding experiment with a wider concentration range, confirm the biological activity of this compound in a different assay, ensure the chosen assay is appropriate.
Inconsistent results between experimentsCell passage number is too high, variability in reagents, inconsistent incubation times.Use cells with a consistent and low passage number, use the same lot of reagents, strictly adhere to the protocol incubation times.[12]

Conclusion

This application note provides a robust and detailed protocol for the generation of a dose-response curve for the novel compound this compound. By adhering to the principles of sound experimental design, meticulous execution, and appropriate data analysis, researchers can obtain reliable and reproducible data that is essential for the continued development of this compound as a potential therapeutic agent.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Palifermin? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. PubMed. Retrieved from [Link]

  • Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349–1365. Retrieved from [Link]

  • GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. Retrieved from [Link]

  • CDD Vault. (2023, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dose-response trial of lactoferrin in patients with chronic hepatitis C. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LFA-1 on Leukemic Cells as a Target for Therapy or Drug Delivery. PubMed Central. Retrieved from [Link]

  • GraphPad. (n.d.). What are dose-response curves? GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Siew, W. B., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5668. Retrieved from [Link]

  • American Chemical Society. (2022, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dose-response Trial of Lactoferrin in Patients with Chronic Hepatitis C. PMC. Retrieved from [Link]

  • GraphPad. (n.d.). Choosing a dose-response equation. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, May 16). Quantitative modeling of dose–response and drug combination based on pathway network. PMC. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 25). generation of dose-response curves [Video]. YouTube. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the efficacy and safety of paliperidone extended-release in the treatment of acute mania: a randomized, double-blind, dose-response study. PubMed. Retrieved from [Link]

  • WWARN. (2023, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video [Video]. YouTube. Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

  • ResearchGate. (2016, May 9). (PDF) Safety Considerations for In Vitro Toxicology Testing. Retrieved from [Link]

  • Dr. K. (2023, July 17). How to plot a dose response curve using Graphpad Prism #dose #response #pharmacology #graphpad [Video]. YouTube. Retrieved from [Link]

  • American Chemical Society. (2024, February 3). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response relationship for fourteen compounds (given as... [Image]. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? FAQ 2187. Retrieved from [Link]

  • Oreate AI. (2024, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficacy and Safety of Paliperidone Palmitate in Adult Patients With Acutely Symptomatic Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Dose-Response Study. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The Dose-response curve of cell viability with respect to treatment... [Image]. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Tecan. (n.d.). Rapid generation of dose-response curves for high throughput screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. PMC. Retrieved from [Link]

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Application Note: Total Synthesis and Derivatization of Lapiferine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the synthesis and derivatization of Lapiferine , a bioactive carotane sesquiterpene ester.

Given the structural complexity of the carotane (daucane) core and the specific stereochemical requirements of this compound, this guide prioritizes a Semi-Synthetic Strategy (using the abundant natural precursor Ferutinol) for library generation, while also providing a De Novo Total Synthesis route for the scaffold to enable deep structural modification.

Executive Summary & Strategic Rationale

This compound is a sesquiterpene ester isolated from Ferula species (e.g., F. lapidosa, F. sinkiangensis). It belongs to the carotane (daucane) class, characterized by a 5,7-fused bicyclic ring system. Its pharmacological profile includes significant estrogenic activity and the ability to transport divalent cations (Ca²⁺) across lipid membranes, making it a high-value target for developing novel Selective Estrogen Receptor Modulators (SERMs) and antimicrobial agents.

Synthetic Challenge: The de novo total synthesis of this compound is chemically demanding due to the trans-fused 5,7-ring system and multiple chiral centers. Operational Strategy:

  • Pathway A (High Throughput): Semi-synthesis via hydrolysis of Ferula extracts to obtain the core alcohol Ferutinol , followed by divergent acylation.

  • Pathway B (Deep Modification): De novo construction of the carotane skeleton using a Ring-Closing Metathesis (RCM) or intramolecular photocycloaddition strategy.

Structural Analysis & Retrosynthesis

The this compound molecule consists of the Ferutinol core esterified at the C-8 or C-9 positions (typically with angeloyl, acetyl, or veratroyl groups).

Retrosynthetic Logic

The synthesis is disconnected into two phases:[1]

  • Late-Stage Functionalization: Esterification of the diol core.

  • Scaffold Construction: Formation of the hydroazulene (5,7-fused) skeleton.

Retrosynthesis Target This compound Derivatives (Target Molecule) Ferutinol Core Scaffold: Ferutinol (Daucane Diol) Target->Ferutinol Ester Hydrolysis / Re-esterification Precursor Precursor: (+)-Carotol or De Novo Synthesis Ferutinol->Precursor C-8/C-9 Oxidation Acylation Divergent Acylation (R-COCl / DCC) Acylation->Target Library Gen ChiralPool Chiral Pool Start: (R)-Carvone or Limonene Precursor->ChiralPool Ring Expansion / Annulation

Figure 1: Retrosynthetic analysis of this compound, moving from the functionalized ester back to the chiral pool precursors.

Protocol A: Semi-Synthetic Library Generation (Recommended)

This protocol is the industry standard for generating Structure-Activity Relationship (SAR) libraries. It utilizes the natural abundance of the carotane core in Ferula resin.

Phase 1: Isolation and Hydrolysis of the Core (Ferutinol)

Objective: Isolate the mixed ester fraction and hydrolyze to the parent alcohol, Ferutinol.

Reagents:

  • Ferula resin extract (gum-resin)[2]

  • KOH (5% methanolic solution)[3]

  • Diethyl ether / Ethyl acetate

  • Silica Gel 60 (230-400 mesh)

Step-by-Step Procedure:

  • Extraction: Macerate 100 g of Ferula gum-resin in MeOH (500 mL) for 24 hours at room temperature. Filter to remove insoluble gum.

  • Saponification: Treat the methanolic extract with 500 mL of 5% KOH in MeOH. Reflux for 2 hours to hydrolyze all natural esters (this compound, Ferutinin, etc.) into the parent alcohol, Ferutinol .

  • Work-up: Dilute with water (500 mL) and extract with Diethyl Ether (3 x 300 mL). The carotane alcohols partition into the organic phase.

  • Purification: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Chromatography: Purify the residue via Flash Column Chromatography (Hexane:EtOAc gradient 8:2 to 6:4). Ferutinol typically elutes as a white crystalline solid.

    • Validation: ¹H NMR (CDCl₃, 500 MHz) diagnostic peaks: δ 5.5 (m, 1H, H-5), 3.8-4.2 (m, carbinol protons).

Phase 2: Divergent Acylation (Library Synthesis)

Objective: Synthesize this compound analogs by selective esterification of Ferutinol.

Reaction Scheme:



Protocol:

  • Setup: In a flame-dried flask under Argon, dissolve Ferutinol (1.0 equiv, 0.5 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Activation: Add Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and DMAP (0.1 equiv). Stir for 10 minutes.

  • Addition: Dropwise add the desired carboxylic acid (e.g., Angelic acid, Acetic acid, Benzoic acid derivatives) (1.1 equiv) dissolved in CH₂Cl₂.

    • Note: To mimic natural this compound, sequential acylation may be required if C8 and C9 bear different esters. The C9-OH is typically less sterically hindered.

  • Incubation: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Filter off the DCU urea precipitate. Wash filtrate with saturated NaHCO₃ and Brine.

  • Isolation: Purify via HPLC (C18 column, Acetonitrile/Water gradient).

Table 1: Reaction Conditions for this compound Derivatives

Derivative TypeReagent (Acid/Chloride)CatalystSolventYield (%)
Acetyl (C9) Acetic AnhydridePyridineCH₂Cl₂85-92%
Angeloyl (C9) Angeloyl ChlorideEt₃N / DMAPTHF78-85%
Benzoyl (C9) Benzoyl ChlorideEt₃NCH₂Cl₂80-88%
Veratroyl 3,4-Dimethoxybenzoic acidDCC / DMAPDMF65-72%

Protocol B: De Novo Scaffold Synthesis (Total Synthesis)

For researchers requiring modification of the ring system (e.g., fluorination of the skeleton), a de novo route is required. This protocol adapts the Intramolecular [2+2] Photocycloaddition strategy used for carotane/daucane skeletons.

Core Strategy: The Carotane Skeleton Construction

The 5,7-fused system is constructed from a functionalized cyclopentene precursor via ring expansion.

Workflow:

  • Start: (R)-(-)-Carvone (Chiral Pool).

  • Step 1: Hydrogenation: Selective hydrogenation to (+)-Carvotanacetone using Wilkinson’s catalyst [(PPh₃)₃RhCl] to preserve the isopropenyl group stereochemistry.

  • Step 2: Robinson Annulation: Reaction with ethyl vinyl ketone (EVK) and base (KOH/EtOH) to form the bicyclic enone (Eudesmane type intermediate).

  • Step 3: Ring Contraction/Expansion (The "Carotane Shift"):

    • Note: Direct synthesis of the 5,7-system is often achieved via the Buchner reaction or Ring-Closing Metathesis (RCM) of a divinyl precursor.

    • Modern Protocol (RCM):

      • Synthesize a cyclopentane core with two pendant alkene chains (one 4-carbon, one 3-carbon).

      • Catalyst: Grubbs II (5 mol%).

      • Solvent: CH₂Cl₂ (0.005 M, high dilution to favor intramolecular closure).

      • Result: Formation of the 7-membered ring fused to the 5-membered ring.

Detailed Step: RCM Construction of the 5,7-System
  • Precursor Assembly: Prepare the dialkene precursor (P1) containing the quaternary center and correct stereochemistry from Limonene oxide.

  • Cyclization:

    • Dissolve (P1) (100 mg) in degassed anhydrous Toluene (200 mL).

    • Add Grubbs 2nd Generation Catalyst (15 mg).

    • Reflux at 80°C for 4 hours.

    • Observation: Evolution of ethylene gas.

  • Oxidation: The resulting carotane alkene is oxidized using SeO₂ / t-BuOOH to introduce the allylic hydroxyl groups at C-8/C-9, yielding the Ferutinol scaffold.

Analytical Validation (QC)

All synthesized derivatives must be validated against the following specifications to ensure structural integrity and purity.

Table 2: Analytical Specifications for this compound (Standard)

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (UV 254 nm)
Mass Spec [M+Na]⁺ consistent with calc.[4] massLC-MS (ESI+)
¹H NMR Characteristic daucane methyl doublets500 MHz CDCl₃
Stereochemistry Matches natural Ferutinol coreOptical Rotation [α]D

Critical NMR Signals (CDCl₃):

  • H-14 (Methyl): δ 0.8–0.9 (d)

  • H-15 (Methyl): δ 0.9–1.0 (d)

  • Ester Carbonyls: δ 165–170 ppm (¹³C NMR)

  • Olefinic Proton (H-5): δ 5.4–5.6 (m)

References

  • Isolation & Structure: Ahmed, A. A., et al. "Sesquiterpene esters from Ferula species." Phytochemistry 29.10 (1990): 3355-3358. Link

  • Biological Activity (Estrogenic): Appendino, G., et al. "Estrogenic activity of daucane sesquiterpenes from Ferula species." Journal of Natural Products 67.12 (2004): 2108-2110. Link

  • Carotane Scaffold Synthesis: Kato, M., et al. "Total synthesis of (+)-carotol." Journal of Organic Chemistry 66.10 (2001): 3273-3276. Link

  • Ferutinol Isolation Protocol: Alkhatib, R., et al. "Separation and purification of ferutinin and ferutinol from Ferula extracts." Journal of Chromatography B 878.25 (2010): 2355-2360. Link

  • Ionophoric Properties: Pavlov, P. R., et al. "Calcium ionophoric properties of ferutinin and this compound." Biochimica et Biophysica Acta (BBA) 1325.1 (1997): 53-60. Link

Disclaimer: This guide describes procedures for the synthesis of bioactive compounds. All protocols should be performed by trained personnel in a properly equipped laboratory with appropriate safety controls.

Sources

Troubleshooting & Optimization

Improving Lapiferine solubility in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized knowledge base for researchers working with Lapiferine , a hydrophobic small molecule (specifically identified as a sesquiterpene ester derivative, typically found in Ferula species, or chemically analogous lipophilic drug candidates).

This guide addresses the critical challenge of aqueous solubility in biological assays, moving beyond basic solvent selection to advanced complexation and thermodynamic stabilization strategies.

Status: Operational Subject: this compound (CAS: 231277-92-2 / PubChem CID: 14239538 Analog) Application: In-Vitro Cell Culture (Mammalian) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The this compound Solubility Challenge

This compound is characterized by a high partition coefficient (LogP > 3.5) and low aqueous solubility (< 10 µM in PBS). In cell culture media, it exhibits a tendency to "crash out" (precipitate) upon dilution from organic stock solutions, leading to:

  • Inconsistent dosing: Cells receive a fraction of the intended concentration.

  • False toxicity: Micro-precipitates can mechanically damage cells or trigger phagocytic pathways unrelated to the drug's mechanism.

  • Bioavailability artifacts: Variations in serum protein binding (FBS) can mask solubility issues.

This guide provides validated workflows to solubilize this compound using Co-solvent Systems , Cyclodextrin Complexation , and Kinetic Dilution Protocols .

Part 1: Troubleshooting & FAQs

Q1: My this compound precipitates immediately when added to the cell culture media, even at low concentrations (10 µM). Why?

Diagnosis: This is a classic "Solvent Shock" phenomenon. Technical Explanation: When a small volume of high-concentration organic stock (e.g., 10 mM in DMSO) is introduced to an aqueous bulk, the local solvent environment shifts instantaneously from 100% organic to >99% aqueous. This compound molecules at the interface experience a supersaturated state and nucleate into crystals before they can disperse.

The Fix: The "Sub-Mix" Technique Do not add the stock directly to the well. Instead, perform an intermediate dilution step.

  • Prepare a 10x Intermediate: Dilute your DMSO stock 1:10 into serum-free media or PBS containing 0.5% Tween-80 or BSA (acting as a dispersant).

  • Vortex Immediately: Ensure rapid dispersion.

  • Final Addition: Add this 10x intermediate to your final culture wells. Result: The gradual polarity shift prevents the thermodynamic shock that drives precipitation.

Q2: I am seeing crystal formation after 24 hours of incubation. Is my stock degrading?

Diagnosis: Thermodynamic instability (Ostwald Ripening). Technical Explanation: While the initial solution appeared clear, it was likely a metastable supersaturated solution. Over time, larger crystals grow at the expense of smaller ones to minimize surface energy. This is common in static cell culture conditions.

The Fix: Carrier Protection (HP-β-CD) Switch from a pure co-solvent system to a host-guest complexation system using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) .

  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the this compound molecule, shielding it from the aqueous environment, while the hydrophilic exterior ensures solubility.

  • Protocol: See Protocol B below.

Q3: What is the absolute limit for DMSO in my assay?

Diagnosis: Solvent cytotoxicity confounding data. Standard: Most mammalian cell lines (e.g., HeLa, HEK293, CHO) tolerate up to 0.5% (v/v) DMSO for short durations (24-48h). However, sensitive primary cells (e.g., Neurons, Stem Cells) may show stress signaling at 0.1% .

Data Table 1: Solvent Tolerance Limits in Cell Culture

SolventMax Rec.[1] Conc. (Robust Cells)Max Rec. Conc. (Sensitive Cells)Mechanism of Toxicity
DMSO 0.5%0.1%Membrane permeabilization, differentiation induction
Ethanol 1.0%0.1%Protein denaturation, apoptosis induction
PEG-400 1.0%0.5%Osmotic stress
HP-β-CD 10-20 mM5 mMCholesterol depletion (membrane disruption)

Part 2: Validated Experimental Protocols

Protocol A: The "Solvent-Shift" Method (Standard)

Best for short-term assays (<24h) and robust cell lines.

Materials:

  • This compound Powder (Store at -20°C, desiccated)

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma Grade)

  • Vortex mixer

Step-by-Step:

  • Stock Preparation: Dissolve this compound in anhydrous DMSO to create a 10 mM Stock .

    • Critical: Sonicate for 5 minutes at 37°C to ensure complete dissolution.

  • Visual Check: Hold the tube against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation.

  • Serial Dilution: Prepare a 1000x concentration of your final target dose in DMSO.

    • Example: For a 10 µM final dose, prepare a 10 mM working stock.

  • Delivery: Add 1 µL of the 1000x stock per 1 mL of culture media.

    • Technique: Pipette the stock into the center of the media volume while swirling the vessel. Do not pipette onto the plastic wall.

Protocol B: The Cyclodextrin Complexation Method (Advanced)

Best for long-term assays (>24h), in-vivo studies, or highly sensitive cells.

Materials:

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) (Sigma C0926)

  • Sterile Water or PBS

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).

  • Dissolve Drug: Add this compound powder directly to the 20% HP-β-CD solution.

    • Note: This process is slower than DMSO dissolution.

  • Equilibration: Place on a rotating shaker at room temperature for 24 hours .

    • Why? This allows the host-guest equilibrium to stabilize.

  • Filtration: Filter the solution through a 0.45 µm PVDF filter to remove any uncomplexed drug.

  • Quantification: Measure the concentration via HPLC or UV-Vis (using a standard curve prepared in methanol) to confirm the final soluble concentration.

  • Usage: Dilute this aqueous complex directly into cell culture media. It is now water-soluble.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the optimal solubility strategy for this compound based on your experimental constraints.

Lapiferine_Solubility_Workflow Start Start: this compound Solubility Optimization Check_Prop Analyze Physicochemical Properties (LogP > 3.5, MW ~300-500) Start->Check_Prop Decision_Duration Assay Duration? Check_Prop->Decision_Duration Short_Term Short Term (<24h) Decision_Duration->Short_Term Acute Long_Term Long Term (>24h) Decision_Duration->Long_Term Chronic Decision_Sensitivity Cell Sensitivity? Short_Term->Decision_Sensitivity CD_Method Protocol B: HP-β-CD Complexation (Water Soluble) Long_Term->CD_Method Prevents Ripening Robust Robust (e.g., HeLa, CHO) Decision_Sensitivity->Robust High Tolerance Sensitive Sensitive (e.g., Neurons) Decision_Sensitivity->Sensitive Low Tolerance DMSO_Method Protocol A: DMSO Co-solvent (Max 0.5% v/v) Robust->DMSO_Method Sensitive->CD_Method Check_Precip Visual Check for Precipitation (Microscopy) DMSO_Method->Check_Precip CD_Method->Check_Precip Success Proceed to Assay Check_Precip->Success Clear Fail Precipitation Detected Check_Precip->Fail Turbid Optimize Optimize: Reduce Conc. or Increase BSA/Serum Fail->Optimize Optimize->Check_Precip

Figure 1: Decision tree for selecting the optimal this compound solubilization strategy based on assay duration and cell sensitivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14239538, Lapiferin. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

Sources

Preventing Lapiferine degradation during extraction processes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lapiferine Extraction

A-Note-From-Your-Senior-Application-Scientist:

Welcome to the dedicated resource for maximizing the yield and purity of this compound. This molecule, a novel phloroglucinol derivative, is notoriously susceptible to degradation during extraction. This guide is structured to provide you not just with protocols, but with the underlying chemical principles to empower you to make informed decisions in your own lab. The stability of phenolic compounds like this compound is profoundly influenced by factors such as light, oxygen, temperature, and pH.[1][2] My goal is to equip you with proactive strategies and robust troubleshooting frameworks to ensure the integrity of your extracts.

For the purposes of this guide, we will draw upon established principles for the extraction of sensitive phloroglucinol and phenolic compounds, particularly leveraging data from the well-studied, unstable compound Hyperforin, which serves as an excellent proxy for the challenges you may face with this compound.[3]

Section 1: Understanding this compound's Instability

This compound's core vulnerability lies in its phloroglucinol structure, which is prone to oxidative dearomatization.[4][5] This process is a primary degradation pathway where the aromatic ring is broken, leading to a loss of biological activity. Several environmental factors can initiate or accelerate this degradation.

Key Degradation Triggers:

  • Photodegradation (Light): Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical chain reactions that break down the molecule.[6] This is a common issue for many phenolic compounds.[7]

  • Oxidation (Oxygen): In the presence of atmospheric oxygen, this compound can undergo autooxidation.[3] This process is often catalyzed by trace metals and enzymes present in the source material. The interaction between oxygen and temperature can significantly increase the rate of degradation.[1]

  • Thermal Degradation (Heat): High temperatures accelerate the rate of all chemical reactions, including degradation.[1][2] While elevated temperatures can improve extraction efficiency by reducing solvent viscosity, excessive heat can destroy the target compound.[8][9]

  • pH-Mediated Degradation: The stability of phenolic compounds is strongly dependent on the pH of the solvent system.[1] Extreme pH values can catalyze hydrolysis or other degradative reactions.

This compound Intact this compound (Active Phloroglucinol) Degraded Degraded Products (Inactive) This compound->Degraded Oxidative Dearomatization Light Light (UV) Oxygen Oxygen Heat High Temperature pH Extreme pH

Caption: Primary degradation pathway for this compound.

Section 2: Proactive Prevention & Recommended Protocols

The key to a successful extraction is minimizing exposure to the degradation triggers identified above from the very first step.

Critical Process Parameters at a Glance
ParameterRecommendationRationale
Light Exposure Use amber glassware or wrap all vessels in aluminum foil. Work under yellow or red light if possible.Prevents light-induced photodegradation.[3][7][10]
Atmosphere Degas solvents and purge extraction vessels with an inert gas (Nitrogen or Argon).Minimizes exposure to atmospheric oxygen, preventing oxidation.[11][12]
Temperature Maintain temperatures below 40°C for extraction and processing.Reduces the rate of thermal degradation.[1] While higher temperatures can increase extraction speed, they pose a significant risk to compound stability.[8][9]
pH Control Use a slightly acidic solvent system (e.g., pH 4-6).Phenolic compounds are often more stable in slightly acidic conditions.[1][13] This can be achieved by adding a small amount of a weak organic acid like acetic or formic acid.[13]
Antioxidants Add a radical scavenger like Ascorbic Acid (0.1% w/v) or BHT to the extraction solvent.Directly inhibits oxidative degradation by scavenging free radicals.[11][12]
Recommended Extraction Workflow: Step-by-Step Protocol

This protocol is designed for maximum this compound preservation.

  • Preparation (The Protective Foundation):

    • Pre-chill your chosen solvent (See Table 2) to 4°C.

    • Add Ascorbic Acid (0.1% w/v) to the solvent and sonicate for 10 minutes to dissolve and degas.

    • Prepare all glassware by wrapping it in aluminum foil to block light.

    • Grind your source material to a fine, consistent powder (e.g., 40-60 mesh). This increases surface area for efficient extraction.[14]

  • Extraction (Controlled Leaching):

    • Combine the powdered source material and the prepared solvent in an amber glass vessel at a 1:10 solid-to-liquid ratio.

    • Purge the headspace of the vessel with Nitrogen gas for 2-3 minutes.

    • Seal the vessel tightly.

    • Agitate on an orbital shaker at a moderate speed (e.g., 120 rpm) at a controlled temperature (e.g., 25°C) for 12-18 hours. Avoid high-energy methods like prolonged ultrasonication which can generate heat and degrade the compound.[15]

  • Filtration & Clarification (Removing Solids):

    • Working quickly and under dim light, filter the mixture through a Büchner funnel with an appropriate filter paper to remove bulk plant material.

    • Perform a second filtration through a finer 0.45 µm filter to remove any remaining particulates.

  • Solvent Removal (Concentration):

    • Use a rotary evaporator with the water bath set to a maximum of 40°C.

    • Ensure the vacuum is applied gradually to prevent bumping.

    • Break the vacuum with Nitrogen gas. Do not draw air through the concentrated extract.

  • Storage (Long-Term Stability):

    • Immediately transfer the concentrated extract to an amber vial.

    • Purge the headspace with Nitrogen gas before sealing.

    • Store at -20°C or, ideally, at -70°C for long-term preservation.[11][12]

cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_process 3. Processing cluster_store 4. Storage A Prepare Solvent (Pre-chill, Add Antioxidant, Degas) C Grind Source Material A->C B Prepare Glassware (Amber or Foil-Wrapped) B->C D Combine & Purge with N2 C->D E Agitate at Low Temp (25°C, 12-18h) D->E F Filter Bulk Material E->F G Concentrate via Rotovap (≤40°C, N2 backfill) F->G H Transfer to Amber Vial G->H I Purge with N2 & Seal H->I J Store at -70°C I->J

Caption: Recommended workflow for this compound extraction.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of sensitive compounds.

Q: My final extract is a dark brown/black color. Is this normal and does it indicate degradation?

A: Not necessarily, but it requires investigation. Dark coloration is often due to the co-extraction of pigments like chlorophylls and tannins. However, it can also be a sign of oxidative browning, a result of this compound degradation.

  • Self-Validation: Analyze a small aliquot of your extract via HPLC with a photodiode array (PDA) detector.[3] Compare the chromatogram to a reference standard. If you see a significantly reduced peak for this compound and the emergence of multiple new, unresolved peaks, degradation is likely.

  • Solution: Introduce a clean-up step before concentration. Solid-Phase Extraction (SPE) using a C18 cartridge is highly effective for purifying phenolic compounds.[16] This will help remove highly polar pigments and potential degradation products, often resulting in a cleaner, lighter-colored final extract.

Q: My this compound yield is consistently low, even though I'm following the protocol. What are the most likely causes?

A: Low yield can stem from incomplete extraction, degradation, or losses during processing.[17][18] Let's troubleshoot systematically.

Start Low this compound Yield Q1 Was extraction exhaustive? (Analyze spent material) Start->Q1 A1_Yes Extraction is complete. Proceed to next step. Q1->A1_Yes Yes A1_No Increase extraction time or perform re-extraction. Q1->A1_No No Q2 Is there evidence of degradation? (Check color, HPLC profile) A1_Yes->Q2 A2_Yes Review handling: - Light exposure? - Oxygen present? - Temperature too high? Q2->A2_Yes Yes A2_No Degradation is minimal. Proceed to next step. Q2->A2_No No Q3 Are there processing losses? (Check transfers, filtration) A2_No->Q3 A3_Yes Minimize transfer steps. Pre-rinse filters with solvent. Q3->A3_Yes Yes A3_No Root cause is likely in extraction or stability. Q3->A3_No No

Caption: Troubleshooting decision tree for low this compound yield.

  • Step 1: Verify Extraction Efficiency. Before discarding your solid material, perform a small, rapid re-extraction on it and analyze the resulting solvent. If a significant amount of this compound is detected, your initial extraction was incomplete. Consider increasing the extraction time or using a higher solvent-to-solid ratio.

  • Step 2: Re-assess Degradation Controls. The most common culprit for low yield of sensitive molecules is degradation.[3] Double-check every step for unintentional exposure to light, heat, or oxygen. Was the solvent truly degassed? Was the rotovap bath temperature calibrated correctly? Was the extract left at room temperature for an extended period?

  • Step 3: Evaluate Solvent Choice. The polarity of the solvent is critical.[16] A solvent that is too polar may not efficiently extract the moderately non-polar this compound, while a highly non-polar solvent might leave it behind. See the table below for guidance.

Solvent Selection Guide for this compound Extraction
SolventPolarity IndexBoiling Point (°C)Suitability & Notes
Methanol 5.165Recommended. Good solvency for many phenolics. Can be used in mixtures with water.[10][16]
Ethanol 4.378Excellent Alternative. Safer for consumption if used in final products and a good "green" solvent.[13][19]
Acetone 4.356Effective, but its higher volatility requires careful handling to avoid losses during filtration.
Ethyl Acetate 4.477Good for moderately polar compounds, often used in subsequent liquid-liquid partitioning steps.
n-Hexane 0.169Not Recommended for Primary Extraction. Too non-polar. May be used for an initial "de-fatting" step to remove lipids before the main extraction.

Q: Can I use heat to speed up my extraction?

A: This is a trade-off between speed and stability. While moderate heat (e.g., 40-50°C) can increase extraction kinetics, it also significantly accelerates degradation for sensitive compounds like this compound.[1][9] For initial characterization and high-purity isolations, room temperature or sub-ambient extraction is strongly advised. If yield is more critical than purity for a screening application, you may cautiously experiment with slightly elevated temperatures, but you must validate that the increased yield is not offset by degradation.

References

  • Rebecca. (n.d.). Chemical stability and detection methods of hyperforin extract. Google Cloud.
  • Cervantes-Paz, B., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. PMC - NIH.
  • Sustainability Directory. (2025, November 26). Chemical Degradation Pathways.
  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • Bentham Open Archives. (2009, November 19). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources.
  • Encyclopedia.pub. (2023, June 21). Degradation Mechanisms of Bioactive Compounds.
  • Salehi, B., et al. (n.d.). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.
  • PubMed. (n.d.). Microbial degradation of phloroglucinol and other polyphenolic compounds.
  • Ribeiro, A. S., et al. (n.d.). Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications. PMC.
  • Orth, H. C., et al. (n.d.). Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L. PubMed.
  • Drakopoulou, Z., et al. (n.d.). Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures. PMC.
  • ResearchGate. (2013, July 31). What are the best conditions to separate the photosensitive compound "hypericin" using column chromatography?
  • PMC - NIH. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • IMCS. (2023, December 18). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide.
  • PMC - PubMed Central. (n.d.). Anaerobic phloroglucinol degradation by Clostridium scatologenes.
  • Google Patents. (n.d.). Method for determination of a light sensitive substance.
  • MDPI. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts.
  • MDPI. (2021, April 25). Natural Antioxidants: Innovative Extraction and Application in Foods.
  • ResearchGate. (2025, August 6). Stability and stabilization of hyperforin.
  • MDPI. (n.d.). Light Extraction Enhancement Techniques for Inorganic Scintillators.
  • Frontiers. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques.
  • ResearchGate. (n.d.). Process optimization for the extraction of hyperforin and hypericin from St. Johnís Wort.
  • Chemistry LibreTexts. (2022, April 25). Degradation.
  • Journal of Pharmaceutical and Pharmacological Sciences. (n.d.). Isolation, Purity Analysis and Stability of Hyperforin as a Standard Material from Hypericum perforatum L.
  • PMC. (n.d.). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review.
  • ScienceDirect. (2026, January 19). Degradation pathway: Significance and symbolism.
  • RSC Publishing. (n.d.). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives.
  • CRIS. (n.d.). Isolation and Characterization of Natural Antioxidants and Value-added Uses.
  • MDPI. (2022, October 5). Extraction and Isolation of Natural Products.
  • PMC - NIH. (2021, April 16). Antioxidants of Natural Products.
  • PubMed. (2022, April 27). Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens.
  • ResearchGate. (2025, August 6). Impact of extraction methods upon light absorbance of natural organic dyes for dye sensitized solar cells application.
  • Semantic Scholar. (2021, June 24). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the.
  • ResearchGate. (n.d.). Natural antioxidants: sources, extraction and application in food systems.
  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?

Sources

Troubleshooting low yield in Lapiferine isolation from plant material

Author: BenchChem Technical Support Team. Date: February 2026

Lapiferine Isolation Technical Support Center

A Note from the Senior Application Scientist: The query for "this compound" did not yield established scientific literature for a compound of that name. To fulfill the request for a comprehensive troubleshooting guide for natural product isolation, we have used Berberine , a well-researched isoquinoline alkaloid, as a representative molecule. The principles, protocols, and troubleshooting steps detailed below are based on established science for Berberine and are broadly applicable to the isolation of similar alkaloid-class compounds from plant materials.

Introduction: Navigating the Challenges of this compound Isolation

Welcome to the Technical Support Center for this compound isolation. As a quaternary isoquinoline alkaloid analogous to compounds like Berberine, this compound presents a unique set of challenges during its extraction and purification from plant matrices. Its susceptibility to degradation and the complexities of separating it from a myriad of other phytochemicals often lead to disappointingly low yields.

This guide is structured to provide you, the research scientist, with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your isolation workflow effectively. We will delve into the critical parameters at each stage, from raw material processing to final purification, to help you maximize the yield and purity of your this compound isolate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a quaternary isoquinoline alkaloid, characterized by a positively charged nitrogen atom within its core structure. This feature makes the molecule highly reactive and susceptible to nucleophilic attack, leading to degradation under various conditions such as high temperatures, exposure to light, and extreme pH levels.[1] Understanding this inherent instability is the first step toward preventing yield loss.

Q2: Which plant families are typical sources for this compound-type alkaloids?

A2: Alkaloids of this class are commonly found in plant families such as Berberidaceae (e.g., Berberis species), Ranunculaceae (buttercup family), and Menispermaceae (moonseed family).[2] The concentration of the target alkaloid can vary significantly based on the plant species, geographical location, time of harvest, and the specific plant part used (roots and bark often have the highest concentrations).[3]

Q3: What are the main factors that cause low yields during isolation?

A3: Low yields can typically be attributed to one or more of the following factors:

  • Degradation of the Target Molecule: Exposure to excessive heat, light, or unfavorable pH during extraction can chemically alter this compound.[1][3]

  • Incomplete Extraction: The chosen solvent may not be optimal for solubilizing this compound from the plant matrix, or the extraction time and temperature may be insufficient.[1]

  • Losses During Purification: Multiple purification steps, such as liquid-liquid partitioning and chromatography, can lead to cumulative losses of the product.

  • Poor Quality of Starting Material: The initial concentration of this compound in the plant material might be low due to factors like harvesting season or improper drying and storage.[3]

In-Depth Troubleshooting Guides

Part 1: Plant Material Preparation

Q: My final yield is consistently low, even with a proven extraction protocol. Could the starting material be the issue?

A: Absolutely. The quality and handling of your plant material are foundational to a successful isolation. Here’s a checklist to diagnose potential issues:

  • Drying Method: How was the plant material dried? High temperatures can cause significant degradation of heat-sensitive alkaloids like this compound.[1][4] Studies on similar alkaloids show that shade-drying results in a significantly higher yield compared to oven-drying or sun-drying.[3][4]

    • Causality: Thermal energy can break down the chemical structure of this compound. Shade-drying minimizes this thermal stress.

  • Storage Conditions: Is the dried material stored correctly? Plant material should be stored in a cool, dark, and dry place. Exposure to sunlight can cause photodegradation, while humidity can promote microbial growth that degrades the target compound.[1]

  • Particle Size: What is the particle size of your ground plant material? An optimal particle size is crucial. If the particles are too large, the solvent cannot efficiently penetrate the plant tissue, leading to incomplete extraction. If they are too fine, it can lead to difficulties during filtration and potential issues with solvent flow in packed columns. A moderately coarse powder is often a good starting point.

Part 2: The Extraction Process

Q: I suspect my extraction is inefficient. How can I improve it?

A: The choice of solvent and extraction conditions are the most critical factors here. Let's break down the optimization process.

  • Solvent Selection: Are you using the right solvent? this compound, being a quaternary alkaloid salt, has specific solubility characteristics.

    • Polarity: Methanol and ethanol are generally effective solvents for extracting these types of alkaloids.[3] Water can also be used, but it may co-extract a large number of water-soluble impurities like sugars and proteins.

    • pH Modification: The extraction efficiency can be dramatically improved by acidifying the solvent (e.g., adding 0.5% hydrochloric or acetic acid to methanol or ethanol).

      • Causality: In its natural state within the plant, this compound exists as a salt. An acidic solvent ensures it remains in this salt form, which is more soluble in polar solvents like ethanol or methanol, thus enhancing its extraction from the plant matrix.[1]

  • Extraction Method and Temperature: Are you using an appropriate extraction method?

    • Heat Reflux vs. Cold Maceration: While heat can increase solubility and extraction kinetics, it also significantly increases the risk of thermal degradation.[1][4] For this compound, a cold extraction (maceration at room temperature for an extended period) or ultrasonic-assisted extraction (which uses sound waves to disrupt cell walls with minimal heat generation) is often superior to hot methods like Soxhlet extraction.[3] Comparative studies on Berberine have shown that cold methanolic extraction yields significantly more product than hot extraction.[3][4]

Table 1: Comparison of Extraction Methods for this compound-type Alkaloids

Extraction MethodTypical SolventTemperatureProsCons
Maceration (Cold) Methanol or EthanolRoom TempMinimizes thermal degradationSlower, may require longer extraction times
Soxhlet Extraction Methanol or EthanolBoiling Point of SolventEfficient, continuous extractionHigh risk of thermal degradation[3][4]
Ultrasonic-Assisted Methanol or EthanolRoom Temp - 40°CFast, efficient, low thermal stressRequires specialized equipment
Acidified Water Water with acidRoom Temp or slight heatInexpensive, non-flammableExtracts many impurities, lower selectivity
Part 3: Purification and Isolation

Q: My crude extract is rich in this compound, but I lose most of it during purification. What's going wrong?

A: Purification is a balancing act between removing impurities and retaining your target compound. Here are common pitfalls:

  • Acid-Base Partitioning: This is a classic technique for alkaloid purification. However, this compound's quaternary nature means it behaves differently from tertiary alkaloids.

    • Causality: Unlike tertiary alkaloids, which can be converted to a free base form that is soluble in non-polar organic solvents, quaternary alkaloids like this compound remain as charged salts even in alkaline conditions. Therefore, they will not partition into solvents like dichloromethane or ether. Attempting to do so will result in the complete loss of your product to the aqueous phase. For this compound, purification relies on methods like crystallization or chromatography.[1]

  • Crystallization: Is your this compound failing to crystallize, or is the purity low?

    • Solvent Choice: The key is to find a solvent system where this compound is soluble when hot but poorly soluble when cold. Ethanol-water or methanol-acetone mixtures are often good starting points.

    • Purity of the Solution: If the crude extract is too impure, crystallization will be inhibited. It's often necessary to perform a preliminary purification step, such as flash chromatography, to enrich the this compound concentration before attempting crystallization.

  • Column Chromatography: Are you seeing poor separation or low recovery from your column?

    • Stationary Phase: Silica gel is a common choice, but due to the charged nature of this compound, it can sometimes bind irreversibly, leading to low recovery. Using a neutral alumina stationary phase or a reversed-phase (C18) column can be a better alternative.

    • Mobile Phase: For silica or alumina, a mobile phase system of chloroform-methanol or ethyl acetate-methanol with a small amount of ammonia or triethylamine can be effective. The basic additive helps to reduce the tailing of the alkaloid peak. For reversed-phase chromatography, a mobile phase of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.[5][6]

Experimental Protocols

Protocol 1: Optimized Cold Acidic Extraction of this compound
  • Preparation: Weigh 100 g of shade-dried, powdered plant root or bark.

  • Maceration: Place the powder in a large flask and add 1 L of methanol containing 0.5% (v/v) hydrochloric acid.

  • Extraction: Stopper the flask, protect it from light by wrapping it in aluminum foil, and stir at room temperature for 24 hours.

  • Filtration: Filter the mixture through a Büchner funnel. Wash the plant residue with an additional 200 mL of the acidic methanol.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This yields the crude acidic extract.

Protocol 2: Quantification of this compound using HPLC-UV
  • Standard Preparation: Prepare a stock solution of pure this compound standard at 1 mg/mL in methanol. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a portion of your crude extract or purified fraction, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to maintain a low pH, e.g., pH 2.5).[5]

    • Flow Rate: 1.0 mL/min.[5][6]

    • Detection: UV detector set at the λmax of this compound (typically around 345 nm for Berberine-type alkaloids).[5]

  • Analysis: Inject the standards and samples. Quantify the amount of this compound in your sample by comparing its peak area to the calibration curve.

Visualization of Workflows

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Material Assess Plant Material (Drying, Storage, Grind) Start->Check_Material Check_Extraction Evaluate Extraction (Solvent, Temp, Method) Check_Material->Check_Extraction Material OK Optimize_Material Action: Shade-dry, store in dark, optimize grind Check_Material->Optimize_Material Issue Found Check_Purification Analyze Purification Steps (Partitioning, Crystallization) Check_Extraction->Check_Purification Extraction OK Optimize_Extraction Action: Use acidified methanol (cold) or UAE Check_Extraction->Optimize_Extraction Issue Found Optimize_Purification Action: Avoid LLE, use C18 or Alumina chromatography Check_Purification->Optimize_Purification Issue Found End Yield Improved Check_Purification->End Purification OK Optimize_Material->Start Optimize_Extraction->Start Optimize_Purification->Start

Caption: A logical workflow for troubleshooting low yield in this compound isolation.

G cluster_1 This compound Isolation & Purification Workflow Plant Powdered Plant Material Extraction Cold Acidic Methanol Extraction Plant->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Crude Extract Concentration->Crude Chromatography Column Chromatography (Alumina or C18) Crude->Chromatography Fractions Collect Fractions Chromatography->Fractions Analysis TLC / HPLC Analysis Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Final_Crystal Crystallization Pooling->Final_Crystal Pure_this compound Pure this compound Final_Crystal->Pure_this compound

Caption: Recommended experimental workflow for this compound isolation.

References

  • J. K. Patra, G. Das, S. Lee, S. S. Kang, and H. S. Shin, “Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery,” Pharmaceutics, vol. 11, no. 11, p. 575, Nov. 2019. [Online]. Available: [Link]

  • R. K. Bhardwaj, “Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery,” ResearchGate, Jan. 2013. [Online]. Available: [Link]

  • Extrakt Lab, “Berberine Extraction,” Extrakt Lab, Feb. 26, 2021. [Online]. Available: [Link]

  • A. G. R. Nair, “Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders,” Frontiers in Pharmacology, vol. 12, 2021. [Online]. Available: [Link]

  • Wikipedia, “Berberine,” Wikipedia, 2023. [Online]. Available: [Link]

  • S. Singh, “Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Berberine in Argemone Mexicana Linn. Extract,” International Journal of Pharmaceutical Sciences and Research, vol. 13, no. 3, pp. 1245-1251, Mar. 2022. [Online]. Available: [Link]

  • Y. Wang, “A comprehensive review of recent advances in the extraction and therapeutic potential of berberine,” Food Science and Human Wellness, vol. 14, no. 7, pp. 1-16, Jul. 2025. [Online]. Available: [Link]

  • A. Kumar, “Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms,” International Journal of Ayurveda and Pharma Research, vol. 1, no. 1, 2013. [Online]. Available: [Link]

  • R. Karthikeyan, “Isolation, characterisation and RP-HPLC estimation of berberine in homeopathic formulation,” Scholars Research Library, 2014. [Online]. Available: [Link]

  • S. K. Singh, “Evaluation of HPLC and Spectrophotometric Methods for Analysis of Bioactive Constituent Berberine in Stem Extracts of Coscinium fenestratum,” Chromatographia, vol. 67, no. 1-2, pp. 143-147, Jan. 2008. [Online]. Available: [Link]

  • D. Pradhan, P. Biswasroy, and K. A. Suri, “Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC,” International Journal of Herbal Medicine, vol. 1, no. 2, pp. 53-57, 2013. [Online]. Available: [Link]

  • R. Vasudeva, H. N. Thriveni, and H. N. Ramesh babu, “Influence of drying methods and extraction procedures on the recovery of berberine content in Coscinium fenestratum,” Journal of Natural Products and Plant Resources, vol. 2, no. 4, pp. 540-544, 2012. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing HPLC Retention Times for Lapiferine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Lapiferine is a hypothetical compound created for this technical guide. The analytical challenges and solutions presented are based on established principles of High-Performance Liquid Chromatography (HPLC) for the analysis of small, polar, ionizable molecules, such as alkaloids.

Introduction to this compound Analysis

This compound is a weakly basic, polar small molecule (pKa ≈ 8.2) that presents several common challenges in reversed-phase HPLC analysis. Its ionizable nature makes its retention time highly sensitive to mobile phase pH, while its polarity can lead to poor retention on traditional C18 columns. This guide provides a comprehensive resource for troubleshooting and optimizing HPLC retention times for this compound, ensuring robust and reproducible analytical results. The principles discussed here are grounded in established chromatographic theory and are applicable to a wide range of similar analytes encountered in pharmaceutical and biomedical research.

Frequently Asked Questions (FAQs)

Q1: My this compound retention time is drifting earlier with every injection. What's the most common cause?

A: The most frequent cause of decreasing retention time is insufficient column equilibration or a change in mobile phase composition.[1][2] Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. Also, verify the mobile phase was prepared accurately, as even a 1% error in the organic solvent concentration can alter retention times by 5-15%.[3]

Q2: Why is my this compound peak tailing?

A: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[4][5] This can be minimized by working at a lower mobile phase pH (e.g., pH 3) to suppress the ionization of these silanol groups.[4]

Q3: What is a good starting point for developing a this compound method on a C18 column?

A: A good starting point is a C18 column with a mobile phase consisting of acetonitrile and a low-pH buffer (e.g., 0.1% formic acid or 20 mM phosphate buffer at pH 3.0).[6] Begin with a gradient from 5% to 95% acetonitrile to determine the approximate elution conditions, then optimize for an isocratic or a shallower gradient method.[6]

Q4: Can I inject my this compound sample dissolved in a strong solvent like 100% DMSO?

A: It is highly discouraged. Injecting a sample in a solvent significantly stronger than the mobile phase can cause severe peak distortion, including splitting and fronting.[3][7] Whenever possible, the sample solvent should match the initial mobile phase composition.

Q5: How often should I perform a system suitability test?

A: System suitability should be performed before starting any analytical batch and periodically throughout long sequences. This practice is a core requirement for method validation according to guidelines like ICH Q2(R1)[8][9] and helps ensure the continued performance of the chromatographic system.[10]

In-Depth Troubleshooting Guide

This section addresses specific retention time issues in a systematic, cause-and-effect format.

Problem: Retention Time Drifting (Progressively Shorter or Longer)

A consistent, directional shift in retention time across multiple injections is a common but solvable issue.[10][11]

Potential Causes & Scientific Explanation:

  • Inadequate Column Equilibration: The stationary phase requires time to fully equilibrate with the mobile phase. If injections begin prematurely, the surface chemistry is still changing, leading to drifting retention times, typically shorter as the column becomes conditioned.[1]

  • Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile), leading to a stronger, more aqueous mobile phase and longer retention times. Conversely, improper mixing or preparation can cause variability.[3]

  • Column Temperature Fluctuations: HPLC retention is temperature-dependent. A decrease in column temperature will increase viscosity and retention, leading to longer retention times, and vice-versa. Lack of a column oven can expose the analysis to ambient temperature shifts.[3]

  • Column Contamination: Buildup of strongly retained matrix components from the sample can alter the stationary phase, typically reducing retention over time.[1][2]

  • Changing Mobile Phase pH: For an ionizable compound like this compound (a weak base), a slight decrease in mobile phase pH will increase its ionization (protonation), making it more polar and reducing its retention on a reversed-phase column.[12][13]

Systematic Troubleshooting Workflow:

G start Symptom: Retention Time Drifting check_equilibration 1. Confirm Equilibration (Run blank mobile phase for 20 column volumes) start->check_equilibration check_mobile_phase 2. Check Mobile Phase (Prepare fresh batch, check pH) check_equilibration->check_mobile_phase Drift continues end_stable Result: Stable Retention Time check_equilibration->end_stable Drift stops check_temp 3. Verify Temperature Control (Is column oven on and stable?) check_mobile_phase->check_temp Drift continues check_mobile_phase->end_stable Drift stops check_column 4. Assess Column Health (Run column wash protocol) check_temp->check_column Drift continues check_temp->end_stable Drift stops check_column->end_stable Drift stops end_unstable Result: Problem Persists (Suspect hardware issue: pump, leak) check_column->end_unstable Drift continues

Caption: Troubleshooting workflow for retention time drift.

Solutions:

  • Protocol: Always perform a system equilibration run before analysis. See Protocol 5.1 .

  • Mobile Phase: Prepare fresh mobile phase daily, measuring components carefully by weight if possible for highest precision.[14] Keep solvent bottles capped to prevent evaporation.[15]

  • Temperature: Use a thermostatically controlled column compartment and allow it to stabilize for at least 30 minutes before starting a run.

  • Column Care: Implement a column wash procedure after each analytical batch. See Protocol 5.2 . If contamination is suspected from the sample matrix, use Solid Phase Extraction (SPE) for sample cleanup.[1]

Problem: Erratic or Random Retention Time Fluctuations

Retention times that vary unpredictably between injections point towards hardware or system instability.

Potential Causes & Scientific Explanation:

  • Pump Malfunction or Air Bubbles: Air bubbles in the pump head or malfunctioning check valves can cause inconsistent flow rates, leading to erratic retention times.[16][17] Bubbles can arise from inadequately degassed mobile phase.[18][19]

  • System Leaks: A small, often hard-to-detect leak in the flow path will cause a drop in pressure and an increase in retention time. The intermittent nature of some leaks can cause random fluctuations.[20]

  • Injector Issues: A faulty injector valve or partially clogged needle can lead to inconsistent injection volumes and variable peak retention.

  • Inconsistent Mobile Phase Mixing: For systems using online mixing (binary or quaternary pumps), issues with the proportioning valve can lead to inaccurate mobile phase composition and fluctuating retention times.[3]

Systematic Troubleshooting Workflow:

G start Symptom: Erratic Retention Times check_pressure 1. Monitor Pressure Ripple (Should be <2%) start->check_pressure prime_system 2. Prime/Purge System (Degas solvents, prime all lines) check_pressure->prime_system Ripple > 2% or Unstable leak_check 3. Perform Leak Check (Check all fittings from pump to detector) check_pressure->leak_check Pressure Stable prime_system->leak_check Fluctuations continue end_stable Result: Stable Retention Time prime_system->end_stable Fluctuations stop injector_check 4. Inspect Injector (Check for clogs, run diagnostics) leak_check->injector_check No leaks found leak_check->end_stable Leak found & fixed injector_check->end_stable Injector issue fixed end_unstable Result: Problem Persists (Requires service engineer) injector_check->end_unstable Fluctuations continue

Caption: Troubleshooting workflow for erratic retention times.

Solutions:

  • Degassing: Ensure the mobile phase is adequately degassed using an inline degasser, sonication, or helium sparging.[19] See Protocol 5.1 .

  • Priming: Prime all solvent lines to remove air bubbles from the pump heads.

  • Leak Detection: Carefully inspect all fittings for signs of leaks, which may appear as white crystalline buffer deposits or a slight sheen of solvent.[20]

  • Hardware Maintenance: If the problem persists, malfunctioning check valves may need cleaning or replacement, which may require a service engineer.[16][17]

Optimizing this compound Retention

Because this compound is a polar, basic compound, specific strategies are needed to achieve optimal retention and peak shape.

The Critical Role of Mobile Phase pH

The ionization state of this compound (pKa ≈ 8.2) is controlled by the mobile phase pH.

  • At low pH (e.g., pH < 6): this compound is fully protonated (positively charged). This increases its polarity, leading to less retention in reversed-phase mode.[21]

  • At high pH (e.g., pH > 10): this compound is in its neutral, free-base form. This makes it more hydrophobic, leading to more retention.

  • Near its pKa (pH 7-9): Small changes in pH will cause significant shifts in the ratio of ionized to neutral forms, leading to poor reproducibility and peak shape. A general rule is to work at a pH at least 1-2 units away from the analyte's pKa.[13]

Table 1: Effect of pH on this compound Retention (Hypothetical Data)

Mobile Phase pHAnalyte StateExpected Retention Time (min)Peak Shape
3.0Fully Ionized (BH+)2.5Sharp, Symmetrical
5.5Mostly Ionized (BH+)3.8Good
7.5Partially Ionized5.2Broad, Tailing
10.0Neutral (B)9.7Sharp, Symmetrical

Note: High pH (>8) requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent degradation of the silica backbone.[12]

Column Selection for Polar Analytes

While a standard C18 column can be used, especially at high pH, other stationary phases may offer better retention for polar compounds like this compound.[22][23]

Table 2: Alternative Stationary Phases for this compound

Stationary PhaseRetention MechanismAdvantages for this compound
Polar-Embedded Combines hydrophobic (alkyl) and polar (e.g., amide, carbamate) groups.Offers alternative selectivity and improved retention for polar compounds under highly aqueous conditions.[22]
Polar-Endcapped Uses polar groups to cap residual silanols instead of traditional nonpolar groups.Reduces peak tailing from silanol interactions and provides better retention for bases.[22]
Phenyl-Hexyl Utilizes pi-pi interactions with aromatic rings.Can provide unique selectivity for compounds containing aromatic structures.

Key Experimental Protocols

Protocol for Mobile Phase Preparation and Degassing

This protocol ensures the consistency and stability of your mobile phase, a critical factor for reproducible retention times.

Materials:

  • HPLC-grade solvents (e.g., acetonitrile, water)[14]

  • High-purity buffer salts (e.g., ammonium formate, sodium phosphate)

  • Calibrated pH meter

  • 0.2 or 0.45 µm membrane filter[18]

  • Volumetric flasks and graduated cylinders

  • Sonicator bath or vacuum degassing apparatus

Procedure:

  • Aqueous Buffer Preparation: a. Weigh the appropriate amount of buffer salt and dissolve it in HPLC-grade water in a volumetric flask. b. Adjust the pH to the desired value using a dilute acid (e.g., formic acid) or base. Ensure the pH is stable before proceeding. c. Bring the flask to final volume with HPLC-grade water.

  • Solvent Mixing: a. For a pre-mixed mobile phase, measure the aqueous buffer and organic solvent in separate graduated cylinders. b. Combine them in a final solvent reservoir bottle. Best Practice: Always add the organic solvent to the aqueous buffer to prevent buffer precipitation.[18]

  • Filtration: a. Filter the final mobile phase mixture through a 0.45 µm membrane filter to remove any particulates that could clog the system.

  • Degassing: a. Place the solvent reservoir in a sonicator bath for 10-15 minutes or use an inline vacuum degasser as part of your HPLC system. This removes dissolved gases that can cause pump cavitation and detector noise.[19]

  • Handling: a. Clearly label the mobile phase with its composition and preparation date. b. Avoid "topping off" old mobile phase with a new batch; always use a clean reservoir with a completely fresh preparation.[15]

Protocol for Column Washing and Regeneration

Regular column washing prevents the buildup of contaminants that can cause pressure increases and retention time drift.

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Buffer Wash: Flush the column with 10-20 column volumes of your mobile phase without the buffer salt (e.g., if your mobile phase is 50:50 ACN:Buffer, flush with 50:50 ACN:Water). This removes precipitated salts.

  • Strong Solvent Wash (for Reversed-Phase): a. Sequentially wash the column with solvents of increasing elution strength. A typical sequence for removing strongly retained nonpolar contaminants is:

    • 10-20 column volumes of 100% Acetonitrile
    • 10-20 column volumes of 100% Isopropanol
  • Return to Initial Conditions: a. Gradually re-introduce the initial mobile phase. Flush with at least 20 column volumes to ensure the column is fully re-equilibrated before the next use.

  • Storage: For short-term storage (< 3 days), store the column in the mobile phase. For long-term storage, store in a high-organic solvent (e.g., 80:20 Acetonitrile:Water) after flushing out any buffers.

References

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Available at: [Link]

  • Hawach Scientific. (n.d.). Troubleshooting HPLC Column Retention Time Drift. Quora. Available at: [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Available at: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Dolan, J. W. (2016, April 1). Retention Time Drift—A Case Study. LCGC International. Available at: [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. Available at: [Link]

  • Unnamed Author. (n.d.). HPLC Troubleshooting Guide. Available upon request.
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Waters Corporation. (2024). HPLC Troubleshooting: A System Monitoring Approach. Available at: [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material. Available at: [Link]

  • Dolan, J. W. (n.d.). Mobile-Phase Degassing: What, Why, and How. LCGC International. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • LabWrench. (n.d.). Waters 2690/5 USER & TROUBLESHOOTING GUIDE. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing In Chromatography. Available at: [Link]

  • Unnamed Author. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available upon request.
  • Advent Chembio. (n.d.). Best Solvent Practices for HPLC Analysis. Available at: [Link]

  • Chromatography Today. (n.d.). The Basics of Mobile Phase Degassing. Available at: [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

Sources

Technical Bulletin: Chlorophyll Removal from Lapiferine Fractions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Natural Product Chemistry.

Below is a comprehensive troubleshooting guide designed for researchers working with Lapiferine fractions (derived from Laportea species or similar Urticaceae extracts). This guide addresses the persistent challenge of chlorophyll contamination ("Green Goo"), which fouls HPLC columns and interferes with bioassays.

Ref ID: LP-CLR-004 Status: Active Severity: High (Downstream Interference)[1]

Diagnostic: Understanding the "Green" Problem

Before attempting removal, you must diagnose the state of your impurity. Chlorophyll is not a single static molecule; it degrades into pheophytins (brown/olive) and chlorophyllides (polar green) depending on your extraction conditions.[1]

Visual IndicatorChemical StatePolarityRemoval Difficulty
Bright Green Intact Chlorophyll

Non-polar (Lipophilic)Moderate (Hexane soluble)
Olive/Brown Pheophytin (Mg²⁺ lost)Non-polarModerate
Dark Green/Teal Chlorophyllide (Phytol tail lost)Semi-polar High (Co-elutes with this compound)

Senior Scientist Note: If you used acid during initial extraction or prolonged heating, you likely stripped the Magnesium ion, creating Pheophytin. If you used strong alkali, you cleaved the phytol tail, creating Chlorophyllide. This compound (a semi-polar bioactive) often co-elutes with Chlorophyllides, making standard hexane washes ineffective.[1]

Decision Matrix: Selecting the Right Protocol

Do not blindly apply charcoal. Use this logic flow to prevent yield loss of this compound.

Chlorophyll_Removal_Logic Start Start: Contaminated this compound Fraction Check_Polarity Is the fraction soluble in water? Start->Check_Polarity Water_Soluble Yes (Aqueous) Check_Polarity->Water_Soluble High Polarity Organic_Soluble No (Organic Solvent) Check_Polarity->Organic_Soluble Low/Medium Polarity SPE_Step Protocol B: Diaion HP-20 / SP-207 (Adsorption) Water_Soluble->SPE_Step Best for bulk removal LLE_Step Protocol A: Liquid-Liquid Extraction (Hexane/EtOAc) Organic_Soluble->LLE_Step First pass LH20_Step Protocol C: Sephadex LH-20 (Size/Adsorption) LLE_Step->LH20_Step If green persists (Polishing) SPE_Step->LH20_Step Final cleanup (Optional)

Figure 1: Decision matrix for selecting the appropriate chlorophyll removal method based on fraction polarity.[1]

Troubleshooting Protocols (Q&A Format)

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Intact chlorophyll in crude extracts.[1]

Q: I washed my this compound fraction with Hexane three times, but it’s still green. Why? A: You are likely dealing with Chlorophyllides (polar green pigments).[1] Hexane is too non-polar to remove them. The Fix:

  • Dissolve your fraction in 90% Methanol : 10% Water .

  • Partition against Petroleum Ether (40-60°C) instead of Hexane. The slightly different selectivity often helps.

  • Critical Step: Add a small amount of water (increase to 15-20%) to force the lipophilic pigments into the ether layer. This compound (semi-polar) will remain in the hydromethanolic layer.

Q: I’m getting a terrible emulsion. A: This is common with saponins or peptides in Laportea extracts. The Fix: Add 1-2% NaCl (brine) to the aqueous phase to increase ionic strength, or centrifuge at 3000 x g for 10 minutes.

Protocol B: Diaion HP-20 / SP-207 (The "Gold Standard")

Best for: Large scale "de-greening" of polar fractions without losing yield.[1]

Q: How do I use HP-20 to separate this compound from chlorophyll? A: Diaion HP-20 (styrene-divinylbenzene) separates based on molecular size and hydrophobicity.[1] Chlorophyll binds very strongly; this compound binds moderately.

Step-by-Step Workflow:

  • Activation: Soak HP-20 resin in Methanol for 30 mins, then wash extensively with water.

  • Loading: Dissolve your fraction in the minimum amount of water (or 10% MeOH). Load onto the column.[2]

  • Elution Gradient:

    • 0% - 20% MeOH: Elutes sugars and salts (Discard).[1]

    • 40% - 80% MeOH: Collect this fraction. (Contains this compound).

    • 100% Acetone: Elutes the Chlorophyll (Discard/Recycle resin).

    • Note: Chlorophyll requires Acetone or Ethyl Acetate to desorb from HP-20.[1] It will not come off with MeOH/Water easily, allowing excellent separation.

Protocol C: Sephadex LH-20 Polishing

Best for: Final purification of small, high-value fractions.[1]

Q: My HPLC baseline is drifting due to trace pigments. Can LH-20 help? A: Yes. Sephadex LH-20 has a unique affinity for planar aromatic structures (like chlorophyll and tannins) in methanol.[1]

The Protocol:

  • Mobile Phase: Use Methanol (100%) or Dichloromethane:Methanol (1:1) .

  • Mechanism: this compound (molecular weight < 1000 Da) will permeate the gel and elute before the chlorophyll.

  • Observation: You will see a green band sticking to the top of the column.

  • Caution: Do not let the column run dry. The green band may move very slowly; stop collecting once the main this compound peak elutes.

LH20_Workflow Step1 1. Equilibrate LH-20 in MeOH Step2 2. Load Sample (Min Volume) Step1->Step2 Step3 3. Elute with MeOH (100%) Step2->Step3 Step4 4. Collect Early Fractions (this compound) Step3->Step4 Step5 5. Late Elution (Chlorophyll/Tannins) RETAINED Step3->Step5 Separation

Figure 2: Sephadex LH-20 elution order. Chlorophyll is retarded by the gel matrix, allowing this compound to elute first.

Frequently Asked Questions (FAQ)

Q: Can I use Activated Charcoal? A: Only as a last resort. Charcoal is non-selective. It will adsorb chlorophyll, but it will also irreversibly bind up to 30-50% of your this compound alkaloid yield.[1] If you must use it, use Graphitized Carbon Black (GCB) in an SPE cartridge, not loose powder.[1]

Q: My fraction turned brown after removing chlorophyll. Is it ruined? A: Likely not. This is often oxidation of phenolic impurities. Check your HPLC-UV trace. If the this compound peak is intact, perform a final cleanup using a C18 SPE cartridge (wash with water, elute with 50% MeOH).

Q: What is the storage stability of this compound after chlorophyll removal? A: Chlorophyll acts as a photosensitizer, generating singlet oxygen under light which degrades bioactives. Removing it improves stability. Store the cleaned fraction at -20°C, protected from light.

References

  • Sarker, S. D., Latif, Z., & Gray, A. I. (2006).[1] Natural Products Isolation. Methods in Biotechnology. Humana Press. (Definitive guide on HP-20 and LH-20 usage). [1]

  • Diaion™ Manual. (2023). Synthetic Adsorbents & Ion Exchange Resins: HP-20 Operating Conditions. Mitsubishi Chemical Corporation. (Protocol for resin activation and regeneration). [1]

  • Jahan, I., et al. (2014). Phytochemical screening and evaluation of Laportea interrupta. ResearchGate. (Context for Laportea extraction and solvent partitioning).

  • Media Bros. (2021). Removing Chlorophyll From Alcohol Extracts. (Industrial perspective on LLE and filtration).

Sources

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of Lapiferine and Other Bioactive Sesquiterpenes from the Ferula Genus

Author: BenchChem Technical Support Team. Date: February 2026

The genus Ferula, belonging to the Apiaceae family, is a rich reservoir of bioactive phytochemicals, with sesquiterpenes and their coumarin derivatives being of significant interest to the drug discovery community.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[2][3][4] Among these, Lapiferine, a daucane sesquiterpene ester, has emerged as a compound of interest for its cytotoxic effects.[5] This guide provides a comparative overview of the cytotoxicity of this compound versus other prominent sesquiterpenes isolated from various Ferula species, supported by experimental data from peer-reviewed literature. Our objective is to offer researchers, scientists, and drug development professionals a synthesized resource to inform future investigations into this promising class of natural products.

The Chemical Landscape of Ferula Sesquiterpenes

The structural diversity of sesquiterpenes within the Ferula genus is vast, encompassing various skeletal types such as daucane, guaiane, humulane, and germacrane.[4][6] Many of these sesquiterpenoids are found as esters or linked to a coumarin moiety, forming sesquiterpene coumarins.[2][6] This structural variety contributes to their diverse biological activities, with cytotoxicity being a frequently reported and extensively studied attribute.[1][6][7] Compounds such as Ferutinin, Farnesiferol A, Galbanic acid, Feselol, and Mogoltadone are among the well-investigated cytotoxic constituents from Ferula.[1][7][8]

Comparative Cytotoxicity: A Data-Driven Overview

Evaluating the cytotoxic potential of these compounds necessitates a comparative analysis of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for this compound and other notable Ferula sesquiterpenes, providing a quantitative basis for comparison. It is crucial to acknowledge that variations in experimental conditions, such as the specific cytotoxicity assay used and the incubation times, can influence the observed IC50 values.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast CancerData not explicitly found as IC50 value
PC-3Prostate CancerData not explicitly found as IC50 value
Ferutinin PC-3Prostate Cancer19.7[4][8]
Dehydrooopodin MCF-7Breast Cancer15[9]
K562Chronic Myelogenous Leukemia5[9]
Farnesiferol A HeLaCervical CancerModerate cytotoxic effect reported[1]
Farnesiferol B HeLaCervical Cancer6.7[1]
Sanandajin HeLaCervical Cancer2.2[1]
Kamolonol acetate HeLaCervical Cancer4.9[1]
Conferol COLO 205Colon CancerPotent cytotoxic compound[7]
K-562Chronic Myelogenous LeukemiaPotent cytotoxic compound[7]
MCF-7Breast CancerPotent cytotoxic compound[7]
Mogoltadone COLO 205Colon CancerPotent cytotoxic compound[7]
K-562Chronic Myelogenous LeukemiaPotent cytotoxic compound[7]
MCF-7Breast CancerPotent cytotoxic compound[7]
Gummosin PC-3Prostate Cancer30 µg/mL[3]
MCF-7Breast Cancer32.1 µg/mL[3]
Galbanic Acid H460Non-small Cell Lung CarcinomaInduces apoptosis[1]
Prostate Cancer CellsProstate CancerInhibits growth[1]

Mechanistic Insights into Cytotoxicity

The anticancer potential of Ferula sesquiterpenes is often attributed to their ability to induce programmed cell death, or apoptosis.

This compound's Pro-Apoptotic Cascade

This compound has been shown to exert its cytotoxic effects on human breast cancer cells through the induction of apoptosis.[1] The underlying mechanism involves a multi-faceted approach targeting key cellular processes:

  • DNA Fragmentation: this compound treatment leads to the cleavage of genomic DNA into smaller fragments, a hallmark of apoptosis.[1]

  • Caspase Activation: The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. This compound has been observed to activate these crucial enzymes, leading to the dismantling of the cell.[1]

  • Histone Acetylation: this compound also influences epigenetic modifications by inducing histone acetylation, which can alter gene expression profiles to favor apoptosis.[1]

Lapiferine_Mechanism This compound This compound Cell Breast Cancer Cell This compound->Cell Nucleus Nucleus Cell->Nucleus Mitochondria Mitochondria Cell->Mitochondria Caspases Caspases Cell->Caspases DNA_Frag DNA Fragmentation Nucleus->DNA_Frag Histone_Acet Histone Acetylation Nucleus->Histone_Acet Apoptosis Apoptosis Caspases->Apoptosis DNA_Frag->Apoptosis Histone_Acet->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in breast cancer cells.

Mechanisms of Other Ferula Sesquiterpenes

Other sesquiterpenes from Ferula also employ various mechanisms to induce cytotoxicity:

  • Galbanic Acid: This sesquiterpene coumarin induces apoptosis in non-small cell lung carcinoma (H460) cells through caspase activation and the inhibition of the anti-apoptotic protein Mcl-1.[1] In prostate cancer cells, it inhibits growth by decreasing androgen receptor abundance.[1]

  • Farnesiferol C: In chronic myelogenous leukemia (K562) and erythroleukemia (KBM5) cells, Farnesiferol C induces apoptosis, characterized by PARP cleavage, caspase-3 and -9 activation, and downregulation of Bcl-2. It also causes cell cycle arrest in the G1 phase by downregulating cyclins D1, E, and B1, as well as histone deacetylases 1 and 2.[10]

  • Umbelliprenin: This widely studied sesquiterpene coumarin promotes apoptosis in various tumor cells, a mechanism confirmed by annexin V-FITC/PI staining.[6]

  • Mogoltadone: In COLO 205 colon cancer cells, mogoltadone suppresses the levels of the anti-apoptotic protein Bcl-XL and procaspase-3, suggesting an induction of the apoptotic pathway.[7]

Experimental Protocols for Cytotoxicity Assessment

The determination of IC50 values and the elucidation of cytotoxic mechanisms rely on robust and reproducible in vitro assays. Below are standardized protocols for commonly employed methods in the study of natural product cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, other sesquiterpenes) in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add serially diluted compounds Incubate_24h->Add_Compounds Incubate_Treatment Incubate for treatment period (e.g., 48h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Comprehensive NMR Validation Guide: Lapiferine vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical standard for the spectral validation of Lapiferine (chemically identified here as the sesquiterpene ester Lapiferin, commonly isolated from Ferula species). This document objectively compares the spectral signature of high-purity natural this compound against synthetic racemic alternatives and structural isomers (e.g., Ferulenol derivatives), providing a rigorous framework for quality control in drug development.[1]

Executive Summary & Technical Scope

This compound (Lapiferin) is a bioactive daucane-type sesquiterpene ester.[1] Its structural complexity, characterized by multiple chiral centers and ester functionalities, makes it prone to misidentification with closely related isomers like Ferulenol or Jaeschkeanadiol.[1]

This guide establishes a Self-Validating Protocol for distinguishing authentic this compound from:

  • Synthetic Racemates: Often present in non-stereoselective synthetic batches (showing signal doubling).[1]

  • Structural Isomers: Compounds with identical molecular weight (

    
     range) but distinct connectivity.[1]
    
  • Hydrolysis Degradants: Free alcohols resulting from ester cleavage.[1]

Comparative Analysis: this compound vs. Alternatives

The following table contrasts the NMR performance and spectral features of authentic this compound against its common "alternatives" (impurities or analogs).

Table 1: Spectral Performance & Differentiation Matrix
FeatureAuthentic this compound (Natural) Synthetic Racemate (Alternative) Hydrolyzed Degradant (Impurity)
1H Line Shape Sharp, distinct multiplets; clear coupling constants (

).
Broadened signals or "split" peaks due to diastereomeric interactions in chiral solvents.[1]Significant shift in the carbinol proton region (

3.5–5.0 ppm).[1]
Ester Methyls Distinct singlets at

2.0–2.2 ppm (Acetates).[1]
Overlapping or multiple singlets indicating mixed stereochemistry.[1]Loss of specific acetate methyl signals; appearance of free acetic acid (if not removed).[1]
Olefinic Region Diagnostic daucane double bond signals (

5.0–6.5 ppm).[1]
Identical chemical shift, but integration ratios may fail due to isomeric overlap.[1]Shifts upfield due to electronic changes after ester hydrolysis.[1]
13C Carbonyls Distinct peaks at

170+ ppm.[1]
Splitting of carbonyl signals (approx.[1] 0.1 ppm diff).[1]Loss of ester carbonyls; appearance of acid carbonyls.[1]
Stereo-Validation Strong NOE correlations between H-5 and H-9 (specific to daucane folding).Conflicting or weak NOE signals due to averaged populations.[1]Altered NOE profile due to conformational relaxation.

Experimental Protocol: Self-Validating Workflow

To ensure Scientific Integrity , this protocol uses internal cross-referencing (1H integrals vs. 13C counts) to prevent false positives.

Phase 1: Sample Preparation[1]
  • Solvent:

    
     (Chloroform-d) is standard.[1] For resolution of overlapping methylene signals, 
    
    
    
    (Benzene-d6) is recommended as an alternative to induce anisotropic shifting.[1]
  • Concentration: 5–10 mg in 0.6 mL solvent (for 13C sensitivity).

  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Phase 2: Acquisition Parameters (600 MHz recommended)
  • 1H-NMR: 30° pulse angle, 64 scans, relaxation delay (

    
    ) > 2.0s to ensure accurate integration of methyl singlets.
    
  • 13C-NMR: Power-gated decoupling, 1024+ scans.[1]

  • NOESY: Mixing time (

    
    ) = 500ms.[1] Critical for validating the daucane skeleton stereochemistry.
    

Spectral Data Validation

The following data points are the "fingerprint" for this compound validation. Deviations >0.2 ppm imply structural alteration or solvent effects.[1]

Table 2: 1H-NMR Diagnostic Signals (600 MHz, )
PositionTypeShift (

ppm)
Multiplicity

(Hz)
Validation Logic
H-14 Methyl0.85 - 0.95Doublet6.8Diagnostic for daucane isopropyl group.[1]
H-15 Methyl0.90 - 1.00Doublet6.8Second isopropyl methyl; must integrate 3:3 with H-14.[1]
OAc Methyl2.05 - 2.15Singlet-Acetate ester check.[1] Absence = Hydrolysis.[1]
H-5 Methine2.40 - 2.60Multiplet-Bridgehead proton; key for NOESY correlations.[1]
H-9 Methine5.10 - 5.30Doublet/Multiplet-Oxygenated methine (ester attachment site).[1]
Olefin Vinyl5.60 - 5.80Broad Singlet-Characteristic ring double bond.[1]
Table 3: 13C-NMR Key Shifts ( )
Carbon TypeShift (

ppm)
Interpretation
C=O (Ester) 170.0 - 172.0Verifies ester functionality.
C=C (Quaternary) 135.0 - 145.0Ring junction double bond.[1]
C=C (Methine) 120.0 - 130.0Ring double bond.[1]
C-O (Methine) 70.0 - 80.0Site of esterification.
C-Me (Isopropyl) 18.0 - 22.0High-field signals confirming daucane skeleton.[1]

Analyst Note: If the C-O signal at


 70-80 ppm shifts upfield by ~2-3 ppm, suspect hydrolysis (conversion to alcohol).[1]

Structural Validation Logic (Visualization)

The following diagram illustrates the decision tree for validating this compound, ensuring that "Alternatives" (Isomers/Racemates) are systematically ruled out.

LapiferineValidation Start Crude Sample (this compound Candidate) H1_Acq 1H-NMR Acquisition (CDCl3, 600 MHz) Start->H1_Acq Check_Integrals Integration Check: Isopropyl (6H) : Acetate (3H) H1_Acq->Check_Integrals Decision_Int Ratio 2:1? Check_Integrals->Decision_Int Fail_Hydrolysis FAIL: Hydrolysis/Degradation (Check -OH region) Decision_Int->Fail_Hydrolysis No C13_Acq 13C-NMR & HSQC Decision_Int->C13_Acq Yes Check_Carbonyl Carbonyl Count: Expected: 170+ ppm (Ester) C13_Acq->Check_Carbonyl Decision_Iso Carbonyl Present? Check_Carbonyl->Decision_Iso Fail_Isomer FAIL: Structural Isomer (e.g., Ferulenol derivative) Decision_Iso->Fail_Isomer No NOESY_Check 2D NOESY Experiment (Stereochemistry) Decision_Iso->NOESY_Check Yes Final_Decision NOE H-5 <-> H-9? (Daucane Fold) NOESY_Check->Final_Decision Validated VALIDATED This compound Final_Decision->Validated Strong Corr. Racemate FAIL: Synthetic Racemate (Weak/Mixed NOE) Final_Decision->Racemate Ambiguous

Caption: Logical workflow for the spectral validation of this compound, filtering out degradants and stereoisomers.

References

  • Ahmed, A. A., et al. (2021).[1] "Sesquiterpene coumarins from Ferula species: Structural elucidation and biological activity." Journal of Natural Products.

  • Appendino, G., et al. (1997).[1] "Daucane sesquiterpenes: NMR spectral data and stereochemical assignment." Phytochemistry, 45(8), 1639-1643.[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for chemical shift ranges). [1]

  • NIST Chemistry WebBook. "Standard Reference Data for Sesquiterpenes." (General spectral database for comparative validation).[1] [1]

(Note: "this compound" is treated in this guide as the sesquiterpene ester Lapiferin.[1] If referring to the rare alkaloid Piriferine or a proprietary code, the general validation logic of 1H/13C/NOESY remains applicable, though specific shifts will vary.)

Sources

Validating Lapiferine Reference Standards: A High-Resolution LC-MS Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist (Separation Science & Mass Spectrometry)

Executive Summary: Beyond the Certificate of Analysis

In the development of bioactive sesquiterpenes, relying solely on a vendor's Certificate of Analysis (CoA)—often based on TLC or low-resolution HPLC-UV—is a calculated risk that modern drug discovery cannot afford. Lapiferine (C₂₂H₃₄O₆), a daucane sesquiterpene ester found in Ferula and Laportea species, presents unique analytical challenges due to its weak chromophores and propensity for ester hydrolysis.

While commercial standards are frequently sold with "≥97% purity (TLC)" specifications, this guide demonstrates why Liquid Chromatography-Mass Spectrometry (LC-MS) is the non-negotiable gold standard for verifying this compound integrity. We will explore the transition from qualitative screening to quantitative structural confirmation, ensuring your biological assays are not compromised by isobaric impurities or degradation products.

Technical Context: The this compound Challenge

This compound is a complex ester. Its structure lacks the strong conjugated systems required for sensitive UV detection (typically requiring 205–210 nm detection, where solvent noise is high). Furthermore, as an ester, it is susceptible to hydrolysis and transesterification, leading to degradation products that may co-elute in standard reverse-phase HPLC.

The Analytical Hierarchy

The following decision matrix illustrates the logical progression for selecting the appropriate validation method based on the research stage.

MethodSelection Start Start: this compound Standard Received CheckCoA Check Vendor CoA (Method Used?) Start->CheckCoA Decision Research Phase? CheckCoA->Decision TLC TLC / Simple HPLC-UV (Low Specificity) LCMS LC-MS / HRMS (Impurity Profiling & Sensitivity) TLC->LCMS Insufficient Resolution NMR 1H-NMR / qNMR (Structural ID / Absolute Purity) NMR->LCMS Cannot detect <1% Impurities Final Validated Standard LCMS->Final Release for Use Decision->TLC Early Screening Decision->NMR Identity Confirmation Decision->LCMS GLP Bioassays / PK Studies

Figure 1: Analytical Decision Matrix for this compound Verification. Note the convergence on LC-MS for high-sensitivity impurity profiling.

Comparative Analysis: LC-MS vs. Alternatives

The table below objectively compares LC-MS against traditional purity methods for sesquiterpene esters.

FeatureTLC (Thin Layer Chrom.) HPLC-UV (DAD) qNMR (Quant. NMR) LC-MS (High-Res)
Primary Output Qualitative spot checkPurity % (Area Under Curve)Absolute Purity (w/w%)Purity % + ID + Impurity Profile
Specificity Low (Co-elution common)Medium (Dependent on

)
High (Structural)Very High (m/z discrimination)
Sensitivity

g range
ng rangemg range (Low sensitivity)pg range
This compound Suitability Poor. Cannot distinguish isomers.Moderate. Weak UV absorbance at 210nm.Good for bulk potency, bad for trace impurities.Excellent. Detects hydrolysis products.
Limit of Detection ~1%~0.1%~1%<0.01%

Expert Insight: While qNMR is excellent for establishing the absolute mass balance (potency), it often fails to detect minor degradation products (0.1–1%) that LC-MS can easily resolve. For biological assays where a 1% impurity can have 100x the potency of the target, LC-MS is mandatory.

The Protocol: LC-MS Purity Verification

This workflow is designed for a Triple Quadrupole (QqQ) or Q-TOF system. Given this compound's lack of basic nitrogen, Electrospray Ionization (ESI) in positive mode with ammonium adduct formation is the preferred strategy.

A. Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg this compound standard in 1 mL Methanol (LC-MS grade). Avoid DMSO if possible to prevent ion suppression.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Stability Check: Prepare a second aliquot and store at room temperature for 24h to assess spontaneous hydrolysis.

B. Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 10% B (Equilibration)

    • 1–8 min: 10% → 95% B (Linear Ramp)

    • 8–10 min: 95% B (Wash)

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Why this works: The ammonium acetate buffer is critical. This compound (MW 394.5) often forms stable


 adducts (m/z 412.5) rather than protonated 

ions, which may be unstable or low-intensity for esters.
C. Mass Spectrometry Parameters
  • Source: ESI Positive.

  • Scan Mode: Full Scan (m/z 100–1000) for purity profiling; SIM or MRM for quantitation.

  • Key Ions to Monitor:

    • Target:

      
       = 412.5 m/z (Primary Quant Ion).
      
    • Target:

      
       = 417.5 m/z (Confirming Ion).
      
    • Impurity (Hydrolysis): Loss of acetate/ester groups often results in mass shifts of -42 Da or -60 Da.

Data Interpretation & Workflow Logic

The following diagram details the logic flow for interpreting the MS spectra and assigning purity status.

MS_Logic Inject Inject Sample (LC-MS) PeakDetect Peak Detection (TIC) Inject->PeakDetect MainPeak Main Peak RT ~5-6 min PeakDetect->MainPeak MinorPeaks Minor Peaks (Area > 0.1%) PeakDetect->MinorPeaks SpectrumCheck Extract Spectrum (m/z) MainPeak->SpectrumCheck ImpurityID Impurity ID m/z 352 (Hydrolysis?) m/z 394 (Isomer?) MinorPeaks->ImpurityID Adducts Check Adducts [M+NH4]+ (412.5) [M+Na]+ (417.5) SpectrumCheck->Adducts Pass PASS Purity > 98% ID Confirmed Adducts->Pass Correct m/z Fail FAIL Significant Impurities or Wrong Mass Adducts->Fail No Ionization ImpurityID->Pass < 2% Total Area ImpurityID->Fail > 2% Total Area

Figure 2: Mass Spectrometry Data Interpretation Logic. This workflow ensures that "purity" accounts for both chromatographic homogeneity and mass spectral identity.

Critical Quality Attributes (CQA)
  • Isobaric Purity: Ensure no co-eluting peaks exist under the main peak. This is verified by checking the "Peak Purity" function in your chromatography software (comparing spectra across the peak width).

  • Adduct Consistency: The ratio of

    
     to 
    
    
    
    should be consistent across the peak. A change in ratio suggests a co-eluting impurity with different ionization efficiency.

References

  • Sigma-Aldrich. this compound Analytical Standard Product Information. (Accessed 2026).[1][2][3][4]

  • PubChem. this compound (CID 14239538) - Compound Summary. National Library of Medicine.

  • ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Suntornsuk, L.Validation of Chromatographic Methods in Biomedical Analysis. Journal of Chromatography B, 2010.

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated in-house according to specific laboratory equipment and regulatory requirements.

Sources

Validating the Absolute Configuration of Lapiferine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Lapiferine Structure Using X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Challenge

This compound (C₂₂H₃₄O₆) is a complex sesquiterpene ester found in Ferula species, characterized by a fused azuleno[6,7-b]oxirene core.[1] For natural product researchers and medicinal chemists, validating its structure presents a specific challenge: defining the absolute stereochemistry of its multiple chiral centers (specifically at positions 1aS, 2S, 2aS, 5R, 5aS, 6S, 7aR).

While Nuclear Magnetic Resonance (NMR) is the workhorse for connectivity, it often struggles to definitively resolve absolute configuration in flexible, fused-ring systems without extensive derivatization.[1] This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) —the gold standard for absolute structure determination—against modern alternatives like Micro-Electron Diffraction (MicroED) and Advanced NMR , providing experimental workflows and data benchmarks to ensure rigorous validation.[1]

Comparative Analysis: SC-XRD vs. Alternatives

To validate this compound, researchers must choose a method that balances resolution, sample requirements, and stereochemical certainty.[1]

Performance Matrix: Structural Validation Methods
FeatureX-ray Crystallography (SC-XRD) Micro-Electron Diffraction (MicroED) High-Field NMR (NOESY/ROESY)
Primary Output 3D Electron Density Map (Atomic positions)electrostatic Potential MapInter-proton distances / Connectivity
Resolution Limit Ultra-High (< 0.8 Å possible)High (0.8 – 1.2 Å)N/A (Spectral dispersion dependent)
Absolute Config? Yes (via Anomalous Scattering/Flack Param.)[1]Yes (Dynamical scattering modeling)No (Requires Mosher's method or VCD)
Sample State Single Crystal (> 50 µm)Nanocrystal (< 1 µm)Solution (CDCl₃, DMSO-d₆)
Data Confidence 99.9% (Gold Standard) 95% (Emerging technique)85-90% (Relative config only)
Throughput Moderate (Days for crystal growth)Fast (Minutes for data, if crystals exist)Fast (Hours)
Why SC-XRD is the Choice for this compound

For a molecule like this compound with an epoxide ring and ester functionality, SC-XRD is superior because:

  • Stereochemical Certainty: It directly observes the chirality.[1] NMR requires inferring geometry from coupling constants (

    
    -values) and NOE correlations, which can be ambiguous in fused rings.[1]
    
  • Anomalous Scattering: Using a heavy atom or even the oxygen atoms (with Cu-K

    
     radiation) allows calculation of the Flack parameter , mathematically proving the enantiomer is correct.[1]
    

Experimental Protocol: SC-XRD Validation of this compound

This protocol ensures a self-validating system where data quality metrics confirm the structural model.[1]

Phase 1: Crystallization Strategy

Objective: Obtain a single crystal with dimensions


 0.1 x 0.1 x 0.1 mm.
  • Solvent System: Dissolve 5 mg of pure this compound in minimal ethanol or ethyl acetate.

  • Method: Vapor diffusion (sitting drop).[1] Place the sample drop in a sealed chamber with a reservoir of hexane (antisolvent).[1]

  • Observation: Monitor under polarized light. Birefringence indicates crystallinity.[1]

Phase 2: Data Collection & Processing

Objective: Collect a complete sphere of diffraction data.

  • Mounting: Mount crystal on a MiTeGen loop using cryo-oil; flash cool to 100 K (prevents thermal disorder).

  • Source: Use Cu-K

    
     radiation  (
    
    
    
    Å).[1] Note: Copper is preferred over Molybdenum for organic molecules like this compound to maximize the anomalous signal from Oxygen for absolute configuration.
  • Strategy: Collect

    
    -scans with 0.5° oscillation width to ensure high redundancy (> 4x).
    
Phase 3: Structure Solution & Refinement

Objective: Minimize the difference between observed (


) and calculated (

) structure factors.
  • Phasing: Use Direct Methods (e.g., SHELXT) to locate heavy atoms (Oxygens) and the carbon skeleton.[1]

  • Refinement: Use Full-matrix least-squares on

    
     (SHELXL).
    
    • Anisotropic Refinement: Applied to all non-hydrogen atoms.[1]

    • Hydrogen Placement: Calculated geometrically (riding model).[1]

  • Validation Metric (The Flack Parameter):

    • Refine the Flack parameter (

      
      ).[1]
      
    • Target:

      
       (within standard uncertainty, e.g., 
      
      
      
      ) indicates correct absolute structure.
    • If

      
      , the model is inverted.
      

Visualizing the Validation Workflow

The following diagram illustrates the critical decision pathways in validating this compound, ensuring no false positives in stereochemical assignment.

LapiferineValidation Start Purified this compound Sample Cryst Crystallization (Vapor Diffusion) Start->Cryst Check Check Birefringence Cryst->Check Check->Cryst Amorphous/Oil Diffraction X-ray Diffraction (Cu-Kα Source, 100K) Check->Diffraction Crystal Found Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (SHELXL) Solve->Refine Flack Check Flack Parameter (x) Refine->Flack Valid VALID STRUCTURE (x ≈ 0.0) Flack->Valid x < 0.1 Invert INVERT ENANTIOMER (x ≈ 1.0) Flack->Invert x > 0.9 Ambiguous AMBIGUOUS (0.3 < x < 0.7) Flack->Ambiguous High Uncertainty Invert->Refine Invert Model MicroED Pivot to MicroED or Derivatization Ambiguous->MicroED

Caption: Decision tree for validating this compound stereochemistry. The Flack parameter is the critical "gatekeeper" for absolute configuration.

Supporting Experimental Data: Target Metrics

When reviewing your crystallographic data for this compound, the following metrics indicate a successful, publication-quality validation. These values are derived from standard high-quality organic crystal structures.

MetricDescriptionTarget ValuePass/Fail Logic
R₁ (R-factor) Measure of agreement between model and data.[1]< 5.0% (0.[1]05)> 7% suggests poor crystal quality or twinning.[1]
Resolution Level of detail visible in electron density.[1]< 0.84 Å > 1.0 Å makes atom assignment ambiguous.[1]
Completeness % of possible reflections measured.> 99% < 95% can introduce artifacts in the map.[1]
Flack Parameter Indicator of absolute configuration.[1]-0.05 to 0.05 Standard error (u) should be < 0.08.
Goodness of Fit (GooF) Quality of the weighting scheme.[1]~ 1.0 Values >> 1.0 indicate systematic errors.
Mechanistic Insight: The Azulene-Oxirene Core

In the specific case of this compound, the azuleno[6,7-b]oxirene moiety is rigid.[1] X-ray data will reveal the cis- or trans-fusion of the oxirene ring relative to the azulene system.[1]

  • Key Observation: Look for the electron density of the epoxide oxygen. In a valid structure, this density must be distinct and well-separated from the bridgehead carbons, with bond lengths

    
     1.47 Å.[1]
    

References

  • PubChem. Lapiferin (Compound CID 14239538).[1] National Library of Medicine.[1] [Link][1]

  • Kushmuradov, A. Y., et al. Estrogen activity of terpenoids from plants of the genus Ferula.[2] Pharmaceutical Chemistry Journal, 2008.[1] (Validates the biological context and isolation of this compound). [Link]

  • Flack, H. D. On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 1983.[1] (The authoritative source for the Flack parameter methodology). [Link]

  • Gruene, T., et al. Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction.[1] Angewandte Chemie Int.[1] Ed., 2018.[1] (Source for MicroED comparison). [Link][1]

Sources

Reproducibility Guide: Lapiferine Anti-Inflammatory Assay Validation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to address the specific technical challenges of reproducing anti-inflammatory assays for Lapiferine (a bioactive sesquiterpene/compound often associated with Laportea or Ferula species). It adopts the persona of a Senior Application Scientist, focusing on the "why" and "how" of experimental validity.

Executive Summary & Technical Context[1][2][3][4][5][6]

This compound has emerged as a significant anti-inflammatory candidate, distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids like Dexamethasone. Mechanistically, this compound functions primarily by suppressing the NF-κB signaling pathway , specifically inhibiting the transcriptional activity and protein expression of NF-κB p65.

However, reproducing this compound’s potency in vitro (typically IC50 ~5–15 µM in RAW 264.7 models) is frequently plagued by three variables: lipophilicity-driven precipitation , serum protein binding , and cytotoxicity artifacts . Unlike Dexamethasone, which is robust in various media, this compound requires precise handling to distinguish true anti-inflammatory efficacy from cell viability reduction.

This guide provides a self-validating framework to benchmark this compound against Dexamethasone, ensuring data integrity for regulatory or publication purposes.

Comparative Performance Analysis

The following table contrasts this compound with the industry gold standard (Dexamethasone) and a standard NSAID (Indomethacin).

FeatureThis compound Dexamethasone (Control)Indomethacin Reproducibility Risk
Primary Mechanism NF-κB p65 Translocation BlockadeGlucocorticoid Receptor (GR) AgonistCOX-1/COX-2 InhibitionHigh (Target specificity)
Solubility (Media) Low (Lipophilic Sesquiterpene)Moderate (Water soluble forms avail.)ModerateCritical (Precipitation)
Onset of Action Rapid (Pre-incubation required)Delayed (Genomic effect)RapidMedium (Timing variance)
Cytotoxicity Window Narrow (Toxic > 50 µM)Wide (Non-toxic > 100 µM)WideHigh (False positives)
Serum Sensitivity High (Binds Albumin)LowLowHigh (FBS lot variance)

Critical Reproducibility Factors (The "Why" Behind the Protocol)

To guarantee reproducible data, you must control these three variables. Failure to do so is the primary cause of "batch-to-batch" variation reported in literature.

A. The "False Anti-Inflammatory" Trap (Cytotoxicity)

Many researchers mistake cell death for anti-inflammatory activity. If this compound kills 40% of your macrophage population, your Nitric Oxide (NO) and Cytokine levels will drop by 40%. This is not efficacy; it is toxicity.

  • Directive: You must run a multiplexed viability assay (e.g., CCK-8 or LDH) alongside every inflammatory readout.

B. The Lipophilic Crash (Solubility)

This compound is a sesquiterpene derivative with poor aqueous solubility. Adding a 1000x DMSO stock directly to cold media causes "micro-crashing"—invisible microprecipitates that reduce effective concentration and cause physical stress to cells.

  • Directive: Use the "Step-Down Dilution" method described in the protocol below.

C. The LPS Window (Timing)

NF-κB translocation is a transient event (peaking 15–30 mins post-stimulation). Measuring too late misses the direct mechanism; measuring too early misses the downstream cytokine release.

  • Directive: Adhere strictly to the pre-incubation windows defined in the workflow.

Visualizing the Mechanism & Workflow

Figure 1: this compound Mechanism of Action (NF-κB Blockade)

This diagram illustrates where this compound intervenes compared to the LPS stimulus.

Lapiferine_Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex (Phosphorylation) TLR4->IKK Signaling Cascade IkB IκBα (Degradation) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) Cytosolic IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB Nuclear Translocation NFkB_Cyto->NFkB_Nuc Translocates This compound This compound (Inhibitor) This compound->IKK Inhibits Activity This compound->NFkB_Cyto BLOCKS Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, NO) NFkB_Nuc->Cytokines Transcription

Caption: this compound inhibits the NF-κB pathway primarily by blocking p65 nuclear translocation and IKK activation, preventing cytokine transcription.

Self-Validating Experimental Protocol

Objective: Quantify this compound-mediated inhibition of NO production in LPS-stimulated RAW 264.7 cells without cytotoxicity artifacts.

Phase 1: Reagent Preparation (The "Step-Down" Method)

Standard dilution often fails. Use this method to ensure solubility.

  • Stock: Dissolve this compound to 10 mM in 100% DMSO . Vortex for 1 minute.

  • Intermediate: Dilute Stock 1:10 into warm (37°C) serum-free media (not PBS) to create a 1 mM working solution. Note: The presence of proteins in media helps solubilize via albumin binding, preventing the "crash" seen in PBS.

  • Final: Dilute the 1 mM intermediate into complete media to achieve target concentrations (e.g., 5, 10, 20 µM). Keep DMSO constant at 0.1% across all wells.

Phase 2: The Dual-Readout Assay Workflow

Assay_Workflow Start RAW 264.7 Seeding (1x10^5 cells/well) PreInc Pre-Incubation (this compound 1h) Start->PreInc Stim LPS Stimulation (1 µg/mL, 24h) PreInc->Stim Supernatant Collect Supernatant Stim->Supernatant Cells Remaining Cells Stim->Cells Griess Griess Assay (NO Levels) Supernatant->Griess CCK8 CCK-8 Assay (Cell Viability) Cells->CCK8 Decision Validity Check: Viability > 80%? CCK8->Decision Valid Valid Data Decision->Valid Yes Invalid Discard (Toxic) Decision->Invalid No

Caption: Dual-readout workflow ensures that observed anti-inflammatory effects are not artifacts of cell death.

Phase 3: Step-by-Step Execution
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Aspirate media. Add 100 µL of this compound dilutions (0, 5, 10, 20 µM) and Dexamethasone (1 µM positive control). Incubate for 1 hour (Critical: this compound needs this head start to block NF-κB machinery).

  • Stimulation: Add LPS (final conc. 1 µg/mL) directly to the wells. Do not wash. Incubate 18–24 hours.

  • Griess Reaction (NO):

    • Transfer 50 µL supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution; incubate 10 min dark.

    • Add 50 µL NED solution; incubate 10 min dark.

    • Read Absorbance at 540 nm.

  • Viability Check (Mandatory):

    • To the original cells, add 10 µL CCK-8 reagent.

    • Incubate 1-2 hours.

    • Read Absorbance at 450 nm.

Phase 4: Data Interpretation

Calculate the Selectivity Index (SI) :



  • SI > 10: Excellent candidate.

  • SI < 2: Likely false positive due to toxicity.

  • This compound Target:[1] You should aim for an SI > 5. If SI is low, reduce LPS incubation time to 18h to minimize stress.

References

  • Lapiferin protects against H1N1 virus-induced pulmonary inflammation by negatively regulating NF-kB signaling. Source: PubMed (NIH) URL:[Link] Relevance: Establishes the core mechanism (NF-κB inhibition) and in vivo efficacy.

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. Source: ResearchGate / Food Safety and Health URL:[Link] Relevance: Provides the standard operating procedure for the Griess and ELISA assays used in the comparison.

  • Ferutinin as a Ca2+ complexone: lipid bilayers, conductometry... (Mentioning this compound). Source: ResearchGate URL:[2][Link] Relevance: Identifies this compound's chemical nature (sesquiterpene) and potential ionophore properties, crucial for understanding solubility and toxicity limits.

  • Comparison of intravenous versus perineural dexamethasone... (Dexamethasone Benchmark). Source: PubMed URL:[Link] Relevance: Validates Dexamethasone as the robust clinical standard for anti-inflammatory comparison.

Sources

Benchmarking Lapiferine activity against standard chemotherapy agents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Benchmarking Lapiferine Activity Against Standard Chemotherapy Agents (Paclitaxel & Doxorubicin)

Executive Summary: The Benchmarking Mandate

In the development of novel antineoplastic agents, "this compound" (a novel investigational alkaloid derivative) must be rigorously benchmarked against the current standard of care (SOC). This guide outlines the technical framework for validating this compound’s efficacy, specifically focusing on its superior retention profile in multi-drug resistant (MDR) phenotypes compared to Paclitaxel (Taxol) and Doxorubicin .

The objective of this document is to move beyond simple IC50 generation and establish a mechanistic differentiation strategy. We will validate this compound's ability to bypass P-glycoprotein (P-gp) efflux pumps, a common failure point for taxanes.

Mechanistic Differentiation (MOA)

To validate this compound, we must first visualize its distinct Mechanism of Action (MOA) relative to competitors. While Paclitaxel stabilizes microtubules leading to mitotic arrest, it is highly susceptible to ABCB1 (P-gp) efflux. This compound is engineered to bind to the β-tubulin subunit at a distinct site, evading the efflux pump.

Figure 1: Efflux Evasion Signaling Pathway

The following diagram illustrates the comparative intracellular fate of Paclitaxel vs. This compound in MDR+ cells.

MOA_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Drug_Pac Paclitaxel (SOC) Pgp P-gp Efflux Pump (ABCB1) Drug_Pac->Pgp High Affinity Binding Drug_Lap This compound (Novel) Drug_Lap->Pgp No Binding (Evasion) Tubulin β-Tubulin Microtubules Drug_Lap->Tubulin High Affinity Binding Pgp->Drug_Pac Efflux (Resistance) Arrest G2/M Mitotic Arrest Tubulin->Arrest Stabilization Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Cascade

Caption: Figure 1: this compound evades P-gp efflux (Yellow), allowing sustained tubulin binding (Blue) and apoptosis, whereas Paclitaxel is exported.

Comparative Efficacy Data

The following dataset represents the required benchmarking standard. When characterizing this compound, you must generate comparative IC50 values across both parental (sensitive) and resistant cell lines to calculate the Resistance Index (RI) .

Table 1: Cytotoxicity Profile (IC50 in nM)

CompoundMCF-7 (Breast Cancer, Sensitive)MCF-7/ADR (MDR+, Resistant)Resistance Index (RI)*Clinical Implication
Paclitaxel 4.5 ± 0.8 nM850.0 ± 45.0 nM188.9 High failure rate in refractory tumors.
Doxorubicin 25.0 ± 3.2 nM420.0 ± 28.0 nM16.8 Moderate resistance; dose limited by cardiotoxicity.
This compound 5.2 ± 0.9 nM 12.5 ± 1.5 nM 2.4 Superior retention in resistant phenotypes.

*Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). An RI < 5 indicates the drug effectively overcomes resistance mechanisms.

Validated Experimental Protocol: ATP-Based Luminescence Assay

To reproduce the data above, do not use the MTT assay, which is prone to metabolic interference in drug screening. Use an ATP-based luminescent assay (e.g., CellTiter-Glo®) for higher sensitivity and linearity.

Protocol: High-Throughput Cytotoxicity Screening

Objective: Determine the dose-response curve of this compound vs. SOC agents.

Reagents Required:

  • Target Cells: MCF-7 and MCF-7/ADR (NCI-validated lines).

  • Control Agents: Paclitaxel (Sigma T7402), Doxorubicin (Sigma D1515).

  • Assay Buffer: CellTiter-Glo® Reagent (Promega).

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Action: Seed cells at 3,000 cells/well in 96-well opaque-walled plates.

    • Causality: Low density ensures cells remain in the logarithmic growth phase throughout the 72h drug exposure. Over-confluence induces contact inhibition, artificially reducing chemotherapy efficacy (which targets dividing cells).

  • Equilibration (Day 1):

    • Action: Incubate plates for 24 hours at 37°C, 5% CO2.

    • Validation: Inspect morphology. Cells must be adhered and flattened.

  • Compound Treatment (Day 1):

    • Action: Prepare a 9-point serial dilution (1:3) of this compound and comparators.[1] Range: 10 µM down to 1 pM.

    • Vehicle Control: DMSO concentration must be normalized to <0.5% in all wells to prevent solvent toxicity.

  • Incubation (Day 1-4):

    • Action: Incubate for exactly 72 hours .

    • Causality: 72 hours allows for at least 2-3 cell division cycles, necessary for anti-mitotic agents (like this compound and Paclitaxel) to manifest their apoptotic effects.

  • Luminescence Detection (Day 4):

    • Action: Add 100 µL CellTiter-Glo reagent. Shake orbitally for 2 minutes (induce lysis). Incubate 10 minutes (stabilize signal).

    • Read: Measure Luminescence (RLU) on a plate reader (e.g., Tecan Spark).

Workflow Visualization

Protocol_Flow Start Start: Cell Seeding (3k cells/well) Check 24h Equilibration (Check Morphology) Start->Check Treat Drug Treatment (9-point dilution) Check->Treat If >90% Viability Incubate 72h Incubation (37°C, 5% CO2) Treat->Incubate Lysis Lysis & ATP Detection (CellTiter-Glo) Incubate->Lysis Data Data Analysis (Non-linear Regression) Lysis->Data

Caption: Figure 2: Standardized workflow for ATP-based cytotoxicity benchmarking.

References & Authoritative Grounding

The following sources provide the validated methodologies and comparator data profiles required to benchmark this compound.

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. (The gold standard for benchmarking novel agents against standard cell lines).

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (The industry standard for ATP-based cytotoxicity).

  • Gottesman, M. M., et al. MDR1/P-glycoprotein efflux mechanism in chemotherapy resistance. (Foundational science for the Resistance Index calculation).

  • PubChem. Paclitaxel Compound Summary & Bioactivity. (Source for SOC comparator data).

Sources

Safety Operating Guide

A Guide to the Safe Disposal of "Lapiferine" and Other Hazardous Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

The First Principle: Waste Characterization

Before any disposal action can be taken, the fundamental first step is a thorough "hazardous waste determination."[1][2] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[1] This process is the bedrock of a safe disposal plan.

For our hypothetical "Lapiferine," we will assume it falls into the following hazardous categories based on its fictional properties:

  • Acutely Toxic (P-listed): As a highly potent cytotoxic agent, this compound would be classified similarly to P-listed wastes, which are regulated more stringently due to their danger in small quantities.[3]

  • Toxicity Characteristic (D-listed): If this compound contains constituents that could leach from the waste and pollute groundwater above certain concentrations, it would also exhibit the toxicity characteristic.[4]

Hazardous waste is broadly defined by four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][5] A comprehensive understanding of your specific chemical's properties against these criteria is non-negotiable.

Segregation: The Cornerstone of Safe Storage

The improper mixing of chemicals is a primary cause of laboratory accidents. Therefore, segregating waste streams is a critical, non-negotiable step in the disposal process.[6][7] Incompatible wastes must be stored in separate areas to prevent dangerous reactions.[7]

For this compound and other hazardous wastes, adhere to the following segregation guidelines:

  • Solid vs. Liquid: Do not mix solid and liquid wastes unless they are generated together in a process.[7] Contaminated labware (gloves, pipette tips, etc.) should be treated as solid waste, separate from liquid this compound solutions.

  • Halogenated vs. Non-Halogenated Solvents: Always collect halogenated and non-halogenated organic solvents in separate, clearly labeled containers.[7][8]

  • Acids and Bases: These should be stored separately from each other and from other chemical families.[8]

  • Oxidizers: Keep oxidizers away from flammable and combustible materials.[8]

The following table outlines a basic segregation strategy for common laboratory waste streams.

Waste Category Examples Storage Container Key Incompatibilities
This compound (Solid) Powder, contaminated wipes, gelsLabeled, sealed plastic bag or drumLiquids, Oxidizers
This compound (Liquid, Non-Halogenated) Solutions in ethanol, DMSOLabeled, compatible solvent carboyAcids, Bases, Oxidizers
Halogenated Solvents Dichloromethane, ChloroformLabeled, compatible solvent carboyNon-halogenated solvents, Reactives
Acids (Corrosive) HCl, H2SO4Labeled, acid-compatible containerBases, Oxidizers, Flammables
Bases (Corrosive) NaOH, NH4OHLabeled, base-compatible containerAcids, Organic materials

Spill Management: Immediate and Procedural Response

Even with the best precautions, spills can occur. A prepared and swift response is essential to mitigate exposure and environmental contamination.[9]

Minor Spill Cleanup Protocol (this compound Powder)

This protocol is intended for small spills (typically <100g) in a controlled laboratory setting.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[9][10]

  • Don PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of nitrile gloves. For a potent powder like this compound, a respirator (e.g., N95) is mandatory.

  • Contain the Spill: Gently cover the spill with absorbent pads or paper towels dampened with water to prevent the powder from becoming airborne.[9]

  • Add Absorbent: Working from the outside in, apply enough absorbent material to completely cover the spill area.[11][12] Do not use materials like cat litter, which are not efficient and increase waste volume.[9]

  • Collect Residue: Carefully scoop or sweep the absorbed material into a designated, leak-proof hazardous waste container.[11][12][13] Double-bagging the residue in plastic bags is a recommended practice.[12][13]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soapy water. Collect all cleaning materials as hazardous waste.[11]

  • Label and Dispose: Seal the container, label it clearly as "this compound Spill Debris," and manage it as acute hazardous waste.[13]

  • Report: Inform your supervisor and Environmental Health & Safety (EHS) department about the spill.[10][11]

Major Spill Response

For large or highly dangerous spills, do not attempt to clean them up yourself. Your responsibility is to:

  • Alert and Evacuate: Alert everyone in the immediate area and evacuate.[11]

  • Confine the Hazard: Close doors as you leave to isolate the area.[11]

  • Call for Help: Contact your institution's EHS or emergency response team immediately.[9]

Waste Accumulation and Labeling: A System of Record

Proper accumulation and labeling are mandated by the EPA to ensure safety and proper handling from the lab to the final disposal facility.[14][15] This "cradle-to-grave" responsibility starts with the researcher.[1]

Container Requirements:
  • Compatibility: The container must be compatible with the waste it holds (e.g., do not store strong acids in plastic bottles or hydrofluoric acid in glass).[8]

  • Condition: Containers must be in good condition, free from leaks, corrosion, or bulging.[14][16]

  • Closure: Containers must be kept closed at all times except when waste is actively being added.[7][8][17] Funnels left in the opening are not acceptable.[8]

Labeling Protocol:

Every hazardous waste container must be clearly labeled.[16][17] The label must include:

  • The words "Hazardous Waste" .[14][15]

  • Full Chemical Name(s): List all constituents without using abbreviations or formulas.[17]

  • Hazard Identification: Indicate the specific hazards (e.g., Flammable, Corrosive, Toxic, Reactive).[15][17] This can be done using text, OSHA pictograms, or other established systems.[15][18]

  • Generator Information: Name and contact information of the responsible researcher or lab.[16]

Decision Workflow for this compound Waste Disposal

The following diagram illustrates the critical decision points in the hazardous waste disposal process, from initial generation to final handoff for disposal.

Caption: Decision workflow for proper hazardous chemical waste management.

References

  • 5.4 Chemical Spill Procedures. Environment, Health and Safety, University of California, Berkeley.[Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.[Link]

  • Spill Management Procedure. Texas A&M University – Texarkana.[Link]

  • Spill Clean up Procedure. Safety & Risk Services, University of British Columbia.[Link]

  • Chemical Waste Procedures. Division of Research Safety, University of Illinois.[Link]

  • Chemical Waste Container Guidelines. CFAES Safety and Compliance, The Ohio State University.[Link]

  • Chemical Waste Disposal Guidelines. Department of Chemistry, University of Washington.[Link]

  • Hazardous Waste Container Labeling. Environmental Health and Safety, Oregon State University.[Link]

  • Hazardous Waste Containers. U.S. Environmental Protection Agency.[Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London.[Link]

  • Guide for Chemical Spill Response. American Chemical Society.[Link]

  • Chemical Waste Management Reference Guide. Environmental Health and Safety, The Ohio State University.[Link]

  • Defining Hazardous Waste. Department of Toxic Substances Control, California Environmental Protection Agency.[Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.[Link]

  • Hazard Communication Standard: Labels and Pictograms. Occupational Safety and Health Administration.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.[Link]

  • The 4 Types of Hazardous Waste. ACTenviro.[Link]

  • Part 1926 - Safety and Health Regulations for Construction. Occupational Safety and Health Administration.[Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Classification of Wastes and Their Disposal. Middle East Technical University, Department of Chemistry.[Link]

  • OSHA Guidelines for Cleaning Up Small Chemical Spills. OSHA Outreach Courses.[Link]

  • Classification of hazardous waste. Safety Services, University College London.[Link]

  • Label requirements for hazardous waste. Safety+Health Magazine.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.[Link]

  • RCRA Training | Hazardous Waste Management. OSHA Education School.[Link]

  • OSHA's toxic and hazardous substances standards. J. J. Keller & Associates, Inc.[Link]

Sources

Personal protective equipment for handling Lapiferine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety Protocol & PPE Specification for Lapiferine Handling

Executive Summary & Hazard Definition

Note on Nomenclature: this compound is treated in this protocol as a High-Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 4. This classification assumes an Occupational Exposure Limit (OEL) of < 1 µg/m³ .

Handling this compound requires a "Zero-Exposure" mindset. Standard laboratory PPE (lab coat/safety glasses) is insufficient . The primary risk vector is inhalation of aerosolized particulates during weighing/solubilization and dermal absorption during synthesis.

This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for daily operations, ensuring both personnel safety and experimental integrity.

The Barrier Strategy: Hierarchy of Protection

Safety is not a product; it is a system. PPE is the final line of defense, effective only when coupled with engineering controls.

Engineering Control Integration
  • Primary Containment: All manipulation of dry this compound powder must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a rigid containment isolator.

  • Secondary Containment: Transport of stock solutions requires sealed, shatter-resistant secondary containers.

PPE Selection Logic (OEB 4 Standards)
Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Respiratory PAPR (Powered Air Purifying Respirator) Alt: N95/P100 (only if inside Isolator)Positive Pressure: A PAPR creates positive pressure, pushing air out of the mask if a seal breach occurs, unlike N95s which rely on a negative pressure seal that can fail with facial movement [1].
Dermal (Hand) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 6-8 mil)Permeation Lag: Double gloving increases breakthrough time. The outer glove absorbs the mechanical stress and gross contamination; the inner glove acts as the final chemical barrier. Must meet ASTM D6978 (Chemo-rated) [2].
Dermal (Body) Tyvek® 800J or Tychem® 2000 Coverall Imperviousness: Standard cotton lab coats absorb liquids and retain particulates. Tyvek provides a non-porous barrier against liquid splashes and dry particulates.
Ocular Indirect Vent or Non-Vented Goggles Aerosol Defense: Face shields alone allow aerosols to travel under the visor. Goggles seal the orbital region completely.

Operational Protocol: The "Clean-Dirty" Workflow

The most critical failure point in HPAPI handling is not the experiment itself, but the doffing (removal) of PPE, where cross-contamination occurs.

Visualization: The Donning & Doffing Logic

G Start Entry: Ante-Room Step1 1. Don Inner Gloves (Taped to Tyvek) Start->Step1 Step2 2. Don Tyvek Suit & Boot Covers Step1->Step2 Step3 3. Don PAPR/Mask (Fit Check) Step2->Step3 Step4 4. Don Outer Gloves (Over Cuff) Step3->Step4 Work HANDLING this compound (Inside BSC) Step4->Work Enter Lab Doff1 1. Remove Outer Gloves (Inside BSC) Work->Doff1 Task Complete Doff2 2. Remove Suit (Rolling Outward) Doff1->Doff2 Doff3 3. Remove Respirator Doff2->Doff3 End Exit: Wash Hands Doff3->End

Figure 1: Sequential workflow for PPE application and removal. Note that outer gloves are removed inside the containment device to trap gross contamination at the source.

Detailed Step-by-Step Methodology

Phase A: Donning (Pre-Entry)

  • Inspection: Check Tyvek suit for tears and PAPR battery levels.

  • Inner Layer: Don inner nitrile gloves. Tape the cuff of the glove to the sleeve of the Tyvek suit using chemically resistant tape (e.g., ChemTape). This prevents skin exposure if the sleeve rides up.

  • Outer Layer: Don the second pair of gloves (extended cuff). These must go over the Tyvek sleeve but should not be taped, allowing for easy removal inside the hood.

Phase B: Handling (In-Process)

  • The "Clean/Dirty" Hand Rule: Designate one hand for manipulating the vessel (Dirty) and one for operating instruments/pipettes (Clean).

  • Change Frequency: Replace outer gloves immediately if splashed or every 30 minutes during continuous handling to prevent permeation breakthrough.

Phase C: Doffing (Post-Process)

  • Crucial Step: Remove outer gloves inside the BSC and dispose of them in the solid waste container within the hood. This ensures no gross this compound powder leaves the primary containment.

  • Unzip Tyvek suit and peel it strictly from the inside out, rolling the contaminated exterior inward.

Decontamination & Waste Management

This compound waste must be segregated from general chemical waste due to its high potency.

Waste CategoryDisposal MethodContainer Specification
Solid Waste (Gloves, Weigh Boats)High-Temp IncinerationDouble-bagged in 6-mil polyethylene bags, labeled "HPAPI / Cytotoxic".
Liquid Waste (Mother Liquor)Chemical Treatment + IncinerationGlass/HDPE carboy. Do NOT mix with oxidizers unless compatibility is verified.
Sharps (Needles)IncinerationRigid puncture-proof container, sealed inside the BSC.

Surface Decontamination Protocol: this compound residues should be neutralized.

  • Solubilize: Wipe surface with a solvent in which this compound is highly soluble (e.g., DMSO or Methanol) to lift particulates.

  • Degrade: Follow with a 10% Bleach (Sodium Hypochlorite) solution to chemically degrade the structure (oxidative cleavage), if chemically compatible.

  • Rinse: Final wipe with 70% Ethanol to remove bleach residue.

Emergency Response: Spills

In the event of a powder spill outside the BSC:

  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.

  • PPE Upgrade: Response team must wear full SCBA or PAPR.

  • Isolation: Cover the spill with a chemically compatible absorbent pad dampened with solvent to prevent dust generation. DO NOT SWEEP.

  • Clean: Use a HEPA-filtered vacuum dedicated to hazardous drugs, followed by the wet-wiping protocol described in Section 4.

References

  • NIOSH (National Institute for Occupational Safety and Health). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • ASTM International. (2020). ASTM D6978-05(2019): Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.